Xilmenolone
Description
Properties
CAS No. |
2368807-26-3 |
|---|---|
Molecular Formula |
C26H37N3O2 |
Molecular Weight |
423.6 g/mol |
IUPAC Name |
1-[2-[(3R,5R,8R,9R,10S,13S,14S,15R,17S)-3-hydroxy-3,13,15-trimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]pyrazole-3-carbonitrile |
InChI |
InChI=1S/C26H37N3O2/c1-16-12-22(23(30)15-29-11-8-18(14-27)28-29)26(3)10-7-20-19-6-9-25(2,31)13-17(19)4-5-21(20)24(16)26/h8,11,16-17,19-22,24,31H,4-7,9-10,12-13,15H2,1-3H3/t16-,17-,19+,20-,21-,22-,24+,25-,26-/m1/s1 |
InChI Key |
CYFXJTXRUOTXDL-GNBMMUGASA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]1[C@@H]3CC[C@@H]4C[C@](CC[C@@H]4[C@H]3CC2)(C)O)C)C(=O)CN5C=CC(=N5)C#N |
Canonical SMILES |
CC1CC(C2(C1C3CCC4CC(CCC4C3CC2)(C)O)C)C(=O)CN5C=CC(=N5)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of Oxymetholone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anabolic steroid oxymetholone, focusing on its chemical synthesis, physicochemical properties, and mechanism of action. The information is intended for a scientific audience and is presented with a focus on technical detail and data-driven insights.
Chemical Properties of Oxymetholone
Oxymetholone is a synthetic anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of dihydrotestosterone (DHT).[1] Its chemical structure is characterized by the addition of a 2-hydroxymethylene group and a methyl group at the C17α position of the steroid nucleus.[2] These modifications enhance its anabolic potency and allow for oral bioavailability.[3]
Physicochemical Data
The key physicochemical properties of oxymetholone are summarized in the table below, providing a quantitative reference for researchers.
| Property | Value | Reference |
| IUPAC Name | (2Z,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | [4] |
| Synonyms | 2-hydroxymethylene-17α-methyl-5α-androstan-17β-ol-3-one, Anadrol | [2] |
| Molecular Formula | C₂₁H₃₂O₃ | |
| Molecular Weight | 332.48 g/mol | |
| CAS Number | 434-07-1 | |
| Appearance | Odorless white to pale yellow crystalline solid or powder | |
| Melting Point | 178-180 °C | |
| Solubility | Insoluble in water, easily soluble in chloroform, soluble in dioxane and vegetable oil, slightly soluble in ethanol and ether. | |
| UV max | 285 nm (in ethanol) | |
| XLogP3 | 4.4 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 |
Synthesis of Oxymetholone
The seminal synthesis of oxymetholone was first reported by Ringold et al. in 1959. The general strategy involves the introduction of a 2-hydroxymethylene group onto the A-ring of a precursor steroid. The logical starting material for this synthesis is mestanolone (17α-methyl-5α-androstan-17β-ol-3-one), which already possesses the required C17α-methyl group.
General Synthetic Pathway
The core of the synthesis is a formylation reaction at the C2 position of the steroid's A-ring. This is typically achieved through a Claisen condensation-type reaction using a suitable formylating agent, such as an alkyl formate (e.g., ethyl formate), in the presence of a strong base like sodium hydride or sodium methoxide. The base deprotonates the C2 position, creating a nucleophilic enolate that then attacks the formylating agent.
Experimental Workflow
Caption: Experimental workflow for the synthesis of oxymetholone.
Mechanism of Action: Androgen Receptor Signaling
Oxymetholone, like other anabolic steroids, exerts its biological effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.
Upon entering a target cell, oxymetholone binds to the AR in the cytoplasm. This binding event induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated AR-oxymetholone complex then translocates into the nucleus.
Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs), which are located in the promoter regions of target genes. This binding initiates the recruitment of co-activator proteins and the general transcription machinery, leading to an increase in the transcription of genes involved in protein synthesis and erythropoiesis. This ultimately results in the anabolic effects associated with the drug, such as increased muscle mass and red blood cell production.
The following diagram illustrates this signaling pathway.
Caption: Simplified signaling pathway of oxymetholone via the androgen receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Mestanolone - Wikipedia [en.wikipedia.org]
- 3. 2-Hydroxymethylene-17-alpha-methyl-17-beta-hydroxy-3-androstanone | C21H32O3 | CID 6432434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5α-ANDROSTAN-2-HYDROXYMETHYLENE-17α-METHYL-17β-OL-3-ONE: CAS 434-07-1 | Steraloids Inc. [steraloids.com]
The Dawn of Androgen Science: A Technical History of Anabolic-Androgenic Steroids
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pivotal moments in the discovery and history of anabolic-androgenic steroids (AAS). From early endocrinological experiments to the landmark synthesis of testosterone and the subsequent development of synthetic derivatives, this paper provides a detailed account of the scientific journey. It includes summaries of key experimental protocols, quantitative data on the biological activity of various steroids, and visual representations of the core signaling pathways.
Foundational Experiments in Endocrinology
The understanding of hormones and their influence on physiology began long before the chemical identification of these powerful molecules. The following experiments laid the groundwork for the discovery of androgens.
Arnold Berthold's Rooster Experiments (1849)
Arnold Adolph Berthold's experiments on roosters in 1849 are considered a cornerstone of endocrinology.[1][2][3][4] He demonstrated that the testes secrete a substance into the blood that is responsible for male characteristics.
Experimental Protocol: Berthold's Rooster Experiment
-
Objective: To determine the function of the testes and their role in the development of male secondary sexual characteristics.
-
Experimental Groups:
-
Group 1 (Control): Roosters were left uncastrated.
-
Group 2 (Castration): Roosters were castrated and observed.
-
Group 3 (Castration and Reimplantation): Roosters were castrated, and one of their own testes was reimplanted into the abdominal cavity.
-
Group 4 (Castration and Transplantation): Roosters were castrated, and a testis from another rooster was transplanted into their abdominal cavity.
-
-
Procedure:
-
Young male chickens (cockerels) were surgically castrated.
-
In the reimplantation and transplantation groups, a single testis was placed into the abdominal cavity of the castrated birds.
-
The birds were observed over several months as they matured.
-
-
Observations:
-
Control group: Developed normal male characteristics (large combs and wattles, normal crowing, and typical aggressive and mating behaviors).
-
Castrated group: Failed to develop male characteristics; they had small combs and wattles, did not crow, and showed no interest in hens.
-
Reimplantation and Transplantation groups: Developed normal male characteristics, identical to the control group. Upon dissection, Berthold found that the transplanted testes had developed a new blood supply but had no nerve connections.[3]
-
Caption: Workflow of Berthold's Rooster Experiment.
Charles-Édouard Brown-Séquard's Self-Experimentation (1889)
In 1889, the French physician Charles-Édouard Brown-Séquard reported rejuvenating effects after self-injecting aqueous extracts of dog and guinea pig testicles. While his findings were later attributed to a placebo effect, his work sparked considerable interest in the therapeutic potential of testicular extracts.
Experimental Protocol: Brown-Séquard's Self-Experimentation
-
Objective: To investigate the potential rejuvenating effects of testicular extracts.
-
Subject: Charles-Édouard Brown-Séquard, aged 72.
-
Procedure:
-
Testes from young, healthy dogs and guinea pigs were macerated in a small amount of water.
-
The resulting fluid was filtered to create an aqueous extract.
-
Brown-Séquard self-administered subcutaneous injections of this extract over a period of three weeks.
-
-
Reported Results: He claimed a significant increase in physical strength, mental acuity, and overall vigor.
-
Modern Analysis: A 2002 study replicated Brown-Séquard's extraction method and found that the testosterone concentration in the extract was several orders of magnitude too low to have any physiological effect, confirming the placebo nature of his results.
The Isolation and Synthesis of Testosterone
The "Golden Age of Steroid Chemistry" in the 1930s saw the isolation and first chemical synthesis of testosterone, a monumental achievement that earned the 1939 Nobel Prize in Chemistry for Adolf Butenandt and Leopold Ruzicka.
Isolation of Crystalline Testosterone
In 1935, a team led by Ernst Laqueur at the University of Amsterdam successfully isolated a few milligrams of crystalline testosterone from a large quantity of bull testes. This provided the pure substance needed for structural elucidation and confirmation of its biological activity.
Chemical Synthesis of Testosterone (1935)
Almost simultaneously, two independent groups achieved the first chemical synthesis of testosterone from cholesterol derivatives.
Experimental Protocol: Synthesis of Testosterone from Cholesterol (Butenandt and Ruzicka)
-
Butenandt's Approach (from Dehydroepiandrosterone):
-
Starting Material: Dehydroepiandrosterone (DHEA), which could be derived from cholesterol.
-
Key Steps: The synthesis involved a series of chemical reactions to convert the 17-keto group of DHEA to a 17-beta-hydroxyl group and to shift the double bond to the C4-5 position, characteristic of testosterone.
-
-
Ruzicka's Approach (Degradative Synthesis):
-
Starting Material: Cholesterol.
-
Key Steps: Ruzicka's method involved the oxidative degradation of the cholesterol side chain to produce androstenedione, a precursor to testosterone. Androstenedione was then reduced at the 17-position to yield testosterone.
-
Caption: Simplified pathways for the synthesis of testosterone.
Early Clinical Applications and the Development of Synthetic Anabolic-Androgenic Steroids
The availability of synthetic testosterone opened the door to its clinical use and the subsequent quest for modified steroids with more favorable therapeutic profiles.
Early Clinical Trials
Initial clinical applications of testosterone focused on treating hypogonadism in men. Studies demonstrated its effectiveness in restoring secondary sexual characteristics, improving libido, and increasing muscle mass and strength.
| Early Clinical Applications of Testosterone | |
| Indication | Dosage and Administration |
| Male Hypogonadism/Eunuchoidism | Dosages varied, often administered via intramuscular injection of testosterone esters (e.g., testosterone propionate) to prolong the therapeutic effect. |
| Wasting Conditions | Utilized in patients with significant weight loss due to illness or malnutrition. |
The Quest for Anabolic Selectivity: The Hershberger Assay
A major goal of subsequent research was to synthesize testosterone derivatives that maximized the anabolic (muscle-building) effects while minimizing the androgenic (masculinizing) side effects. To quantify these distinct properties, the Hershberger assay was developed.
Experimental Protocol: The Hershberger Assay
The Hershberger assay is an in vivo method to assess the anabolic and androgenic activities of a steroid.
-
Objective: To determine the relative anabolic and androgenic potency of a test compound.
-
Animal Model: Immature, castrated male rats. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous steroids.
-
Procedure:
-
Male rats are castrated at approximately 21 days of age.
-
After a 7-10 day recovery period to allow for the regression of androgen-dependent tissues, the rats are treated with the test compound for 10 consecutive days.
-
On day 11, the animals are euthanized, and specific tissues are dissected and weighed.
-
-
Tissue Analysis:
-
Anabolic activity: Measured by the weight increase of the levator ani muscle.
-
Androgenic activity: Measured by the weight increase of the seminal vesicles and ventral prostate.
-
-
Data Analysis: The anabolic-to-androgenic ratio is calculated by comparing the myotrophic (muscle-building) effect to the androgenic effect, often relative to a reference compound like testosterone propionate.
Caption: Workflow of the Hershberger Assay.
Anabolic:Androgenic Ratios of Early Synthetic Steroids
The Hershberger assay and similar methods allowed for the characterization of newly synthesized AAS. The goal was to develop compounds with a high anabolic-to-androgenic ratio.
| Anabolic and Androgenic Ratios of Selected Steroids | ||
| Compound | Anabolic Ratio | Androgenic Ratio |
| Testosterone | 100 | 100 |
| Nandrolone | 300-400 | 30-60 |
| Methandrostenolone | 90-210 | 40-60 |
| Stanozolol | 320 | 30 |
| Oxandrolone | 322-630 | 24 |
Note: Ratios are relative to testosterone (assigned a value of 100) and can vary depending on the specific assay used.
Mechanism of Action: Signaling Pathways
Anabolic-androgenic steroids exert their effects through two primary signaling pathways: a genomic pathway that involves direct gene regulation and a non-genomic pathway that involves rapid, cell-surface-mediated events.
Genomic Signaling Pathway
The classical, genomic mechanism of action is mediated by the androgen receptor (AR), a member of the nuclear receptor superfamily.
-
Ligand Binding: Lipophilic AAS diffuse across the cell membrane and bind to the AR in the cytoplasm.
-
Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs).
-
Dimerization and Nuclear Translocation: The activated AR-ligand complex dimerizes and translocates into the nucleus.
-
DNA Binding: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Gene Transcription: The AR, along with co-activator or co-repressor proteins, modulates the transcription of target genes, leading to an increase in protein synthesis and the subsequent anabolic and androgenic effects.
Caption: The genomic signaling pathway of AAS.
Non-Genomic Signaling Pathway
In addition to the slower genomic pathway, AAS can also elicit rapid cellular responses through non-genomic signaling. This pathway is initiated by the interaction of AAS with membrane-associated androgen receptors.
-
Membrane Receptor Binding: AAS bind to androgen receptors located on the cell membrane.
-
Second Messenger Activation: This binding activates intracellular second messenger systems, such as G-proteins and tyrosine kinases (e.g., Src).
-
Kinase Cascade: Activation of these second messengers triggers downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.
-
Cellular Response: These signaling cascades can rapidly influence cellular processes like proliferation, survival, and ion channel function, contributing to the overall effects of AAS.
Caption: The non-genomic signaling pathway of AAS.
Conclusion
The journey from observing the effects of castration in roosters to the targeted design of synthetic steroids represents a significant arc in the history of endocrinology and pharmacology. The foundational experiments of Berthold, the pioneering albeit flawed self-experimentation of Brown-Séquard, and the chemical brilliance of Butenandt and Ruzicka collectively laid the groundwork for a field that continues to evolve. The development of standardized assays like the Hershberger bioassay provided the tools for rational drug design, aiming to dissociate the desired anabolic effects from the often-undesirable androgenic effects. A deeper understanding of the dual genomic and non-genomic signaling pathways of AAS continues to inform modern drug development, not only in the context of performance enhancement but also for a range of therapeutic applications in conditions characterized by muscle wasting and hormonal deficiencies. This technical guide serves as a testament to the scientific rigor and incremental discoveries that have shaped our understanding of anabolic-androgenic steroids.
References
Oxymetholone: A Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the receptor binding characteristics of oxymetholone, a synthetic 17α-alkylated anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1][2] While clinically used for treating certain types of anemia by enhancing erythropoietin production, its potent anabolic effects have led to its study in other conditions and its misuse for performance enhancement.[3][4][5] Understanding its interaction with steroid hormone receptors is critical for elucidating its mechanism of action and side effect profile.
Receptor Binding Affinity Profile
Oxymetholone's pharmacological activity is dictated by its interaction with various nuclear receptors. Its binding profile is unique among AAS, characterized by a notable disparity between its receptor affinity and its profound physiological effects.
1.1 Androgen Receptor (AR)
Oxymetholone is an agonist of the androgen receptor, the primary mediator of the anabolic and androgenic effects of steroids. However, multiple in vitro studies have demonstrated that oxymetholone has a very low, or even undetectable, binding affinity for the AR when compared to other androgens. Despite this low affinity, it is known to be a potent activator of AR-mediated signaling, which strongly stimulates protein synthesis. This suggests that other factors beyond simple binding affinity, such as post-binding conformational changes or interactions with co-activator proteins, may contribute significantly to its high anabolic activity.
1.2 Estrogen Receptor (ER)
As a derivative of DHT, oxymetholone is not a substrate for the aromatase enzyme and therefore cannot be converted into estrogenic metabolites. Uniquely, however, its use is associated with estrogenic side effects like water retention. It has been proposed that oxymetholone may exert these effects by directly binding to and activating the estrogen receptor. One obscure study noted a potentially high binding affinity for ERα, which could also contribute to these effects by inhibiting estrogen metabolism and clearance.
1.3 Progesterone and Glucocorticoid Receptors (PR & GR)
Current evidence indicates that oxymetholone does not possess any significant progestogenic activity, suggesting a negligible affinity for the progesterone receptor. While some anabolic steroids are known to interact with the glucocorticoid receptor, potentially contributing to their anabolic effect by antagonizing cortisol's catabolic actions, specific binding data for oxymetholone at the GR is not well-documented.
1.4 Sex Hormone-Binding Globulin (SHBG)
Oxymetholone exhibits a very low affinity for SHBG, the primary plasma protein that binds and transports sex hormones. Its binding affinity is reported to be less than 5% of that of testosterone and less than 1% of that of DHT. This low binding to SHBG results in a higher fraction of the administered dose remaining unbound and biologically active, which may contribute to its potent anabolic effects despite its low AR affinity.
Quantitative Binding Affinity Data
The following tables summarize the relative binding affinity (RBA) of oxymetholone and comparator androgens for the androgen receptor and SHBG. Data is primarily derived from competitive binding assays.
Table 1: Relative Binding Affinity (RBA) for the Androgen Receptor (AR)
| Compound | RBA for AR (%) (vs. Methyltrienolone) | Reference |
|---|---|---|
| Methyltrienolone (R1881) | 100 | |
| 19-Nortestosterone | >50 | |
| Testosterone | ~20 | |
| Dihydrotestosterone (DHT) | ~10 (in muscle) | |
| Stanozolol | <5 |
| Oxymetholone | Too low to be determined | |
Note: The low RBA of DHT in muscle tissue is attributed to its rapid metabolism into compounds with poor AR affinity.
Table 2: Relative Binding Affinity (RBA) for Sex Hormone-Binding Globulin (SHBG)
| Compound | RBA for SHBG (%) (vs. Dihydrotestosterone) | Reference |
|---|---|---|
| Dihydrotestosterone (DHT) | 100 | |
| Testosterone | 19 - 26 | |
| Nandrolone | 16 | |
| Stanozolol | 1 - 36 |
| Oxymetholone | <1 - 3 | |
Androgen Receptor Signaling Pathway
As an AR agonist, oxymetholone initiates the classical androgen signaling cascade, leading to changes in gene expression.
The binding of an androgen like oxymetholone to the AR in the cell's cytoplasm causes the dissociation of heat shock proteins (HSPs). This allows the receptor to dimerize and translocate into the nucleus. Inside the nucleus, the AR-dimer complex binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes. This binding event, along with the recruitment of various co-regulators, initiates the transcription of genes responsible for the anabolic and androgenic effects of the steroid.
Experimental Protocols: Competitive Radioligand Binding Assay
The binding affinity of oxymetholone is typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., oxymetholone) to compete with a radiolabeled ligand (the "tracer") for binding to a specific receptor.
Methodology Overview:
-
Reagent Preparation: A source of the target receptor (e.g., purified receptor protein or tissue homogenate), a radioligand with high affinity for the receptor (e.g., [3H]-DHT for the AR), and a range of concentrations of the unlabeled competitor ligand (oxymetholone) are prepared in a suitable buffer.
-
Incubation: A fixed concentration of the receptor and radioligand are incubated together with varying concentrations of the competitor ligand. The mixture is allowed to reach binding equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This quantity is proportional to the amount of radioligand bound to the receptor.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value—the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The IC50 is then used to calculate the equilibrium dissociation constant (Ki) for the competitor, which reflects its binding affinity.
References
- 1. Review of oxymetholone: a 17alpha-alkylated anabolic-androgenic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxymetholone CAS#: 434-07-1 [m.chemicalbook.com]
- 3. Anadrol-50 (Oxymetholone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Oxymetholone | C21H32O3 | CID 5281034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
In Vitro Cellular Effects of Oxymetholone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymetholone, a synthetic 17α-alkylated anabolic-androgenic steroid (AAS), has been utilized clinically for conditions such as anemia and muscle wasting.[1][2] Its profound physiological effects are underpinned by a complex interplay at the cellular level. This technical guide provides an in-depth overview of the in vitro cellular effects of Oxymetholone, focusing on key experimental findings, detailed methodologies, and the signaling pathways involved. The information is curated to support further research and drug development endeavors in related fields.
Core Cellular Effects of Oxymetholone
In vitro studies have revealed that Oxymetholone exerts a range of effects on various cell types, influencing processes from proliferation and apoptosis to differentiation and cytokine production. The following sections summarize these effects, presenting quantitative data in structured tables and detailing the experimental protocols employed in the cited research.
Hematopoietic Cells
Oxymetholone has been observed to have both direct and indirect effects on hematopoietic progenitor cells. While it does not directly rescue normal bone marrow CD34+ cells from apoptosis induced by growth factor deprivation, it does stimulate the clonal growth of colony-forming unit-erythroid at low concentrations. A significant mechanism of its myelostimulatory action appears to be indirect, through the regulation of cytokine production in bone marrow stromal cells (BMSCs). Oxymetholone stimulates the production of Stem Cell Factor (SCF) and thrombopoietin while inhibiting interleukin-6 in BMSCs.
Table 1: Effects of Oxymetholone on Hematopoietic Cells
| Cell Type/Line | Assay | Parameter Measured | Treatment/Concentration | Result | Reference |
| Normal Bone Marrow CD34+ Cells | Apoptosis Assay (Annexin V) | Percentage of Apoptotic Cells | Oxymetholone (10⁻⁵ M) | No significant rescue from apoptosis induced by growth factor deprivation. | This is a hypothetical value for illustrative purposes. |
| Normal Bone Marrow CD34+ Cells | Methylcellulose Clonogenic Assay | Colony-Forming Unit-Erythroid (CFU-E) Growth | Low concentrations of Oxymetholone | Stimulated clonal growth. | This is a hypothetical value for illustrative purposes. |
| Human Bone Marrow Stromal Cells (BMSCs) | ELISA | Stem Cell Factor (SCF) Production | Oxymetholone | Stimulated production. | This is a hypothetical value for illustrative purposes. |
| Human Bone Marrow Stromal Cells (BMSCs) | ELISA | Thrombopoietin Production | Oxymetholone | Stimulated production. | This is a hypothetical value for illustrative purposes. |
| Human Bone Marrow Stromal Cells (BMSCs) | ELISA | Interleukin-6 (IL-6) Production | Oxymetholone | Inhibited production. | This is a hypothetical value for illustrative purposes. |
| KSL Hematopoietic Stem/Progenitor Cells | Cell Cycle Analysis | Percentage of Actively Cycling Cells | Chronic Oxymetholone treatment | Increased by at least 50%. | [3] |
Experimental Protocols:
-
Apoptosis Assay (Annexin V Staining and Flow Cytometry):
-
Hematopoietic progenitor cells are cultured in the presence or absence of Oxymetholone and with or without growth factors.
-
Cells are harvested and washed with cold Phosphate-Buffered Saline (PBS).
-
Cells are resuspended in Annexin V Binding Buffer.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Methylcellulose Clonogenic Assay:
-
CD34+ cells are suspended in a methylcellulose-based medium containing appropriate growth factors.
-
Oxymetholone at various concentrations is added to the cultures.
-
The cultures are incubated for a period to allow for colony formation.
-
Colonies (e.g., CFU-E, BFU-E, CFU-GM) are scored based on their morphology using an inverted microscope.
-
-
Cytokine Production Analysis (ELISA):
-
Bone marrow stromal cells are cultured to confluence.
-
The culture medium is replaced with fresh medium containing Oxymetholone.
-
After a specified incubation period, the culture supernatant is collected.
-
The concentrations of cytokines (e.g., SCF, Thrombopoietin, IL-6) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Osteoblasts and Osteopontin Regulation
A key mechanism of Oxymetholone's action on hematopoiesis involves the downregulation of osteopontin (Spp1), a known inhibitor of hematopoietic stem cell proliferation. In vitro studies on osteoblasts have confirmed this regulatory effect.
Table 2: Effects of Oxymetholone on Osteoblasts
| Cell Type/Line | Assay | Parameter Measured | Treatment/Concentration | Result | Reference |
| 7F2 Mouse Osteoblasts | Quantitative RT-PCR | Spp1 (Osteopontin) mRNA Level | 24-hour treatment with Oxymetholone | Significant reduction (p < 0.005). | [3] |
Experimental Protocol:
-
Quantitative Real-Time PCR (qRT-PCR) for Osteopontin (Spp1) mRNA:
-
7F2 mouse osteoblasts are cultured and treated with Oxymetholone for 24 hours.
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
The concentration and purity of the extracted RNA are determined.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
qRT-PCR is performed using primers specific for the Spp1 gene and a reference gene (e.g., GAPDH).
-
The relative expression of Spp1 mRNA is calculated using the comparative Ct (ΔΔCt) method.
-
Muscle Cells
Oxymetholone has been shown to influence the expression of genes related to muscle growth and development.
Table 3: Effects of Oxymetholone on Muscle Cells
| Cell Type/Line | Assay | Parameter Measured | Treatment/Concentration | Result | Reference |
| Human Skeletal Muscle Cells (in vivo study with muscle biopsies) | RT-PCR | Myosin Heavy Chain (MyHC) 2x mRNA Levels | Oxymetholone treatment | Significant increase. | [4] |
| Human Skeletal Muscle Cells (in vivo study with muscle biopsies) | RT-PCR | IGF-I Receptor (IGF-IR) mRNA Levels | Oxymetholone treatment | Significant increase. | |
| Human Skeletal Muscle Cells (in vivo study with muscle biopsies) | RT-PCR | IGF-II Receptor (IGF-IIR) mRNA Levels | Oxymetholone treatment | Significant increase. | |
| Human Skeletal Muscle Cells (in vivo study with muscle biopsies) | RT-PCR | IGF-IEc (mechano-growth factor) mRNA Levels | Oxymetholone treatment | Significant increase from baseline. |
Experimental Protocol:
-
RT-PCR for Muscle-Related Gene Expression:
-
Muscle biopsy samples are obtained from subjects before and after Oxymetholone treatment.
-
Total RNA is extracted from the muscle tissue.
-
cDNA is synthesized from the extracted RNA.
-
PCR is performed using specific primers for MyHC 2x, IGF-IR, IGF-IIR, IGF-IEc, and a housekeeping gene.
-
The PCR products are resolved by gel electrophoresis and visualized, or quantified using real-time PCR.
-
Endothelial Cells
Oxymetholone has demonstrated cytotoxic effects on endothelial cells in culture, which may be relevant to its known hepatotoxicity.
Table 4: Effects of Oxymetholone on Endothelial Cells
| Cell Type/Line | Assay | Parameter Measured | Treatment/Concentration | Result | Reference |
| Monolayer Cultures of Endothelial Cells | Chromium Release Assay | Cell Degeneration/Lysis | Concentrations approximating transient hepatic sinusoidal blood levels | Demonstrated degeneration. |
Experimental Protocol:
-
Chromium Release Assay for Cytotoxicity:
-
Endothelial cells are cultured in monolayer.
-
The cells are labeled with radioactive Chromium-51 (⁵¹Cr).
-
After labeling, the cells are washed to remove excess ⁵¹Cr.
-
The labeled cells are then incubated with various concentrations of Oxymetholone.
-
The amount of ⁵¹Cr released into the culture supernatant, which is proportional to the extent of cell lysis, is measured using a gamma counter.
-
Spontaneous release (no treatment) and maximum release (cell lysis with a detergent) controls are included to calculate the percentage of specific cytotoxicity.
-
Adrenal Steroidogenesis
In human adrenocortical carcinoma H295R cells, Oxymetholone has been shown to interfere with steroidogenesis, suggesting an inhibition of the CYP21A2 enzyme.
Table 5: Effects of Oxymetholone on Adrenal Steroidogenesis
| Cell Type/Line | Assay | Parameter Measured | Treatment/Concentration | Result | Reference |
| H295R Cells | Mass Spectrometry | Corticosteroid Biosynthesis | Not specified | Decreased. | This is a hypothetical value for illustrative purposes. |
| H295R Cells | Mass Spectrometry | Dehydroepiandrosterone (DHEA) Biosynthesis | Not specified | Increased. | This is a hypothetical value for illustrative purposes. |
Experimental Protocol:
-
Steroidogenesis Assay in H295R Cells (LC-MS/MS):
-
H295R cells are cultured in a suitable medium.
-
The cells are treated with Oxymetholone at various concentrations.
-
After the treatment period, the culture medium is collected.
-
Steroids in the medium are extracted.
-
The levels of various steroid hormones (e.g., corticosteroids, DHEA) are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Signaling Pathways and Cellular Mechanisms
The cellular effects of Oxymetholone are mediated through its interaction with various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways identified in in vitro studies.
Androgen Receptor Signaling
As an anabolic-androgenic steroid, Oxymetholone's primary mechanism of action is through the Androgen Receptor (AR). Upon binding, the Oxymetholone-AR complex translocates to the nucleus and modulates the transcription of target genes.
Caption: Androgen Receptor signaling pathway activated by Oxymetholone.
Regulation of Hematopoiesis via Osteopontin Suppression
Oxymetholone promotes hematopoietic stem cell proliferation by suppressing the transcription of osteopontin in the bone marrow microenvironment.
Caption: Oxymetholone-mediated suppression of osteopontin and its effect on HSCs.
Experimental Workflow for Assessing Cytotoxicity
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of Oxymetholone on a cell line using the chromium release assay.
Caption: Workflow for Chromium-51 release cytotoxicity assay.
Conclusion
This technical guide has summarized the key in vitro cellular effects of Oxymetholone, providing available quantitative data and detailed experimental protocols. The multifaceted actions of Oxymetholone on hematopoietic, osteoblastic, muscle, endothelial, and adrenal cells highlight its complex biological profile. The elucidation of the underlying signaling pathways, such as the Androgen Receptor and osteopontin regulation, provides a foundation for understanding its therapeutic and adverse effects. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, hematology, and drug development, facilitating further investigation into the cellular and molecular mechanisms of Oxymetholone and other anabolic-androgenic steroids.
References
- 1. Characterization of the interferences of systemic azole antifungal drugs with adrenal steroid biosynthesis using H295R cells and enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxymetholone Therapy of Fanconi Anemia Suppresses Osteopontin Transcription and Induces Hematopoietic Stem Cell Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Oral Anabolic Steroid on Muscle Strength and Muscle Growth in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Oxymetholone's Impact on Gene Expression and Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxymetholone, a potent synthetic anabolic-androgenic steroid (AAS), exerts significant influence on skeletal muscle hypertrophy and erythropoiesis. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning oxymetholone's effects, with a specific focus on its modulation of gene expression and protein synthesis. Through a comprehensive review of existing literature, this document outlines the key signaling pathways activated by oxymetholone, presents quantitative data on its impact on target gene expression, and details the experimental protocols utilized to elucidate these effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, muscle physiology, and drug development.
Introduction
Oxymetholone (17β-hydroxy-2-(hydroxymethylene)-17-methyl-5α-androstan-3-one) is a 17α-alkylated anabolic-androgenic steroid derived from dihydrotestosterone.[1] Clinically, it has been used to treat various forms of anemia and to counteract muscle wasting in catabolic disease states.[2] Its profound anabolic effects are primarily attributed to its ability to enhance protein synthesis and promote a positive nitrogen balance within muscle cells.[3] This document explores the molecular cascades initiated by oxymetholone, from receptor binding to the downstream regulation of gene expression and subsequent impact on protein synthesis.
Mechanism of Action: Androgen Receptor Signaling
The primary mechanism of action for oxymetholone, like other AAS, is through its function as an agonist of the androgen receptor (AR), a ligand-activated nuclear transcription factor.[2] Interestingly, studies have indicated that oxymetholone exhibits a very low binding affinity for the AR.[4] Despite this, it is highly effective in promoting significant gains in muscle mass, suggesting a potent activation of downstream signaling pathways upon binding.
The canonical androgen receptor signaling pathway initiated by oxymetholone can be summarized as follows:
-
Ligand Binding: Oxymetholone, being lipophilic, diffuses across the cell membrane and binds to the AR located in the cytoplasm.
-
Conformational Change and Dissociation: This binding induces a conformational change in the AR, leading to the dissociation of heat shock proteins (HSPs) that maintain the receptor in an inactive state.
-
Dimerization and Nuclear Translocation: The activated AR monomers then form homodimers, which translocate from the cytoplasm into the nucleus.
-
DNA Binding: Within the nucleus, the AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.
-
Transcriptional Regulation: The AR-ARE complex recruits various co-activator or co-repressor proteins, which in turn modulate the transcription of androgen-responsive genes by RNA polymerase II, leading to either an increase or decrease in their mRNA expression.
Effects on Gene Expression in Skeletal Muscle
Oxymetholone administration leads to significant alterations in the expression of genes that regulate muscle growth and metabolism. A key clinical study investigating the effects of oxymetholone in hemodialysis patients with sarcopenia provides valuable quantitative data on these changes.
Quantitative Data on Muscle Gene Expression
The following table summarizes the changes in mRNA levels of key genes in the vastus lateralis muscle of hemodialysis patients following 24 weeks of treatment with oxymetholone (100 mg/day) compared to a placebo group.
| Gene | Gene Product Function | Fold Change (Oxymetholone vs. Placebo) | P-value |
| MyHC 2x | Myosin Heavy Chain 2x (fast-twitch muscle fiber protein) | Significantly Greater Increase | < 0.05 |
| IGF-IR | Insulin-like Growth Factor-I Receptor | Significantly Greater Increase | < 0.05 |
| IGF-IIR | Insulin-like Growth Factor-II Receptor | Significantly Greater Increase | < 0.05 |
| IGF-IEc | Mechano-growth factor (a splice variant of IGF-1) | Significant Increase from Baseline | < 0.05 |
Data extracted from Supasyndh et al. (2013).
These findings indicate that oxymetholone upregulates the expression of genes crucial for muscle protein synthesis (MyHC 2x) and the anabolic signaling mediated by IGF-1.
Impact on Protein Synthesis and Downstream Signaling
The upregulation of specific genes by oxymetholone directly translates to an increase in muscle protein synthesis, a cornerstone of its anabolic effect. While direct evidence specifically for oxymetholone is limited, the androgen-induced muscle hypertrophy is known to involve the activation of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and protein synthesis.
Regulation of Erythropoietin Gene Expression
Oxymetholone is well-documented for its stimulatory effect on erythropoiesis, the production of red blood cells. This is achieved through the upregulation of the erythropoietin (EPO) gene. The precise mechanism by which oxymetholone stimulates EPO gene transcription is not fully elucidated but is thought to involve the activation of transcription factors that bind to the EPO gene promoter and enhancer regions. This process is primarily regulated by hypoxia-inducible factors (HIFs), and androgens may potentiate this pathway.
Experimental Protocols
The following sections detail the methodologies employed in studies investigating the effects of oxymetholone on muscle gene expression.
Skeletal Muscle Biopsy (Vastus Lateralis)
A percutaneous needle biopsy of the vastus lateralis muscle is a common procedure to obtain tissue samples for molecular analysis.
Procedure:
-
Subject Preparation: The subject is placed in a supine position, and the biopsy site on the thigh is identified, cleaned, and locally anesthetized.
-
Incision: A small incision is made through the skin and fascia overlying the vastus lateralis muscle.
-
Sample Collection: A specialized biopsy needle (e.g., Bergström needle) is inserted into the muscle to obtain a small tissue sample.
-
Sample Handling: The collected muscle tissue is immediately flash-frozen in liquid nitrogen and stored at -80°C until further analysis to preserve RNA integrity.
RNA Isolation from Skeletal Muscle Tissue
Total RNA is extracted from the frozen muscle biopsy samples to be used for gene expression analysis. The TRIzol method is a widely used and effective protocol.
Protocol:
-
Homogenization: The frozen muscle tissue is homogenized in TRIzol reagent, which lyses the cells and protects the RNA from degradation.
-
Phase Separation: Chloroform is added to the homogenate, followed by centrifugation to separate the mixture into an aqueous phase (containing RNA), an interphase, and an organic phase.
-
RNA Precipitation: The RNA in the aqueous phase is precipitated using isopropanol.
-
RNA Wash and Resuspension: The RNA pellet is washed with ethanol to remove impurities and then resuspended in RNase-free water.
-
Quality Control: The concentration and purity of the isolated RNA are determined using spectrophotometry (e.g., NanoDrop), and its integrity is assessed using gel electrophoresis or a bioanalyzer.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
qRT-PCR is a sensitive technique used to quantify the expression levels of specific genes.
Methodology:
-
Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Real-Time Detection: The amplification of the target gene is monitored in real-time by detecting the fluorescence signal.
-
Quantification: The expression level of the target gene is quantified relative to a stable housekeeping gene (e.g., GAPDH, ACTB) to normalize for variations in RNA input and reverse transcription efficiency.
Summary and Future Directions
Oxymetholone potently stimulates muscle protein synthesis and erythropoiesis through its interaction with the androgen receptor and the subsequent modulation of target gene expression. Key upregulated genes in skeletal muscle include those encoding for contractile proteins and components of the IGF-1 signaling pathway. While the general mechanisms are understood, further research is warranted to fully elucidate the comprehensive gene expression profile altered by oxymetholone and to precisely map the downstream signaling cascades, particularly the interplay with the mTOR pathway. Advanced techniques such as RNA-sequencing and proteomics will be invaluable in providing a more holistic understanding of oxymetholone's molecular effects, paving the way for more targeted therapeutic applications and a better understanding of its physiological and potential pathological consequences.
References
Therapeutic Potential of Oxymetholone: A Technical Guide for Researchers
An In-depth Analysis of the Anabolic-Androgenic Steroid Oxymetholone, a Potent Erythropoietic and Anabolic Agent, for Therapeutic Applications.
This technical guide provides a comprehensive overview of the therapeutic potential of Oxymetholone, a synthetic anabolic-androgenic steroid. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its clinical applications, mechanisms of action, and associated adverse effects. This document summarizes quantitative data from key clinical studies, presents detailed experimental protocols for preclinical and clinical evaluation, and visualizes the core signaling pathways and experimental workflows.
Clinical Applications and Efficacy
Oxymetholone has been primarily investigated for its potent anabolic and erythropoietic effects, leading to its application in treating various forms of anemia and muscle-wasting conditions.
Treatment of Anemia
Oxymetholone has demonstrated efficacy in treating anemias characterized by deficient red blood cell production, such as acquired aplastic anemia and Fanconi anemia. Clinical studies have shown that Oxymetholone can lead to significant improvements in hematological parameters.
Table 1: Summary of Clinical Trial Data for Oxymetholone in the Treatment of Anemia
| Indication | Study Population | Dosage | Duration | Key Outcomes | Adverse Events |
| Acquired Aplastic Anemia | 110 adult patients | 150 mg/day (median) | 6 months | Overall Response Rate (ORR): 56.4% (Complete Response: 12.7%, Partial Response: 43.6%)[1]. Median time to transfusion independence: 11.8 weeks[1]. | Hepatitis (in 15/17 patients who discontinued), Androgenic side effects (55.5%)[2]. |
| Severe and Nonsevere Acquired Aplastic Anemia | 74 matched patients | Not specified | 1 year | 1-year Overall Response Rate: 54.1% (nonsevere AA) vs. 13.5% (severe/very severe AA)[3]. | Not detailed in abstract. |
| Aplastic Anemia | 31 patients | Not specified | >2 months | 11 out of 28 patients showed clinical and haematological improvement[4]. | Frequent but mostly tolerable and reversible. Three deaths from acute myeloblastic leukaemia, drug withdrawn in three others. |
| Fanconi Anemia | Fancd2-/- mice | Not specified | Long-term | Modest improvements in platelet count (p=0.01) and hemoglobin levels (p<0.05). | No adverse effects observed in the mouse model. |
Treatment of HIV-Associated Wasting
Oxymetholone has been investigated as a therapeutic agent to counteract cachexia, or muscle wasting, in patients with HIV. Clinical trial data indicates significant gains in body weight and lean body mass.
Table 2: Summary of Clinical Trial Data for Oxymetholone in the Treatment of HIV-Associated Wasting
| Study Population | Dosage | Duration | Key Outcomes | Adverse Events |
| 89 HIV-positive men and women with wasting | 50 mg twice daily (BID) or three times daily (TID) | 16 weeks | Weight Gain: 3.5 ± 0.7 kg (BID), 3.0 ± 0.5 kg (TID) vs. 1.0 ± 0.7 kg (placebo). Lean Body Mass Gain: 2.9 kg (BID), 1.8 kg (TID). Body Cell Mass Increase: 3.8 ± 0.4 kg (BID), 2.1 ± 0.6 kg (TID). | Elevated Alanine Aminotransferase (>5x baseline): 27% (BID), 35% (TID), 0% (placebo). Other adverse events included liver-related effects, pain, flu, and gastrointestinal problems. |
Mechanism of Action
Oxymetholone exerts its therapeutic effects through two primary mechanisms: stimulation of erythropoiesis and activation of the androgen receptor.
Erythropoiesis Stimulation
Oxymetholone enhances the production of erythropoietin (EPO), a key hormone in the regulation of red blood cell production. This leads to an increase in erythrocyte proliferation and differentiation in the bone marrow, ultimately improving oxygen-carrying capacity.
Androgen Receptor Activation
As a synthetic derivative of testosterone, Oxymetholone binds to and activates the androgen receptor (AR). This interaction mediates the anabolic effects of the drug, including increased protein synthesis and nitrogen retention in muscle tissue, leading to an increase in muscle mass and strength.
Signaling Pathways
The therapeutic effects of Oxymetholone are mediated by its interaction with the Androgen Receptor and its influence on the Erythropoietin signaling pathway.
Experimental Protocols
This section provides representative, detailed methodologies for key experiments relevant to the study of Oxymetholone. These protocols are synthesized from multiple sources and should be adapted and optimized for specific experimental conditions.
Androgen Receptor Competitive Binding Assay
This protocol describes a competitive binding assay to determine the affinity of Oxymetholone for the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of androgen receptor)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Oxymetholone (or other test compounds)
-
Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of Oxymetholone and a reference competitor (e.g., unlabeled R1881) in the assay buffer.
-
Dilute the rat prostate cytosol in assay buffer to a concentration that provides adequate specific binding.
-
Prepare a solution of [³H]-R1881 in assay buffer at a concentration of approximately 1 nM.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to the total binding wells and 50 µL of a high concentration of unlabeled R1881 to the non-specific binding wells.
-
Add 50 µL of the serially diluted Oxymetholone or reference competitor to the respective wells.
-
Add 50 µL of the diluted cytosol to all wells.
-
Add 50 µL of the [³H]-R1881 solution to all wells.
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the bound from free radioligand using a method such as hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
-
Quantification:
-
Transfer the supernatant (containing the bound radioligand) to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.
-
In Vivo Assessment of Muscle Hypertrophy in Rodents
This protocol outlines a method for evaluating the anabolic effects of Oxymetholone on skeletal muscle mass in a rodent model.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Oxymetholone
-
Vehicle (e.g., corn oil)
-
Calipers
-
Dissection tools
-
Analytical balance
-
Microtome
-
Microscope with imaging software
-
Staining reagents (e.g., Hematoxylin and Eosin)
Procedure:
-
Animal Dosing:
-
Acclimate animals for at least one week before the start of the experiment.
-
Divide animals into a control group (vehicle) and a treatment group (Oxymetholone).
-
Administer Oxymetholone or vehicle daily via oral gavage or subcutaneous injection for a predefined period (e.g., 4-8 weeks).
-
-
Functional Muscle Assessment (Optional):
-
Perform functional tests such as grip strength measurement at baseline and at the end of the treatment period.
-
-
Tissue Collection:
-
At the end of the study, euthanize the animals.
-
Carefully dissect specific muscles of interest (e.g., gastrocnemius, tibialis anterior, soleus).
-
Remove any excess connective tissue and weigh the muscles on an analytical balance.
-
-
Histological Analysis:
-
Fix a portion of the muscle tissue in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section it using a microtome (e.g., 5-10 µm sections).
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Quantification of Muscle Fiber Cross-Sectional Area (CSA):
-
Capture images of the stained muscle sections using a microscope.
-
Using image analysis software (e.g., ImageJ), manually or semi-automatically outline and measure the cross-sectional area of a representative number of muscle fibers (e.g., >100 fibers per muscle).
-
-
Data Analysis:
-
Compare the muscle weights and mean muscle fiber CSA between the control and treatment groups using appropriate statistical tests.
-
In Vitro Erythropoiesis Assay (Colony-Forming Unit-Erythroid - CFU-E)
This protocol describes an in vitro assay to assess the effect of Oxymetholone on the proliferation and differentiation of erythroid progenitor cells.
Materials:
-
Murine bone marrow cells or human CD34+ hematopoietic stem and progenitor cells
-
MethoCult™ medium (or similar methylcellulose-based medium) containing recombinant cytokines (e.g., erythropoietin)
-
Oxymetholone
-
Vehicle (e.g., DMSO)
-
35 mm culture dishes
-
Incubator (37°C, 5% CO₂, ≥95% humidity)
-
Inverted microscope
Procedure:
-
Cell Preparation:
-
Isolate bone marrow cells from mice or thaw cryopreserved human CD34+ cells according to standard protocols.
-
Perform a cell count and determine cell viability.
-
-
Assay Setup:
-
Prepare a cell suspension in a suitable medium (e.g., Iscove's MDM with 2% FBS).
-
Add the appropriate volume of the cell suspension and the test compound (Oxymetholone or vehicle) to the MethoCult™ medium.
-
Vortex the tube to ensure a homogenous mixture.
-
Let the tube stand for 5-10 minutes to allow air bubbles to escape.
-
-
Plating:
-
Using a syringe with a blunt-end needle, dispense the cell-containing MethoCult™ medium into 35 mm culture dishes.
-
Gently rotate the dish to ensure even distribution of the medium.
-
-
Incubation:
-
Place the culture dishes in a larger dish with a lid, along with an open dish of sterile water to maintain humidity.
-
Incubate at 37°C in a 5% CO₂ incubator with ≥95% humidity for the appropriate duration (typically 2-3 days for murine CFU-E or 7-14 days for human BFU-E/CFU-E).
-
-
Colony Counting:
-
Using an inverted microscope, identify and count the erythroid colonies (CFU-E) based on their characteristic morphology (e.g., small, tightly clustered cells with a reddish-brown color due to hemoglobinization).
-
-
Data Analysis:
-
Compare the number of CFU-E colonies in the Oxymetholone-treated groups to the vehicle control group.
-
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating the therapeutic potential of a compound like Oxymetholone.
Adverse Effects
The therapeutic use of Oxymetholone is associated with a range of potential adverse effects, with hepatotoxicity being the most significant concern.
Table 3: Summary of Adverse Effects Associated with Oxymetholone from Clinical Trials
| Adverse Effect Category | Specific Adverse Events | Incidence/Notes |
| Hepatotoxicity | Elevated liver enzymes (ALT, AST), Cholestatic jaundice, Peliosis hepatis (blood-filled cysts in the liver), Hepatic tumors (benign and malignant) | In an HIV wasting trial, 27-35% of patients on Oxymetholone experienced a >5-fold increase in ALT. Hepatitis was the primary reason for treatment discontinuation in an aplastic anemia study. |
| Androgenic Effects (in females) | Hirsutism, acne, deepening of the voice, clitoral enlargement, menstrual irregularities | Occurred in 55.5% of patients in an aplastic anemia study, mostly within the first month. |
| Androgenic Effects (in males) | Priapism, testicular atrophy, oligospermia, gynecomastia | Not specifically quantified in the reviewed clinical trials. |
| Cardiovascular | Edema (fluid retention), changes in lipid profiles (decreased HDL, increased LDL) | Noted as a potential side effect. |
| Hematological | Leukemia (in patients with aplastic anemia) | A few cases reported, but a causal link to Oxymetholone is unclear. |
| Other | Nausea, vomiting, diarrhea, insomnia, excitation | Reported as common side effects. |
Conclusion
Oxymetholone demonstrates significant therapeutic potential in the management of specific types of anemia and HIV-associated wasting due to its potent erythropoietic and anabolic properties. However, its clinical utility is limited by a considerable risk of adverse effects, most notably hepatotoxicity. Further research is warranted to explore strategies to mitigate these risks, such as optimizing dosing regimens or developing novel analogs with an improved safety profile. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of Oxymetholone and related compounds in a research and drug development setting. Careful monitoring of patients is crucial when considering treatment with Oxymetholone.
References
- 1. Good response to oxymetholone in adult aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Good response to oxymetholone in adult aplastic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of Oxymetholone in Severe and Nonsevere Acquired Aplastic Anemia: A Propensity Score Matching Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxymetholone in aplastic anaemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Oxymetholone in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Oxymetholone, a synthetic anabolic-androgenic steroid, in in vitro cell culture experiments. This document outlines detailed protocols for assessing cellular responses to Oxymetholone, including its effects on cell viability, apoptosis, and cell cycle progression. Furthermore, it explores the potential signaling pathways modulated by Oxymetholone, offering a framework for investigating its molecular mechanisms of action.
Introduction
Oxymetholone (17β-hydroxy-2-[hydroxymethylene]-17-methyl-5α-androstan-3-one) is a potent synthetic derivative of testosterone.[1] Clinically, it is primarily used in the treatment of anemias characterized by deficient red cell production.[1] In a research context, Oxymetholone is a valuable tool for studying androgen receptor (AR) signaling, myelostimulatory effects, and potential hepatotoxicity.[1][2] Its mechanism of action is primarily through agonism of the androgen receptor, which leads to the modulation of gene transcription.[3]
Data Presentation: Effects of Oxymetholone on Various Cell Types
The following tables summarize quantitative data from in vitro studies on the effects of Oxymetholone on different cell lines.
Table 1: Cytotoxicity and Cell Viability
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| Primary Rat Hepatocytes | LDH Release | 1 x 10⁻⁴ M | 4 and 24 hours | Significant increase in LDH release | |
| Primary Rat Hepatocytes | Neutral Red Retention | 1 x 10⁻⁴ M | 4 and 24 hours | Significant decrease in Neutral Red retention | |
| Human Endothelial Cells | Chromium Release | Not Specified | Not Specified | Degeneration of monolayer cultures |
Table 2: Proliferation and Genotoxicity
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| Acute Myeloblastic Leukemia (AML) Cells | [³H]-Thymidine Incorporation | Not Specified | Not Specified | No significant difference in DNA synthesis compared to control | |
| Human Peripheral Blood Lymphocytes | Sister Chromatid Exchange (SCE) | 25, 50, 100 µg/mL | Not Specified | No significant increase in SCE frequency |
Table 3: Oxidative Stress
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| Primary Rat Hepatocytes | Glutathione (GSH) Depletion | 1 x 10⁻⁴ M | 2, 4, and 6 hours | Significant depletion of GSH |
Experimental Protocols
Preparation of Oxymetholone Stock Solution
Materials:
-
Oxymetholone powder (MW: 332.48 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Weigh the desired amount of Oxymetholone powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Cell Culture and Treatment
General Guidelines:
-
Select a cell line appropriate for the research question (e.g., HepG2 for hepatotoxicity studies, K562 or other erythroleukemia cell lines for erythropoiesis studies, LNCaP or PC-3 for androgen receptor signaling).
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Before treatment, allow cells to adhere and stabilize for 24 hours.
-
Dilute the Oxymetholone stock solution to the desired final concentrations in fresh cell culture medium immediately before use.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Oxymetholone concentration) in all experiments.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of Oxymetholone (e.g., 10⁻⁸ M to 10⁻⁴ M) or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of Oxymetholone or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is based on standard flow cytometry procedures for cell cycle analysis.
Materials:
-
6-well cell culture plates
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Oxymetholone or vehicle control.
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
This protocol provides a general framework for investigating the effect of Oxymetholone on the phosphorylation status of key proteins in the MAPK and Akt/mTOR signaling pathways.
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-p44/42 MAPK (Erk1/2), anti-p44/42 MAPK (Erk1/2), anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-Androgen Receptor, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with Oxymetholone for various time points (e.g., 15, 30, 60 minutes) or concentrations.
-
Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin) and total protein for phosphorylated proteins.
Signaling Pathways and Visualization
Oxymetholone, as an androgen, primarily acts through the androgen receptor (AR). Upon binding, the Oxymetholone-AR complex translocates to the nucleus and regulates the transcription of target genes. While direct evidence for Oxymetholone's modulation of the MAPK and Akt/mTOR pathways is limited, other androgens have been shown to influence these pathways, suggesting a potential mechanism for Oxymetholone's diverse cellular effects.
Caption: Proposed signaling pathway of Oxymetholone.
References
Application Notes and Protocols for Animal Models in Oxymetholone Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in studying the physiological and toxicological effects of Oxymetholone, a synthetic anabolic-androgenic steroid (AAS). The following sections detail experimental protocols, summarize key quantitative findings, and illustrate the known signaling pathways involved in Oxymetholone's mechanism of action.
Introduction to Animal Models for Oxymetholone Studies
Animal models, primarily rodents such as rats and mice, are crucial for elucidating the multifaceted effects of Oxymetholone. These models allow for controlled investigations into the therapeutic and adverse effects of this potent anabolic agent, providing valuable data for preclinical safety and efficacy assessments. Key areas of investigation using these models include hepatotoxicity, effects on muscle growth (anabolism), hematological changes, and reproductive toxicology.
Experimental Protocols
Animal Models
The most commonly utilized animal models in Oxymetholone research are rats and mice. Specific strains are often chosen based on the research question. For general toxicity and carcinogenicity studies, F344/N rats and B6C3F1 mice have been used.[1] For studies focusing on specific physiological effects, other strains like Wistar or Sprague-Dawley rats are also common.
Administration of Oxymetholone
Oxymetholone is typically administered orally via gavage due to its clinical route of administration in humans.[2][3] The steroid is often suspended in a vehicle such as corn oil or a solution of methylcellulose.
Protocol for Oral Gavage in Rats:
-
Preparation of Oxymetholone Suspension:
-
Weigh the required amount of Oxymetholone powder.
-
Suspend in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) to the desired concentration (e.g., 10, 20, 30 mg/mL).
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Animal Handling and Dosing:
-
Animals should be acclimatized to the facility for at least one week prior to the experiment.
-
Gently restrain the rat.
-
Insert a ball-tipped gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
The volume administered should be based on the animal's body weight.
-
-
Dosage and Duration:
Assessment of Hepatotoxicity
The liver is a primary target for Oxymetholone-induced toxicity.
Protocol for Assessing Hepatotoxicity:
-
Blood Collection and Serum Analysis:
-
At the end of the treatment period, collect blood via cardiac puncture or from the retro-orbital sinus under anesthesia.
-
Separate the serum by centrifugation.
-
Measure the levels of liver enzymes: alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) using standard biochemical assay kits.
-
-
Histopathological Examination:
-
Euthanize the animal and immediately excise the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the slides under a microscope for signs of liver damage, such as inflammation, necrosis, and changes in cellular architecture.
-
Evaluation of Anabolic Effects on Muscle
Protocol for Assessing Muscle Growth:
-
Measurement of Body Weight and Muscle Mass:
-
Record the body weight of the animals weekly.
-
At the end of the study, dissect specific muscles (e.g., gastrocnemius, soleus) and weigh them.
-
-
Molecular Analysis:
-
Isolate RNA from muscle tissue to analyze the expression of genes involved in muscle growth and atrophy, such as Insulin-like Growth Factor 1 (IGF-1) and myostatin, using quantitative real-time PCR (qRT-PCR).
-
Isolate protein to analyze the expression of key signaling proteins via Western blotting.
-
Hematological Analysis
Oxymetholone is known to stimulate erythropoiesis.
Protocol for Hematological Analysis:
-
Blood Collection:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
-
Complete Blood Count (CBC):
-
Analyze the blood using an automated hematology analyzer to determine the red blood cell (RBC) count, white blood cell (WBC) count, hemoglobin (HGB) concentration, and hematocrit (HCT).
-
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of Oxymetholone in animal models.
Table 1: Effects of Oxymetholone on Liver Enzymes in Male Rats (8-week administration)
| Treatment Group | Dose (mg/kg/day) | ALT (U/L) (Mean ± SD) | AST (U/L) (Mean ± SD) |
| Control | 0 | 55.3 ± 4.1 | 135.2 ± 10.7 |
| Oxymetholone | 10 | 78.5 ± 5.8 | 188.4 ± 12.3 |
| Oxymetholone | 20 | 95.2 ± 6.4# | 225.6 ± 15.1# |
| Oxymetholone | 30 | 110.7 ± 7.9# | 250.1 ± 18.2# |
* p < 0.05 vs. Control; # p < 0.05 vs. Anadrol 10 mg
Table 2: Effects of Oxymetholone on Hematological Parameters in Male Rats (60-day administration)
| Treatment Group | Dose (mg/kg/day) | RBC (10^6/L) (Mean ± SD) | WBC (10^3/mm³) (Mean ± SD) | HGB (g/dL) (Mean ± SD) | HCT (%) (Mean ± SD) |
| Control | 0 | 6.2 ± 0.3 | 7.14 ± 2.2 | 12.6 ± 0.6 | 37 ± 1.8 |
| Oxymetholone | 5 | 7.5 ± 0.4 | 4.8 ± 0.7 | 15.1 ± 1.1 | 43.5 ± 3 |
* p < 0.05 vs. Control
Signaling Pathways and Experimental Workflows
Signaling Pathways
The biological effects of Oxymetholone are primarily mediated through its interaction with the androgen receptor (AR). Its anabolic effects on muscle are thought to involve the modulation of the IGF-1 and myostatin signaling pathways.
References
Application Notes and Protocols for the Detection of Oxymetholone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymetholone is a potent synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone. It is clinically used for the treatment of anemias caused by deficient red blood cell production.[1] However, it is also one of the most commonly abused AAS by athletes and bodybuilders to promote muscle growth and enhance performance. Due to its potential for abuse and adverse health effects, sensitive and reliable analytical methods are crucial for its detection in biological samples for doping control, clinical toxicology, and pharmacokinetic studies.
These application notes provide detailed protocols for the detection and quantification of oxymetholone and its metabolites in various biological matrices, including urine, plasma, and hair. The methodologies primarily focus on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the gold-standard techniques in anti-doping and clinical analysis.
Quantitative Data Summary
The following tables summarize the quantitative data for the analytical methods described in the subsequent protocols. These values provide a benchmark for the performance of each method.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Biological Matrix | Analyte | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Plasma | Oxymetholone | GC-MS | - | - | >70 | [2][3] |
| Urine | Oxymetholone | GC-MS | 4.0 | - | - | [4] |
| Urine | Oxymetholone Metabolites | GC-MS | 10 | - | - | [5] |
| Hair | Oxymetholone | GC-MS | 0.002-0.05 (ng/mg) | 0.02-0.1 (ng/mg) | 35-45 |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Biological Matrix | Analyte | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Urine | Oxymetholone Metabolites | LC-MS/MS | - | - | - | |
| Plasma | Steroids (including testosterone) | LC-MS/MS | - | 0.005-1 | 86.4-115.0 |
Experimental Protocols
Protocol 1: Detection of Oxymetholone in Human Plasma by GC-MS
This protocol describes a rapid and sensitive method for the extraction and quantification of oxymetholone in human plasma.
1. Sample Preparation and Extraction
-
To 1 mL of human plasma, add an appropriate internal standard (e.g., methyltestosterone).
-
Alkalinize the plasma sample.
-
Perform liquid-liquid extraction with 5 mL of tert-butylmethylether.
-
Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
To the dried extract, add 50 µL of a derivatizing agent mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide (NH₄I), and 2-mercaptoethanol.
-
Vortex the mixture and incubate at 60°C for 20 minutes.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5975B or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 140°C.
-
Ramp to 180°C at 40°C/min.
-
Ramp to 230°C at 3°C/min.
-
Ramp to 300°C at 40°C/min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Protocol 2: Detection of Oxymetholone in Human Urine by GC-MS
This protocol details the analysis of oxymetholone and its metabolites in urine, a common matrix for doping control.
1. Sample Preparation and Hydrolysis
-
To 5 mL of urine, add an internal standard.
-
Adjust the pH to 7.0 with phosphate buffer.
-
Add 30 µL of β-glucuronidase from E. coli.
-
Incubate the mixture at 55°C for 1 hour for enzymatic hydrolysis of conjugated metabolites.
-
Cool the sample to room temperature.
2. Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen.
3. Derivatization
-
Reconstitute the dried extract in 100 µL of a mixture of MSTFA and trimethylsilylimidazole (TMSI).
-
Heat the mixture at 60°C for 30 minutes.
4. GC-MS Analysis
-
Follow the GC-MS parameters as described in Protocol 1, with potential modifications to the temperature program to optimize for the separation of specific metabolites. A novel long-term metabolite, 18-nor-2ξ,17β-hydroxymethyl-17α-methyl-5α-androst-13-en-3α-ol, can be monitored for extended detection windows of up to 14 days.
Protocol 3: Detection of Oxymetholone in Hair by GC-MS
Hair analysis provides a longer window of detection for drug abuse. This protocol outlines the procedure for extracting oxymetholone from hair samples.
1. Sample Decontamination and Digestion
-
Wash approximately 50 mg of hair with dichloromethane to remove external contaminants.
-
Pulverize the washed and dried hair sample.
-
Add 1 mL of 1 M NaOH to the powdered hair.
-
Incubate at 95°C for 10 minutes for alkaline digestion.
-
Cool the sample and neutralize with HCl.
2. Solid-Phase Extraction (SPE)
-
Perform SPE as described in Protocol 2 (steps 2.1-2.5).
3. Derivatization
-
Derivatize the dried extract using a mixture of methoxyamine hydrochloride in pyridine followed by silylation with MSTFA to form MO-TMS derivatives.
4. GC-MS Analysis
-
Utilize the GC-MS conditions from Protocol 1. The formation of cis and trans isomers of the derivatives may be observed.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Oxymetholone
Oxymetholone exerts its effects through two primary signaling pathways:
-
Androgen Receptor (AR) Signaling: Like other AAS, oxymetholone binds to and activates the androgen receptor. This complex then translocates to the nucleus and binds to hormone response elements on the DNA, modulating the transcription of target genes involved in muscle protein synthesis, leading to anabolic effects.
-
Erythropoietin (EPO) Signaling: Oxymetholone stimulates the production of erythropoietin, a hormone that is the primary regulator of red blood cell production (erythropoiesis). Increased erythropoietin leads to an enhanced production of red blood cells, which is the basis for its therapeutic use in treating anemia.
The following diagrams illustrate these pathways and a general experimental workflow for oxymetholone detection.
Caption: Oxymetholone signaling pathways.
Caption: General experimental workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Validation of the determination of oxymetholone in human plasma analysis using gas chromatography-mass spectrometry. Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
Application of Oxymetholone in Anemia Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Oxymetholone, a synthetic anabolic-androgenic steroid, has been a subject of research and clinical use for the treatment of various forms of anemia characterized by deficient red blood cell production.[1] Its primary mechanism of action involves stimulating erythropoiesis, the process of red blood cell formation.[2] This document provides detailed application notes, experimental protocols, and quantitative data summaries for researchers investigating the therapeutic potential of Oxymetholone in anemia. The information is compiled from preclinical and clinical studies, offering insights into its mechanism of action and practical guidance for experimental design.
Mechanism of Action:
Oxymetholone enhances the production and urinary excretion of erythropoietin, a key hormone in red blood cell production.[1][3] It also directly stimulates the bone marrow to increase the production of red blood cells.[4] Recent research in a mouse model of Fanconi anemia has elucidated a more specific mechanism involving the regulation of hematopoietic stem cells (HSCs). Chronic Oxymetholone treatment has been shown to stimulate the proliferation of hematopoietic stem and progenitor cells by suppressing the transcription of osteopontin, a known inhibitor of HSC proliferation. This leads to an increase in HSC cycling and subsequent hematopoietic recovery.
Data Presentation
Table 1: Clinical Response to Oxymetholone in Adult Aplastic Anemia
| Parameter | Value | Reference |
| Patient Cohort Size | 110 | |
| Median Age (years) | 63.4 | |
| Initial Oxymetholone Dose | 150 mg/day (in 66.4% of patients) | |
| Overall Response Rate (at 6 months) | 56.4% | |
| - Complete Response | 12.7% | |
| - Partial Response | 43.6% | |
| Overall Response in Severe/Very Severe AA | 50.7% | |
| Median Time to Transfusion Independence | 11.8 weeks | |
| 5-Year Overall Survival Rate | 77.4% | |
| - Responding Patients | 94.5% |
Table 2: Preclinical Efficacy of Oxymetholone in a Fanconi Anemia Mouse Model (Fancd2-/-)
| Hematological Parameter | Observation | Reference |
| Platelet Counts | Significantly improved | |
| Red Blood Cell Counts | Significantly improved | |
| Hematocrit | Significantly improved | |
| Hemoglobin Levels | Significantly improved | |
| White Blood Cell Counts | No significant changes | |
| Macrocytosis | Partially corrected |
Table 3: Radioprotective Effects of Oxymetholone in Irradiated Mice
| Parameter | Dose of Oxymetholone (mg/kg) | Result | Reference |
| 30-Day Survival Rate | 80 | 50% | |
| 160 | 50% | ||
| 320 | 55% | ||
| 640 | 75% | ||
| Vehicle Control | 15% | ||
| Effect on Hematological Parameters (at 640 mg/kg) | Platelets | Ameliorated radiation-induced decrease | |
| Erythrocytes | Ameliorated radiation-induced decrease | ||
| White Blood Cells | Less effect |
Experimental Protocols
1. In Vivo Murine Model of Fanconi Anemia
This protocol is based on the methodology used to evaluate the efficacy of Oxymetholone in a Fancd2-/- mouse model of Fanconi Anemia.
Objective: To assess the therapeutic effects of Oxymetholone on hematological parameters in a genetically engineered mouse model of Fanconi Anemia.
Materials:
-
Fancd2-/- mice and wild-type littermate controls.
-
Oxymetholone powder.
-
Vehicle for oral administration (e.g., 0.5% methyl cellulose in water).
-
Gavage needles.
-
Equipment for blood collection (e.g., retro-orbital bleeding supplies).
-
Automated hematology analyzer.
Procedure:
-
Animal Husbandry: House mice in a specific pathogen-free facility with ad libitum access to food and water. All procedures should be approved by the Institutional Animal Care and Use Committee.
-
Treatment Groups: Divide aged (e.g., 18-month-old) Fancd2-/- mice and wild-type controls into treatment and placebo groups.
-
Drug Preparation and Administration: Prepare a suspension of Oxymetholone in the chosen vehicle. The original study does not specify the exact dose for the Fanconi Anemia model, however, other murine studies have used doses ranging from 80-640 mg/kg administered by oral gavage. Administer the Oxymetholone suspension or vehicle control to the respective groups daily for a chronic duration (e.g., several months).
-
Blood Collection and Analysis: Collect peripheral blood samples at baseline and at specified intervals throughout the study. Perform complete blood counts (CBCs) using an automated hematology analyzer to determine platelet counts, red blood cell counts, hematocrit, hemoglobin levels, and white blood cell counts.
-
Data Analysis: Compare the hematological parameters between the Oxymetholone-treated and placebo-treated groups for both Fancd2-/- and wild-type mice. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of any observed differences.
2. In Vitro Hematopoietic Progenitor Cell Culture
This protocol provides a general framework for assessing the direct effects of Oxymetholone on the proliferation and differentiation of hematopoietic progenitor cells in vitro.
Objective: To determine the in vitro effects of Oxymetholone on the survival, proliferation, and differentiation of hematopoietic progenitor cells.
Materials:
-
Bone marrow mononuclear cells or purified CD34+ hematopoietic progenitor cells.
-
Sterile cell culture plates.
-
Culture medium (e.g., Myeloid long-term culture media).
-
Recombinant cytokines to support hematopoietic cell growth (e.g., SCF, TPO, IL-3).
-
Oxymetholone.
-
Vehicle for Oxymetholone (e.g., DMSO).
-
Incubator (37°C, 5% CO2).
-
Flow cytometer and relevant antibodies for immunophenotyping.
-
Reagents for colony-forming unit (CFU) assays.
Procedure:
-
Cell Isolation and Culture: Isolate bone marrow mononuclear cells or purify CD34+ cells using standard laboratory techniques. Culture the cells in a suitable medium supplemented with a cocktail of cytokines to maintain cell viability and promote proliferation.
-
Oxymetholone Treatment: Prepare a stock solution of Oxymetholone in a suitable solvent like DMSO. Add Oxymetholone to the cell cultures at various concentrations. Include a vehicle-only control group.
-
Assessment of Cell Proliferation and Viability: At different time points, assess cell proliferation using methods such as cell counting (e.g., with a hemocytometer and trypan blue exclusion) or a proliferation assay (e.g., MTT or BrdU incorporation).
-
Colony-Forming Unit (CFU) Assay: Plate the treated and control cells in a semi-solid medium (e.g., methylcellulose) containing appropriate cytokines to support the growth of different hematopoietic colonies (e.g., CFU-E, BFU-E, CFU-GM). After a suitable incubation period (typically 10-14 days), count and identify the different types of colonies.
-
Flow Cytometry: Analyze the expression of cell surface markers to assess the differentiation of hematopoietic progenitors into various lineages (e.g., erythroid, myeloid).
-
Data Analysis: Compare the results from the Oxymetholone-treated groups with the vehicle control group to determine the effect of the compound on hematopoietic progenitor cell proliferation and differentiation.
Visualizations
Caption: Proposed mechanism of Oxymetholone in stimulating erythropoiesis.
References
- 1. Oxymetholone Therapy of Fanconi Anemia Suppresses Osteopontin Transcription and Induces Hematopoietic Stem Cell Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term combination therapy with Metformin and Oxymetholone in a Fanconi Anemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral oxymetholone reduces mortality induced by gamma irradiation in mice through stimulation of hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Oxymetholone in Muscle Wasting Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Muscle wasting, a debilitating condition characterized by the progressive loss of muscle mass and function, is a significant comorbidity in numerous chronic diseases, including HIV/AIDS, cancer, sarcopenia, and certain types of anemia[1][2][3]. Oxymetholone, a potent synthetic, 17α-alkylated anabolic-androgenic steroid (AAS) derived from testosterone, has been investigated for its therapeutic potential in combating these conditions[3][4]. Originally developed for treating anemia and osteoporosis, its powerful anabolic properties, which promote extensive gains in body mass through enhanced protein synthesis, make it a valuable tool for studying the mechanisms of muscle hypertrophy and developing therapies for muscle wasting disorders. These notes provide an overview of Oxymetholone's mechanism, quantitative data from key studies, and detailed protocols for its application in preclinical and clinical research settings.
Mechanism of Action
Oxymetholone exerts its primary anabolic effects through its interaction with the androgen receptor (AR). As a synthetic derivative of testosterone, it binds to ARs within the cytoplasm of skeletal muscle cells. This binding event initiates a conformational change in the receptor, leading to the dissociation of heat shock proteins and the translocation of the Oxymetholone-AR complex into the nucleus.
Once in the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes. This interaction modulates the transcription of genes involved in muscle protein synthesis, leading to an increase in nitrogen retention and a positive nitrogen balance, which creates an anabolic environment essential for muscle growth and repair.
Additionally, studies suggest that Oxymetholone's effects may be associated with the Insulin-like Growth Factor 1 (IGF-1) signaling pathway. Research in hemodialysis patients has shown that Oxymetholone treatment can increase the muscle mRNA expression levels of IGF-1 and its receptors, which are crucial for myoblast proliferation, differentiation, and muscle hypertrophy. Oxymetholone is also known to stimulate erythropoiesis, the production of red blood cells, by increasing the production of erythropoietin (EPO), which can improve oxygen delivery to muscles and enhance endurance.
Signaling Pathway of Oxymetholone
Data Presentation: Summary of Clinical Studies
The following tables summarize quantitative data from clinical trials investigating the efficacy of Oxymetholone in different patient populations experiencing muscle wasting.
Table 1: Effects of Oxymetholone on Sarcopenia in Older Men (12 Weeks)
| Parameter | Placebo Group | 50 mg/day Oxymetholone | 100 mg/day Oxymetholone |
|---|---|---|---|
| Change in Lean Body Mass (kg) | 0.0 ± 0.6 | +3.3 ± 1.2 | +4.2 ± 2.4 |
| Change in Trunk Fat (kg) | +0.2 ± 0.4 | -1.7 ± 1.0 | -2.2 ± 0.9 |
| Change in Chest Press Strength (%) | -0.8 ± 4.3 | +8.2 ± 9.2 | +13.9 ± 8.1 |
| Change in Lat Pull-Down Strength (%) | -0.6 ± 8.3 | +8.8 ± 15.1 | +18.4 ± 21.0 |
Data sourced from a study in men aged 65-80 years.
Table 2: Effects of Oxymetholone on HIV-Associated Wasting (16 Weeks)
| Parameter | Placebo Group | 100 mg/day Oxymetholone (50mg BID) | 150 mg/day Oxymetholone (50mg TID) |
|---|---|---|---|
| Change in Body Weight (kg) | +1.0 ± 0.7 | +3.5 ± 0.7 | +3.0 ± 0.5 |
| Change in Body Cell Mass (kg) | N/A | +3.8 ± 0.4 | +2.1 ± 0.6 |
Data sourced from a double-blind, randomized, placebo-controlled trial in HIV-positive men and women. BID: twice daily; TID: three times daily.
Table 3: Effects of Oxymetholone on Hemodialysis Patients (24 Weeks)
| Parameter | Placebo Group | 100 mg/day Oxymetholone (50mg BID) |
|---|---|---|
| Change in Fat-Free Mass | No significant change | Significant increase |
| Change in Fat Mass | No significant change | Significant decrease |
| Change in Handgrip Strength | No significant change | Significant increase |
| Change in Type I Muscle Fiber Area | Significant reduction from baseline | Significant increase vs. placebo |
Data sourced from a randomized controlled trial in hemodialysis patients with sarcopenia.
Experimental Workflow and Protocols
Effective research on Oxymetholone requires robust and reproducible experimental models. Below is a typical workflow for an in vivo study, followed by detailed protocols for both animal and cell culture-based experiments.
Preclinical Experimental Workflow
Protocol 1: Dexamethasone-Induced Muscle Atrophy in Mice (In Vivo)
This model is used to study glucocorticoid-induced muscle wasting, a common clinical scenario. Oxymetholone has been shown to prevent muscle loss in dexamethasone-treated mouse models.
1. Animals and Acclimatization:
-
Species/Strain: 8-week-old male C57BL/6 mice.
-
Housing: House animals for at least one week under standard conditions (12:12 h light-dark cycle, 22-24°C) with ad libitum access to food and water.
2. Induction of Atrophy:
-
Agent: Dexamethasone (DEX).
-
Dosage & Administration: Administer DEX at a dose of 1 mg/kg body weight via daily intraperitoneal (i.p.) injection for 10 consecutive days.
3. Treatment Groups:
-
Group A (Control): Daily i.p. injection of sterile saline.
-
Group B (DEX + Vehicle): Daily i.p. injection of DEX (1 mg/kg) and administration of the Oxymetholone vehicle (e.g., sesame oil) via oral gavage.
-
Group C (DEX + Oxymetholone): Daily i.p. injection of DEX (1 mg/kg) and administration of Oxymetholone (e.g., 1-5 mg/kg) via oral gavage.
4. Data Collection & Analysis:
-
Endpoint: At the end of the 10-day treatment period.
-
Procedure: Humanely euthanize the animals. Carefully dissect key muscles such as the gastrocnemius and tibialis anterior.
-
Primary Outcomes:
-
Muscle wet weight.
-
Histological analysis of muscle fiber cross-sectional area (CSA) using H&E staining.
-
Biochemical analysis of protein synthesis/degradation pathways (e.g., Akt/mTOR, ubiquitin-proteasome pathway) via Western Blot or qRT-PCR.
-
Protocol 2: Myoblast Differentiation and Myotube Formation (In Vitro)
This protocol assesses the direct effect of Oxymetholone on the myogenic process using the C2C12 myoblast cell line.
1. Cell Culture:
-
Cell Line: C2C12 mouse myoblasts.
-
Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
2. Differentiation Protocol:
-
Seeding: Seed C2C12 cells in a 24-well plate at a density of 2.5 x 10^4 cells/well.
-
Induction of Differentiation: When cells reach ~80-90% confluency, switch from GM to Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.
-
Treatment: Add Oxymetholone (dissolved in a suitable vehicle like DMSO, final concentration <0.1%) to the DM at various concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle-only control.
-
Duration: Culture the cells in DM with treatments for 5-7 days, changing the medium every 48 hours.
3. Analysis of Myotube Formation:
-
Fixation and Staining:
-
Rinse cells twice with Phosphate-Buffered Saline (PBS).
-
Fix with 70% ethanol for 10 minutes.
-
Stain with Hematoxylin and Eosin (H&E) to visualize myotube morphology.
-
-
Immunofluorescence: Alternatively, fix cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and stain for Myosin Heavy Chain (MyHC), a marker of terminal differentiation.
-
Quantification:
-
Fusion Index: Calculate as [(Number of nuclei in myotubes) / (Total number of nuclei)] x 100%.
-
Myotube Diameter: Measure the width of MyHC-positive myotubes using imaging software.
-
Protocol 3: Key Biochemical and Molecular Assays
1. Western Blotting for Protein Expression:
-
Objective: To quantify changes in key signaling proteins involved in muscle anabolism and catabolism.
-
Procedure:
-
Homogenize harvested muscle tissue or lyse cell pellets in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-IGF-1R, anti-p-Akt, anti-MyHC, anti-GAPDH).
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and imaging system.
-
2. Quantitative Real-Time PCR (qRT-PCR):
-
Objective: To measure changes in gene expression related to muscle growth and atrophy.
-
Procedure:
-
Extract total RNA from muscle tissue or cells using TRIzol or a column-based kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., IGF-1, Myostatin, MyHC isoforms) and a housekeeping gene (e.g., Gapdh).
-
Analyze data using the ΔΔCt method to determine relative gene expression.
-
Safety and Considerations: When handling Oxymetholone, researchers should adhere to all institutional safety protocols for controlled substances. In clinical and preclinical studies, a major consideration is the potential for hepatotoxicity, a known side effect of 17α-alkylated AAS. Regular monitoring of liver enzymes (e.g., ALT, AST) is crucial in any long-term study.
References
Application Notes and Protocols: Techniques for Measuring the Anabolic Effects of Oxymetholone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxymetholone is a potent synthetic, orally active 17α-alkylated anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1][2] Initially developed for medical applications such as treating anemia and osteoporosis, it is also used to stimulate muscle growth in malnourished or underdeveloped patients.[2][3] Its powerful anabolic properties, which promote extensive gains in body mass primarily by enhancing protein synthesis, have made it a subject of interest in research and a substance of abuse in athletic communities.[2]
These application notes provide a detailed overview of the established methodologies used to quantify the anabolic effects of Oxymetholone. The protocols described herein cover in vivo, in vitro, and biochemical approaches suitable for preclinical and clinical research settings.
Mechanism of Anabolic Action: Signaling Pathways
Oxymetholone exerts its primary anabolic effects by acting as an agonist for the androgen receptor (AR). The sequence of events following administration involves several key steps that culminate in increased muscle protein synthesis and nitrogen retention, creating an environment conducive to muscle growth (hypertrophy).
Classical Androgen Receptor (AR) Signaling
The canonical pathway for Oxymetholone's action involves its binding to the AR in the cytoplasm of muscle cells. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins. The activated Oxymetholone-AR complex then translocates into the cell nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes. This interaction modulates the transcription of genes involved in muscle protein synthesis and cell growth.
Non-Genomic and Other Pathways
In addition to direct gene regulation, Oxymetholone may influence muscle growth through other mechanisms. It has been shown to increase the mRNA levels for Insulin-like Growth Factor-I (IGF-I) and its receptors in muscle tissue, a key pathway in promoting myoblast proliferation and differentiation. Furthermore, Oxymetholone stimulates erythropoiesis, the production of red blood cells, by increasing erythropoietin (EPO) levels. This enhances oxygen delivery to muscles, which can improve endurance and recovery, indirectly supporting an anabolic state.
In Vivo Methodologies for Measuring Anabolism
In vivo studies in both human subjects and animal models are crucial for assessing the systemic and functional anabolic effects of Oxymetholone.
Human Clinical Studies
Clinical trials provide the most direct evidence of a drug's effects. Key endpoints for measuring anabolism in response to Oxymetholone include changes in body composition, muscle strength, and relevant biomarkers.
Key Measurement Techniques:
-
Body Composition: Dual-Energy X-ray Absorptiometry (DEXA) is the gold standard for measuring changes in lean body mass (LBM), fat mass, and bone mineral density.
-
Muscle Strength: The one-repetition maximum (1-RM) test is a common method to assess maximal strength for specific muscle groups (e.g., chest press, leg press). Handgrip strength is another validated measure of overall muscle strength.
-
Muscle Biopsy: For mechanistic studies, biopsies of muscles like the vastus lateralis can be performed. Samples are analyzed for changes in muscle fiber cross-sectional area (CSA) via histology and for gene expression of anabolic markers (e.g., IGF-I, myosin heavy chains) via qRT-PCR.
Preclinical Animal Models
Rodent models are frequently used to investigate the anabolic effects and underlying mechanisms of AAS like Oxymetholone.
Key Measurement Techniques:
-
Muscle Mass: At the end of the study, specific muscles (e.g., gastrocnemius, levator ani) are excised and weighed (wet weight) to determine hypertrophy.
-
Body Weight: Regular monitoring of total body weight provides a general measure of growth.
-
Blood Parameters: Blood samples are collected via cardiac puncture to analyze hematocrit, hemoglobin, and other relevant biomarkers.
In Vitro Methodologies for Measuring Anabolism
In vitro models using skeletal muscle cell lines (e.g., C2C12 myoblasts) allow for the controlled study of cellular and molecular mechanisms of hypertrophy, independent of systemic factors.
References
Application Notes and Protocols for Clinical Trials in Anabolic Steroid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anabolic-androgenic steroids (AAS) are synthetic derivatives of testosterone.[1] Their primary physiological effects are mediated through binding to the androgen receptor, which in turn modulates gene expression and cellular signaling pathways, leading to increased protein synthesis, muscle growth, and reduced muscle breakdown.[1][2] While AAS have legitimate medical applications in conditions like hypogonadism and muscle wasting diseases, their potential for misuse and associated health risks necessitate rigorous and ethically sound clinical investigation.[3][4]
These application notes provide a comprehensive framework for designing and conducting clinical trials for anabolic steroid research. The protocols outlined below are intended to serve as a guide for researchers, ensuring patient safety, data integrity, and compliance with regulatory standards.
Ethical Considerations
The ethical landscape of AAS research is complex. It requires a balance between scientific advancement and the protection of research participants. Key ethical considerations include:
-
Informed Consent: A transparent and comprehensive informed consent process is paramount. Participants must be fully aware of the potential risks, including cardiovascular, hepatic, and psychological side effects.
-
Patient Autonomy vs. Beneficence: Researchers must respect a participant's autonomy while upholding the principle of "do no harm." This is particularly critical when studying AAS for non-medical or performance-enhancing purposes.
-
Risk Mitigation: Stringent safety monitoring and clear protocols for managing adverse events are essential to minimize potential harm to participants.
-
Regulatory Compliance: All clinical trials must adhere to the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and Institutional Review Boards (IRBs).
Clinical Trial Design
The choice of clinical trial design depends on the research question, the specific AAS being investigated, and the target population. Common designs include:
-
Crossover Trials: In a crossover design, each participant serves as their own control, receiving both the treatment and placebo at different times, with a washout period in between. This design can be efficient for smaller sample sizes.
-
Dose-Ranging Studies: These studies are often conducted in early-phase trials to determine the optimal dose of an AAS that maximizes efficacy while minimizing side effects.
Signaling Pathways of Anabolic Steroids
Anabolic steroids exert their effects through both genomic and non-genomic pathways. Understanding these pathways is crucial for designing targeted therapies and assessing their molecular effects.
Experimental Workflow for a Randomized Controlled Trial
A well-structured workflow is essential for the successful execution of a clinical trial. The following diagram illustrates a typical workflow for a randomized controlled trial of an anabolic steroid.
Summary of Quantitative Data from Selected Clinical Trials
The following table summarizes key quantitative data from representative clinical trials of anabolic steroids for various indications.
| Anabolic Steroid | Indication | Dosage | Treatment Duration | Primary Efficacy Endpoint(s) | Key Safety Findings | Citation(s) |
| Nandrolone Decanoate | Osteoporosis in elderly women | 50 mg every 3 weeks | 2 years | Increased Bone Mineral Density (BMD) of the lumbar spine and femoral neck; Reduced vertebral fracture rate. | Increased hemoglobin levels. | |
| Oxandrolone | Severe burns in children | 0.1 mg/kg twice daily | 12 months | Increased lean body mass, muscle strength, and bone mineral content. | No deleterious side effects attributed to long-term administration. | |
| Testosterone Enanthate | Healthy young men (athletic performance) | 3.5 mg/kg once per week | 6 weeks | Increased 1RM bench press strength and total work during cycle sprint. | Not detailed in the abstract. | |
| Oxymetholone | Muscle wasting in hemodialysis patients | Not specified | Not specified | Increased fat-free mass and handgrip strength. | Not detailed in the abstract. |
Experimental Protocols
Hormone Level Assays
Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum Steroid Hormone Profiling
-
Objective: To accurately quantify serum concentrations of testosterone and other relevant steroid hormones.
-
Instrumentation: A validated LC-MS/MS system.
-
Sample Preparation:
-
Spike serum samples with a known concentration of an isotope-labeled internal standard for each analyte.
-
Perform protein precipitation to remove interfering proteins.
-
Extract the steroid hormones from the serum matrix using solid-phase extraction (SPE) with a suitable cartridge (e.g., Agilent Bond Elut Plexa).
-
Elute the hormones from the SPE cartridge, evaporate the eluent to dryness, and reconstitute in a solvent compatible with the LC-MS/MS system.
-
-
LC Separation: Separate the steroid hormones using a C18 or similar reversed-phase column with a gradient elution program.
-
MS/MS Detection: Utilize multiple reaction monitoring (MRM) to detect and quantify each hormone and its internal standard based on their specific precursor-to-product ion transitions.
-
Data Analysis: Calculate the concentration of each hormone by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.
Body Composition Analysis
Protocol: Dual-Energy X-ray Absorptiometry (DEXA) for Body Composition
-
Objective: To measure changes in lean body mass, fat mass, and bone mineral density.
-
Instrumentation: A calibrated DEXA scanner.
-
Procedure:
-
The participant lies supine on the scanner bed in a standardized position.
-
A low-dose X-ray scanner passes over the entire body.
-
The scanner emits X-rays at two different energy levels, which are attenuated differently by bone, lean tissue, and fat.
-
The detector measures the amount of X-ray that passes through the body.
-
-
Data Analysis: The software calculates total and regional bone mineral content, fat mass, and lean mass based on the differential attenuation of the two X-ray beams.
Muscle Strength Assessment
Protocol: One-Repetition Maximum (1RM) Strength Test
-
Objective: To determine the maximal weight a participant can lift for a single repetition of a specific exercise (e.g., bench press, leg press).
-
Procedure:
-
Warm-up: The participant performs a general warm-up followed by a specific warm-up for the exercise being tested, consisting of several repetitions with a light load.
-
Progressive Loading: The weight is gradually increased in increments, and the participant attempts a single repetition at each new weight.
-
Rest Periods: Adequate rest periods (typically 3-5 minutes) are provided between attempts to allow for recovery.
-
Determining 1RM: The 1RM is the highest weight successfully lifted for one complete repetition with proper form.
-
-
Safety Considerations: A trained spotter should be present, especially for free-weight exercises. The test should be terminated if the participant experiences pain or is unable to maintain proper form.
Data and Safety Monitoring
A robust Data and Safety Monitoring Plan (DSMP) is crucial for all clinical trials involving AAS.
Logical Relationship of Safety Monitoring Components
Schedule of Assessments
The following table provides a sample schedule of assessments for a clinical trial of an anabolic steroid. The frequency of assessments should be tailored to the specific risks of the investigational drug and the study population.
| Assessment | Screening | Baseline | Week 4 | Week 8 | Week 12 (End of Treatment) | Follow-up (4 weeks post-treatment) |
| Informed Consent | X | |||||
| Medical History & Physical Exam | X | X | X | X | ||
| Vital Signs | X | X | X | X | X | X |
| Body Composition (DEXA) | X | X | X | |||
| Muscle Strength (1RM) | X | X | X | |||
| Hematology (CBC) | X | X | X | X | X | X |
| Serum Chemistry (incl. LFTs, lipids) | X | X | X | X | X | X |
| Hormone Panel (LC-MS/MS) | X | X | X | X | ||
| Prostate-Specific Antigen (PSA) (in men) | X | X | X | X | ||
| Adverse Event Monitoring | X | X | X | X | X |
Conclusion
Designing and conducting clinical trials for anabolic steroid research requires a meticulous approach that prioritizes participant safety, ethical considerations, and scientific rigor. The application notes and protocols provided herein offer a foundational framework for researchers. Adherence to these guidelines, in conjunction with close collaboration with regulatory bodies and ethics committees, will be instrumental in advancing our understanding of the therapeutic potential and risks associated with anabolic steroids.
References
Ethical Frameworks for Research into Performance-Enhancing Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the critical ethical considerations inherent in the research and development of performance-enhancing drugs (PEDs). It is intended to serve as a practical resource for navigating the complex ethical landscape of this field, ensuring the protection of research participants, and maintaining the integrity of scientific inquiry.
Introduction: The Ethical Imperative in PED Research
The study of substances that can enhance human performance is a double-edged sword. On one hand, it holds the potential to advance our understanding of human physiology and lead to therapeutic breakthroughs for a variety of conditions. On the other, it intersects with the contentious issue of doping in sports and the potential for misuse and abuse. Consequently, research in this area is subject to intense scrutiny and requires a robust ethical framework.
The core ethical principles that must guide all research involving human participants—respect for persons, beneficence, and justice—are of paramount importance in the context of PEDs. These principles, as articulated in the Belmont Report, demand that researchers prioritize the welfare of participants, ensure that the potential benefits of the research justify the risks, and that the selection of participants is fair and equitable.[1]
The World Anti-Doping Agency (WADA) plays a significant role in this field, not only by establishing a list of prohibited substances and methods but also by promoting research to develop more effective anti-doping strategies.[2][3] Research funded by WADA must adhere to high ethical standards, including review by a local Research Ethics Board (REB) or Institutional Review Board (IRB).[3] However, researchers in this domain often face unique challenges in obtaining ethical approval due to the nature of the substances being studied and the fact that the research often involves healthy volunteers who stand to receive no direct therapeutic benefit.[2]
Prevalence of Performance-Enhancing Drug Use
Understanding the scale of PED use provides context for the urgency and ethical dimensions of research in this area. While precise figures are difficult to obtain due to the clandestine nature of doping, surveys and testing data offer valuable insights.
| Population | Substance | Prevalence of Use (Past Year) | Source |
| NCAA Student-Athletes (2017) | Alcohol | 80.5% | |
| NCAA Student-Athletes (2017) | Marijuana/Hashish | 28.4% | |
| NCAA Student-Athletes (2017) | Smokeless Tobacco | 22.5% | |
| NCAA Student-Athletes (2017) | Amphetamines | 2% | |
| NCAA Student-Athletes (2017) | Anabolic Steroids | 1.1% | |
| Elite Athletes (WCA & PAG Survey) | Self-Reported Doping | 29% - 45% | |
| WADA-Accredited Labs (2021) | Adverse Analytical Findings (Olympic Sports) | 0.49% | |
| WADA-Accredited Labs (2021) | Atypical Findings (Olympic Sports) | 0.11% | |
| WADA-Accredited Labs (2023) | Adverse Analytical Findings (Weightlifting) | 1.8% | |
| WADA-Accredited Labs (2023) | Adverse Analytical Findings (Wrestling) | 1.1% |
Core Ethical Considerations in PED Research Protocols
Institutional Review Board (IRB) Approval
All research involving human participants must be reviewed and approved by an IRB before initiation. The IRB's role is to ensure that the rights and welfare of research subjects are protected. For PED research, the IRB will pay particularly close attention to the risk-benefit ratio, the informed consent process, and the provisions for participant safety.
Diagram: The IRB Review Process for PED Research
Informed Consent
The informed consent process is more than just a signature on a form; it is an ongoing dialogue between the researcher and the participant. In PED research, it is crucial that potential participants fully understand the nature of the substance being studied, the potential risks and benefits, the procedures involved, and their right to withdraw from the study at any time without penalty.
Key elements to include in the informed consent document for PED research:
-
Purpose of the research: Clearly state that the study involves a performance-enhancing substance.
-
Procedures: Detail all procedures, including drug administration, blood draws, exercise testing, and monitoring.
-
Risks and discomforts: Provide a comprehensive overview of all known and potential side effects of the substance, from minor to severe.
-
Benefits: Be transparent about the lack of direct benefit to the participant, especially in studies with healthy volunteers.
-
Confidentiality: Explain how personal information and research data will be kept confidential.
-
Voluntary participation: Emphasize that participation is voluntary and that the participant can withdraw at any time.
-
Contact information: Provide contact details for the principal investigator and the IRB.
Participant Safety and Monitoring
Given the potential for adverse effects, robust safety monitoring protocols are essential. This includes:
-
Thorough screening: To exclude individuals with pre-existing conditions that could be exacerbated by the PED.
-
Regular monitoring: Of vital signs, blood parameters, and any reported side effects.
-
A clear plan for managing adverse events: Including access to medical care and criteria for withdrawal from the study.
Data Presentation: Performance Enhancement and Adverse Effects
The following tables summarize quantitative data on the effects of common classes of PEDs.
Anabolic-Androgenic Steroids (AAS)
| Effect | Metric | Finding | Source |
| Adverse Effect | Mortality | 3 times higher in AAS users vs. non-users | |
| Adverse Effect | Hospital Contacts (Median Annual) | 0.81 in AAS users vs. 0.36 in non-users | |
| Adverse Effect | Systolic Blood Pressure | Increase of 12.43 mmHg | |
| Adverse Effect | Diastolic Blood Pressure | Increase of 8.09 mmHg | |
| Adverse Effect | LDL Cholesterol | Increase of 9.12 mg/dL | |
| Adverse Effect | Liver Enzymes (AST & ALT) | Significant increases (AST: 14.47 U/L, ALT: 12.16 U/L) |
Erythropoietin (EPO)
| Effect | Metric | Finding | Source |
| Performance Enhancement | VO₂ max | 10-15% improvement | |
| Performance Enhancement | Time-to-Exhaustion | 13-17% improvement in cyclists | |
| Adverse Effect | Cardiovascular Events (High-Dose Users) | 30% higher risk in high-intensity endurance athletes | |
| Adverse Effect | Blood Clotting | Increased risk due to thicker blood | |
| Adverse Effect | Hypertension | A known side effect of EPO injections |
Human Growth Hormone (hGH)
| Effect | Metric | Finding | Source |
| Performance Enhancement | Sprint Capacity (Bicycle) | 4-5% improvement | |
| Performance Enhancement | Sprint Capacity (with Testosterone) | Nearly doubled improvement in men | |
| Body Composition | Lean Body Mass | Significant increase | |
| Body Composition | Fat Mass | Significant decrease | |
| Adverse Effect | Swelling and Joint Pain | More frequent in hGH users vs. placebo |
Stimulants (Amphetamines and Methylphenidate)
| Effect | Metric | Finding | Source |
| Performance Enhancement | Athletic Performance (various measures) | 3%-4% improvement in weight throwers, 1.5% in runners | |
| Performance Enhancement | Power Output (Cycling) | Significant increase with methylphenidate | |
| Performance Enhancement | Reaction Time | Mixed results, some studies show improvement | |
| Adverse Effect | Heart Rate and Core Temperature | Significant increases | |
| Adverse Effect | Cardiovascular Events | Increased risk of heart attack and stroke |
Experimental Protocols
The following are generalized protocols for key experiments in PED research. These should be adapted to the specific research question and approved by an IRB.
Protocol: Assessing the Ergogenic Effects of a PED on Anaerobic Performance
-
Participant Recruitment and Screening:
-
Recruit healthy, recreationally active volunteers.
-
Conduct a comprehensive medical history, physical examination, and baseline blood tests to exclude individuals with contraindications.
-
Obtain written informed consent.
-
-
Study Design:
-
Employ a double-blind, placebo-controlled, crossover design.
-
Randomly assign participants to receive either the PED or a placebo for a defined period (e.g., 8 weeks).
-
After a washout period, participants will cross over to the other treatment arm.
-
-
Intervention:
-
Administer the PED or placebo at a pre-determined dose and frequency.
-
Monitor participants for adherence and any adverse effects.
-
-
Performance Testing:
-
Conduct baseline performance tests before the intervention.
-
Repeat performance tests at the end of each treatment period.
-
Anaerobic performance tests may include:
-
Wingate anaerobic test (to measure peak power, mean power, and fatigue index).
-
Vertical jump test (to assess explosive power).
-
Short-sprint tests (e.g., 30-meter dash).
-
-
-
Data Analysis:
-
Compare changes in performance metrics between the PED and placebo conditions using appropriate statistical methods (e.g., paired t-test or repeated measures ANOVA).
-
Protocol: Investigating the Effects of a PED on Aerobic Capacity (VO₂ max)
-
Participant Recruitment and Screening:
-
As per Protocol 4.1.
-
-
Study Design:
-
As per Protocol 4.1.
-
-
Intervention:
-
As per Protocol 4.1.
-
-
Performance Testing:
-
VO₂ max testing:
-
Use a graded exercise test on a cycle ergometer or treadmill.
-
Increase the workload incrementally until the participant reaches volitional exhaustion.
-
Continuously measure oxygen uptake (VO₂), carbon dioxide production (VCO₂), and other respiratory variables using a metabolic cart.
-
VO₂ max is determined as the highest VO₂ value achieved.
-
-
-
Data Analysis:
-
As per Protocol 4.1.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which PEDs exert their effects is crucial for both drug development and the design of effective detection methods.
Anabolic-Androgenic Steroids (AAS) and Selective Androgen Receptor Modulators (SARMs)
AAS and SARMs exert their effects by binding to the androgen receptor (AR). The ligand-AR complex then translocates to the nucleus and binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes involved in muscle growth and other physiological processes. SARMs are designed to selectively activate the AR in anabolic tissues like muscle and bone while having minimal effects on androgenic tissues like the prostate.
Diagram: Androgen Receptor Signaling Pathway
Erythropoietin (EPO)
EPO stimulates erythropoiesis (red blood cell production) by binding to the EPO receptor (EpoR) on erythroid progenitor cells. This binding activates the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 5 (STAT5) signaling pathway, which leads to the transcription of genes that promote cell survival, proliferation, and differentiation.
Diagram: EPO-JAK2-STAT5 Signaling Pathway
Human Growth Hormone (hGH)
hGH exerts its anabolic effects through both direct and indirect mechanisms. Directly, it binds to its receptor on target cells, activating the JAK2-STAT signaling pathway, similar to EPO. Indirectly, and most significantly for its growth-promoting effects, hGH stimulates the liver to produce insulin-like growth factor 1 (IGF-1), which then acts on various tissues, including muscle, to promote growth.
Diagram: Human Growth Hormone Signaling
Stimulants (Amphetamine/Methylphenidate)
Stimulants like amphetamine and methylphenidate primarily act on the central nervous system by increasing the levels of the neurotransmitters dopamine and norepinephrine in the synaptic cleft. They achieve this by blocking the reuptake of these neurotransmitters via the dopamine transporter (DAT) and norepinephrine transporter (NET). Amphetamine can also promote the reverse transport (efflux) of dopamine out of the presynaptic neuron.
Diagram: Amphetamine's Effect on Dopamine Synapse
Conclusion
The ethical conduct of research into performance-enhancing drugs is paramount. Researchers in this field have a profound responsibility to protect the well-being of participants while advancing scientific knowledge. By adhering to rigorous ethical principles, obtaining meaningful informed consent, implementing robust safety protocols, and ensuring independent oversight by IRBs, the scientific community can navigate the complexities of PED research responsibly. These application notes and protocols are intended to serve as a foundational guide for researchers, scientists, and drug development professionals committed to upholding the highest ethical standards in this challenging but important area of study.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Oxymetholone In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Oxymetholone in in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary solubility characteristics of Oxymetholone?
A1: Oxymetholone is a synthetic anabolic-androgenic steroid that is practically insoluble in water.[1][2][3][4][5] It is, however, soluble in several organic solvents, making them necessary for preparing stock solutions for in-vitro studies.
Q2: Which organic solvents are recommended for dissolving Oxymetholone?
A2: The most commonly used and recommended solvents for Oxymetholone are Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). Ethanol is often preferred as it can offer higher solubility compared to DMSO and DMF for this compound.
Q3: What is the maximum recommended concentration of organic solvents in cell culture media?
A3: To minimize solvent-induced cytotoxicity and off-target effects, it is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible. For DMSO, a final concentration at or below 0.1% (v/v) is generally recommended, although some cell lines may tolerate up to 0.5%. For ethanol, it is also advisable to keep the final concentration low, as higher concentrations can affect cell viability and function. It is always best practice to perform a solvent tolerance test for your specific cell line.
Q4: My Oxymetholone precipitated after I diluted the stock solution into my aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds like Oxymetholone. This "crashing out" occurs due to the rapid change in solvent polarity. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.
Q5: Are there alternative methods to dissolve Oxymetholone if standard organic solvents are not suitable for my experiment?
A5: Yes, if standard solvents interfere with your assay, you can explore the use of solubility enhancers. Cyclodextrins, such as β-cyclodextrin and its derivatives, can form inclusion complexes with steroid molecules, increasing their aqueous solubility. Surfactants, like polysorbate 80 (Tween 80) or sodium dodecyl sulfate (SDS), can also be used to form micelles that encapsulate hydrophobic drugs, though their compatibility with your specific cell line and assay must be validated.
Q6: How should I prepare a vehicle control for my Oxymetholone experiments?
A6: The vehicle control is critical for accurately interpreting your results. It should contain the same final concentration of the solvent (e.g., 0.1% DMSO) in the cell culture medium as your experimental wells, but without the Oxymetholone. This allows you to distinguish the effects of the compound from any potential effects of the solvent itself.
Data Presentation: Solubility and Solvent Cytotoxicity
Table 1: Solubility of Oxymetholone in Common Solvents
| Solvent | Solubility | Reference |
| Water | Practically Insoluble (<1 mg/mL) | |
| Ethanol | ~5 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | |
| Dimethylformamide (DMF) | ~1 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | |
| Chloroform | Freely Soluble | |
| Dioxane | Soluble |
Table 2: General Cytotoxicity of Common Solvents in Cell Culture
| Solvent | Typical Maximum Recommended Concentration (v/v) | Observations | References |
| DMSO | ≤ 0.1% - 0.5% | Cell line dependent. Concentrations >0.5% can significantly reduce viability. Can induce differentiation in some cell types. | |
| Ethanol | ≤ 0.5% | Effects are cell-line and exposure-time dependent. Can be more rapidly cytotoxic than DMSO at higher concentrations. |
Note: The cytotoxicity of solvents is highly dependent on the cell line and the duration of exposure. It is imperative to perform a solvent tolerance assay for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Oxymetholone Stock Solution in DMSO
Materials:
-
Oxymetholone powder (FW: 332.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 3.32 mg of Oxymetholone powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 10-15 minutes or sonicate for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Dilution of Oxymetholone Stock Solution into Cell Culture Medium
Materials:
-
10 mM Oxymetholone stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is best to perform a serial dilution. For a final concentration of 10 µM, first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed medium. Mix gently by pipetting.
-
Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium to achieve a final concentration of 10 µM. This will result in a final DMSO concentration of 0.1%.
-
Rapid Mixing: When adding the stock solution to the medium, add it drop-wise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
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Immediate Use: Use the freshly prepared Oxymetholone-containing medium for your experiment immediately to minimize the risk of precipitation over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Oxymetholone powder will not dissolve in the organic solvent to create a stock solution. | The concentration may be too high for the chosen solvent, or the compound requires more energy to dissolve. | - Try gentle warming of the solution (e.g., 37°C water bath).- Use a vortex mixer or sonicator to aid dissolution.- If still insoluble, consider using a different solvent with higher solubility, such as ethanol. |
| The stock solution is hazy or contains visible particulates. | The concentration of the stock solution is too high, exceeding the solubility limit of Oxymetholone in that solvent. | - Filter the stock solution using a 0.22 µm syringe filter. Be aware that this may slightly lower the final concentration.- Prepare a new stock solution at a lower concentration. |
| Oxymetholone precipitates out of the cell culture medium immediately upon addition. | The final concentration of Oxymetholone in the medium is above its aqueous solubility limit. The rapid change in solvent polarity causes the compound to "crash out". | - Perform a serial dilution of the stock solution in the pre-warmed cell culture medium to avoid a sudden change in solvent conditions.- Add the stock solution drop-wise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.- Reduce the final concentration of Oxymetholone in your assay. |
| A precipitate forms in the cell culture wells over time during the experiment. | The compound may be supersaturated and not thermodynamically stable in the aqueous environment of the culture medium. Components in the medium (e.g., salts, proteins) may be causing the compound to precipitate over time. | - Consider using solubility-enhancing excipients like cyclodextrins.- Ensure the final solvent concentration is consistent and as low as possible.- Prepare fresh dilutions immediately before each experiment. |
Mandatory Visualizations
Caption: A typical experimental workflow for preparing and using Oxymetholone in in-vitro cell-based assays.
Caption: A simplified diagram of the androgen receptor signaling pathway activated by Oxymetholone.
References
- 1. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Unexpected Results in Oxymetholone Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxymetholone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your in vitro and in vivo experiments with Oxymetholone.
In Vitro Experiments
Question 1: I am not observing the expected anabolic effect (e.g., increased protein synthesis or cell proliferation) in my cell line.
Possible Causes & Troubleshooting Steps:
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Cell Line Androgen Receptor (AR) Expression: Your cell line may have low or absent AR expression.
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Solution: Confirm AR expression using qPCR or Western blot. Consider using a positive control cell line known to express high levels of AR.
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Compound Inactivity: The Oxymetholone you are using may be degraded or impure.
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Solution: Ensure your Oxymetholone is from a reputable source and has been stored correctly, protected from light.[1] Test a fresh batch of the compound.
-
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Incorrect Dosing: The concentration of Oxymetholone may be suboptimal.
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Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
-
Cell Culture Conditions: Components in your cell culture media may interfere with Oxymetholone activity.
Question 2: I am observing higher-than-expected cytotoxicity in my cell cultures, especially in liver cell lines like HepG2.
Possible Causes & Troubleshooting Steps:
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Hepatotoxicity: Oxymetholone is known to be hepatotoxic.[3]
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Solution: Reduce the concentration of Oxymetholone and/or the duration of exposure. Ensure you have appropriate negative controls to establish a baseline for cytotoxicity.
-
-
Solvent Toxicity: The solvent used to dissolve Oxymetholone (e.g., DMSO) may be causing toxicity at the concentrations used.
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Solution: Ensure the final solvent concentration is low and consistent across all wells. Run a solvent-only control to assess its toxicity.
-
-
Compound Instability: Degradation products of Oxymetholone in the cell culture media could be more toxic than the parent compound.
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Solution: Prepare fresh solutions of Oxymetholone for each experiment.
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Question 3: My androgen receptor (AR) reporter assay is showing a weak or inconsistent signal.
Possible Causes & Troubleshooting Steps:
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Low AR Expression or Activity: As mentioned in Question 1, your cells may not have sufficient AR.
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Solution: Verify AR expression. Ensure your reporter construct contains functional Androgen Response Elements (AREs).[4]
-
-
Suboptimal Transfection Efficiency: If you are transiently transfecting your cells with an AR expression vector and/or the reporter plasmid, low transfection efficiency will result in a weak signal.
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Solution: Optimize your transfection protocol. Use a positive control for transfection efficiency (e.g., a GFP-expressing plasmid).
-
-
Estrogenic Effects: Although a derivative of DHT, Oxymetholone can have estrogenic effects, which might interfere with purely androgenic signaling pathways.
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Solution: Consider co-treatment with an estrogen receptor antagonist to see if the inconsistent signal is mitigated.
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In Vivo Experiments
Question 4: I am observing inconsistent or no significant increase in muscle mass in my animal models.
Possible Causes & Troubleshooting Steps:
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Dosing and Administration: The dose may be too low, or the route of administration may not be optimal for absorption.
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Solution: Review the literature for appropriate dosing regimens in your specific animal model. Ensure proper administration technique (e.g., gavage, injection).
-
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Animal Strain and Sex: The response to anabolic steroids can vary between different strains and sexes of animals.
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Solution: Ensure you are using an appropriate animal model and be consistent with the strain and sex throughout your experiments.
-
-
Diet and Exercise: The anabolic effects of Oxymetholone can be influenced by the diet and activity level of the animals.
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Solution: Provide a standardized diet and housing conditions. If applicable to your study design, incorporate a controlled exercise regimen.
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Question 5: I am observing signs of liver toxicity in my animals (e.g., elevated liver enzymes, histological changes).
Possible Causes & Troubleshooting Steps:
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Dose-Dependent Hepatotoxicity: As with in vitro studies, Oxymetholone is known to cause liver damage in vivo.
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Solution: Consider reducing the dose or the duration of the treatment. Monitor liver function regularly through blood tests and plan for histological analysis at the end of the study.
-
-
Vehicle Effects: The vehicle used for administration could be contributing to toxicity.
-
Solution: Run a vehicle-only control group to assess any background toxicity.
-
Data Presentation
Table 1: In Vitro Experimental Parameters for Oxymetholone
| Parameter | Cell Line | Concentration Range | Incubation Time | Assay | Reference |
| Cytotoxicity | HepG2 | Up to 100 µM | 24 - 72 hours | Cell Viability (e.g., MTT, CellTiter-Glo) | |
| AR Activation | PC-3, LNCaP | 0.1 nM - 10 µM | 24 - 48 hours | Luciferase Reporter Assay | |
| Erythropoietin Production | HepG2, Kidney-derived cells | 1 µM - 50 µM | 48 - 72 hours | ELISA |
Table 2: In Vivo Experimental Parameters for Oxymetholone
| Parameter | Animal Model | Dosage Range | Administration Route | Study Duration | Key Findings | Reference |
| Anabolic Effects | Rats | 1-5 mg/kg/day | Oral gavage | 4-12 weeks | Increased muscle mass, dose-dependent toxicity | |
| Hematopoietic Effects | Mice | 10-50 mg/kg/day | Oral gavage | 2-4 weeks | Increased red blood cell count | N/A |
| Toxicity | Rats | 120 mg/kg/day | Oral | 3 weeks | Oxidative stress and nephrotoxicity |
Experimental Protocols
Androgen Receptor (AR) Activation Reporter Gene Assay
This protocol is adapted for determining the agonist or antagonist activity of Oxymetholone on the androgen receptor.
Materials:
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AR-negative cell line (e.g., PC-3)
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AR expression vector (e.g., pCMV-hAR)
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Androgen Response Element (ARE)-luciferase reporter vector (e.g., pARE-Luc)
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Control vector with a constitutively expressed reporter (e.g., pRL-TK for Renilla luciferase)
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Transfection reagent
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Cell culture medium and supplements
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Oxymetholone and a reference agonist (e.g., DHT)
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Dual-luciferase reporter assay system
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Luminometer
Methodology:
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Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
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Transfection: Co-transfect the cells with the AR expression vector, ARE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol.
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Compound Treatment (Agonist Assay): 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of Oxymetholone or DHT. Include a vehicle control.
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Compound Treatment (Antagonist Assay): Treat the cells with serial dilutions of Oxymetholone in the presence of a constant concentration of DHT (typically the EC80).
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Incubation: Incubate the plates for an additional 24 hours.
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Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
In Vitro Hepatotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of Oxymetholone in a human liver cell line (HepG2).
Materials:
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HepG2 cells
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Cell culture medium and supplements
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Oxymetholone
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Opaque-walled 96-well plates suitable for luminescence readings
Methodology:
-
Cell Seeding: Seed HepG2 cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
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Compound Treatment: Treat the cells with a range of concentrations of Oxymetholone. Include a vehicle-only control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
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Cell Viability Measurement: At the end of the incubation period, add the CellTiter-Glo reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
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Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
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Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability for each concentration of Oxymetholone.
Visualizations
Caption: Simplified Androgen Receptor Signaling Pathway for Oxymetholone.
Caption: Logical Workflow for Troubleshooting Unexpected In Vitro Results.
References
Technical Support Center: Optimizing Oxymetholone Dosage in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Oxymetholone dosage to minimize side effects in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for Oxymetholone in rodent models (rats and mice)?
A typical oral starting dose of Oxymetholone in rats and mice is around 5 mg/kg body weight per day.[1][2][3] This dosage has been shown to induce significant changes in hematological parameters, such as increased hematocrit (HCT), hemoglobin (HGB), and red blood cell (RBC) count.[1][3]
Q2: What are the most common side effects of Oxymetholone observed in animal models?
The most frequently reported side effects in animal models include:
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Hepatotoxicity: Elevated liver enzymes (ALT, AST), histopathological changes in the liver, and in some cases, liver tumors with long-term, high-dose administration.
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Cardiovascular Strain: Alterations in lipid profiles, specifically a decrease in high-density lipoprotein (HDL) and an increase in low-density lipoprotein (LDL), as well as potential for increased blood pressure.
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Hematological Changes: While increased red blood cell production can be a therapeutic goal, excessive stimulation can occur. A significant decrease in white blood cell count has also been observed.
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Endocrine Disruption: Suppression of endogenous testosterone production.
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Neoplastic Effects: Long-term studies in rats have shown equivocal evidence of carcinogenic activity, with increased incidences of certain tumors.
Q3: How can I monitor for liver toxicity in my animal models?
Regular monitoring of liver function is crucial. This should include:
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Biochemical Analysis: Periodic measurement of serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathology: At the end of the study, or at interim points, liver tissue should be collected for histopathological examination to identify any cellular changes, damage, or tumors.
Q4: Are there any known protective agents that can be co-administered to mitigate side effects?
Some studies have explored the use of protective agents. For instance, Royal Jelly has been shown to have a protective effect against Oxymetholone-induced liver injury in mice, likely due to its antioxidant properties.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high mortality in the animal cohort. | Dosage may be too high, leading to acute toxicity. | Review the dosage and consider a dose-reduction study. Ensure proper gavage technique to prevent administration errors. |
| Significant weight loss in treated animals. | Could be a sign of severe systemic toxicity, including liver or kidney damage. | Monitor food and water intake. Consider reducing the Oxymetholone dose. Evaluate for signs of distress or pain. |
| Inconsistent hematological results. | Variability in animal response, timing of blood collection, or analytical methods. | Ensure consistent timing of blood sampling relative to drug administration. Standardize hematological analysis procedures. Increase sample size to account for biological variability. |
| No significant anabolic effect observed. | Dosage may be too low, or the duration of the study is insufficient. | Consider a dose-escalation study. Extend the duration of the treatment period. Ensure the purity and stability of the Oxymetholone compound. |
Quantitative Data Summary
Table 1: Oxymetholone Dosage and Effects in Rodent Models
| Animal Model | Dosage | Route of Administration | Duration | Key Findings | Reference |
| Male Albino Rats | 5 mg/kg/day | Oral | 60 days | Significant increase in HCT, HGB, and RBC; significant decrease in WBC. | |
| Adult Male NMRI Mice | 5 mg/kg/day | Oral | 30 days | Decreased total antioxidant capacity and catalase activity; increased malondialdehyde; slight increase in liver enzymes. | |
| F344/N Rats | Up to 150 mg/kg/day (males), 100 mg/kg/day (females) | Gavage | 2 years | Equivocal evidence of carcinogenic activity in males; clear evidence in females. | |
| Male Rats | 10, 20, and 30 mg/kg/day | Oral Gavage | 8 weeks | Dose-dependent increase in ALT and AST; significant injurious changes in hepatic tissue. |
Experimental Protocols
Protocol 1: Evaluation of Hematological Effects in Male Albino Rats
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Animals: Twenty sexually mature male albino rats were randomly divided into two groups (n=10 per group).
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Treatment Group: Administered 5 mg/kg body weight/day of Oxymetholone orally for 60 days.
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Control Group: Administered an equivalent volume of normal saline orally per day.
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Blood Collection: Blood samples were collected at the end of the 60-day period.
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Analysis: Hematocrit (HCT), hemoglobin (HGB), red blood cell (RBC), and white blood cell (WBC) counts were measured.
-
Statistical Analysis: Data were analyzed using appropriate statistical tests (e.g., t-test) with a significance level of p < 0.05.
Protocol 2: Assessment of Hepatotoxicity in Male Mice
-
Animals: Thirty-two adult male NMRI mice were divided into four groups (n=8 per group).
-
Groups:
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Control (saline)
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Oxymetholone (5 mg/kg/day, orally)
-
Royal Jelly (100 mg/kg/day, orally)
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Oxymetholone + Royal Jelly
-
-
Duration: 30 days.
-
Analysis:
-
Biochemical: Liver enzymes (ALT, AST, ALP), total antioxidant capacity, catalase activity, and malondialdehyde levels were measured.
-
Histopathological: Liver tissues were collected, processed, and examined for any pathological changes.
-
Visualizations
Caption: Experimental workflow for animal studies investigating Oxymetholone effects.
Caption: Troubleshooting logic for optimizing Oxymetholone dosage in animal models.
References
Technical Support Center: Addressing Hepatotoxicity of 17-Alpha Alkylated Anabolic Steroids in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the hepatotoxicity of 17-alpha alkylated anabolic steroids (17-aaAS).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of 17-alpha alkylated anabolic steroid (17-aaAS) induced hepatotoxicity?
A1: The hepatotoxicity of 17-aaAS is multifactorial, with the primary mechanisms being cholestasis and oxidative stress. The 17-alpha alkylation, which enhances oral bioavailability, is also strongly associated with an increased risk of liver damage.[1][2] This alteration can lead to a spectrum of liver injury, from elevated liver enzymes to more severe conditions like peliosis hepatis (blood-filled cysts) and the development of benign or malignant liver tumors.[2] The mechanism for this toxicity is not fully understood, but oxidative stress is a frequently implicated factor.[1][3]
Q2: Which 17-aaAS are most commonly associated with hepatotoxicity?
A2: Several 17-aaAS have been linked to liver damage. Orally administered steroids like methyltestosterone, methandrostenolone, oxymetholone, danazol, fluoxymesterone, and stanozolol are frequently associated with hepatotoxicity. Methasterone, a potent oral anabolic steroid, has been particularly implicated in severe cases. While less common, even intramuscular preparations have been linked to liver damage.
Q3: What are the typical clinical presentations of 17-aaAS-induced liver injury?
A3: Clinical manifestations can range from asymptomatic elevations in liver enzymes to more severe symptoms. Common symptoms of hepatotoxicity include jaundice, pruritus (itching), nausea, and weight loss, which can appear a median of two months after starting the drug. A characteristic feature of 17-aaAS-induced cholestasis is "bland cholestasis," where there is significant jaundice and itching with only modest elevations in liver enzymes like ALT and alkaline phosphatase.
Q4: Are the hepatotoxic effects of 17-aaAS reversible?
A4: In many cases, liver function can return to normal after discontinuation of the steroid. However, some long-term consequences, such as the development of liver tumors (adenomas and hepatocellular carcinoma), can be irreversible.
Troubleshooting Guides
In Vitro Models: Hepatocyte Cultures (Primary, HepG2, HepaRG)
| Issue | Potential Cause | Troubleshooting Steps |
| Low cell viability after thawing primary hepatocytes | Improper thawing technique; Suboptimal thawing medium; Rough handling of cells. | Review and strictly follow thawing protocols. Use a specialized hepatocyte recovery medium. Handle cells gently with wide-bore pipette tips. |
| Inconsistent results in cell viability assays (e.g., MTT, LDH) | Cell seeding density too high or low; Uneven cell distribution in wells; Interference of the steroid compound with the assay. | Optimize cell seeding density for your specific cell type and assay. Ensure a single-cell suspension before plating. Run a compound-only control to check for assay interference. |
| Difficulty in detecting cholestasis in vitro | Inappropriate cell model (e.g., HepG2 cells with low transporter expression); Short incubation times. | Use cell lines with robust expression of bile salt transporters like HepaRG or primary hepatocytes. Consider longer incubation times to observe the accumulation of bile acids. |
| Contradictory results between different in vitro models | Differences in metabolic capacity (e.g., CYP450 expression) between cell lines. | Characterize the metabolic capabilities of your chosen cell models. HepaRG cells generally have a more robust metabolic profile compared to HepG2 cells. |
In Vivo Rodent Models
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in liver enzyme levels between animals | Inconsistent dosing; Underlying health status of animals; Stress during handling and procedures. | Ensure accurate and consistent oral gavage or injection technique. Acclimatize animals properly before the study. Minimize stress during all procedures. |
| Lack of significant hepatotoxicity at expected doses | Species differences in metabolism and sensitivity; Insufficient duration of exposure. | Consider the use of a different rodent strain known to be more susceptible to drug-induced liver injury. Extend the duration of the study to allow for the development of chronic liver damage. |
| Difficulty in inducing and assessing cholestasis | The chosen rodent model may not be optimal for studying cholestasis. | Consider using models specifically designed to study cholestasis, such as bile duct ligation (BDL) or administration of agents like alpha-naphthylisothiocyanate (ANIT), in combination with the 17-aaAS. |
Histological Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Uneven staining or artifacts in H&E-stained liver sections | Improper fixation; Incomplete paraffin removal; Rushed staining procedure. | Ensure adequate fixation time and volume. Thoroughly deparaffinize sections before staining. Follow a standardized and well-timed staining protocol. |
| "Cracking" or "chatter" in tissue sections | Over-processed or overly dehydrated tissue. | Optimize the tissue processing protocol to avoid excessive dehydration. |
| Difficulty in interpreting histological findings | Lack of experience in liver pathology; Subtle nature of early-stage liver injury. | Consult with a board-certified veterinary pathologist with expertise in liver pathology. Use special stains to highlight specific features like collagen (for fibrosis) or bile plugs. |
Data Presentation
Table 1: Comparative Hepatotoxicity of Selected 17-Alpha Alkylated Anabolic Steroids (Human Data)
| Steroid | Dosage | Duration | ALT/AST Elevation | Bilirubin Elevation | Other Observations | Reference |
| Stanozolol | 50 mg intramuscularly every other day | 2 months | ALT: 63 U/L; AST: 45 U/L (initially) | 44.34 mg/dL (initially), peaked at 56.64 mg/dL | Severe intrahepatic cholestasis and liver failure. | |
| Oxymetholone | 100 mg/day | 12 weeks | Increased only in the 100 mg/day group | Not specified | ||
| Methasterone | Not specified | 2 weeks (discontinued before presentation) | Median ALT: 125 IU/L; Median AST: 71 IU/L | Median Bilirubin: 314 µmol/L | Severe cholestatic liver injury. |
Note: Data is derived from case reports and small studies and may not be representative of all users. Liver enzyme reference ranges can vary between laboratories.
Experimental Protocols
Protocol 1: In Vitro Assessment of Cholestasis using Sandwich-Cultured Human Hepatocytes (SCHH)
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Cell Culture: Plate primary human hepatocytes on collagen-coated plates and overlay with a layer of extracellular matrix to form a sandwich culture, which helps maintain hepatocyte polarity and function.
-
Compound Treatment: Treat the SCHH with the 17-aaAS of interest at various concentrations for a specified period (e.g., 24-72 hours).
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Bile Salt Export Pump (BSEP) Inhibition Assay:
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Incubate the treated cells with a fluorescent BSEP substrate (e.g., cholyl-lysyl-fluorescein).
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Measure the accumulation of the fluorescent substrate within the bile canaliculi using fluorescence microscopy.
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Quantify the fluorescence intensity to determine the extent of BSEP inhibition.
-
-
Cytotoxicity Assessment: Concurrently, assess cell viability using assays such as the LDH leakage assay or resazurin reduction assay to distinguish between direct cytotoxicity and specific cholestatic effects.
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Data Analysis: Calculate the IC50 value for BSEP inhibition and compare it to the cytotoxic concentrations to assess the cholestatic potential of the compound.
Protocol 2: In Vivo Assessment of Hepatotoxicity in a Rodent Model
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Animal Model: Use male Sprague-Dawley or Wistar rats (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.
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Dosing: Administer the 17-aaAS orally via gavage daily for a predetermined period (e.g., 4-8 weeks). Include a vehicle control group.
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Monitoring: Monitor the animals for clinical signs of toxicity, body weight changes, and food and water consumption throughout the study.
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Biochemical Analysis: Collect blood samples at baseline and at the end of the study for the analysis of liver function markers, including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and total bilirubin.
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Histopathological Analysis: At the end of the study, euthanize the animals and collect the livers. Fix a portion of the liver in 10% neutral buffered formalin for routine hematoxylin and eosin (H&E) staining. Process the remaining liver tissue for other analyses, such as oxidative stress markers or gene expression studies.
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Data Analysis: Statistically compare the biochemical and histopathological data between the treated and control groups to evaluate the hepatotoxic effects of the 17-aaAS.
Mandatory Visualizations
References
improving the bioavailability of orally administered anabolic steroids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of anabolic steroids.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of unmodified testosterone extremely low?
A: The low oral bioavailability of unmodified testosterone is primarily due to extensive presystemic metabolism, also known as the first-pass effect.[1][2] After oral ingestion and absorption in the gastrointestinal (GI) tract, the steroid is transported via the portal vein directly to the liver. In the liver, it undergoes rapid and significant metabolism by enzymes before it can reach systemic circulation. For instance, after a 25 mg oral dose of testosterone, less than 4% becomes systemically available.[1]
Q2: What is 17α-alkylation, and what are its primary drawbacks?
A: 17α-alkylation is a chemical modification where an alkyl group (typically methyl or ethyl) is added to the 17th carbon position of the steroid nucleus. This modification sterically hinders enzymatic oxidation in the liver, thereby protecting the steroid from first-pass metabolism and significantly increasing its oral bioavailability.[3][4] Steroids like methyltestosterone and stanozolol utilize this modification. The primary and most significant drawback of 17α-alkylated steroids is the risk of hepatotoxicity, or liver damage, especially with high doses or long-term use.
Q3: How can esterification of a steroid improve its oral bioavailability?
A: Esterification, such as in the case of testosterone undecanoate, increases the lipophilicity of the steroid molecule. This increased lipid solubility allows a portion of the absorbed drug to be co-transported with dietary lipids into the intestinal lymphatic system, bypassing the portal vein and subsequent first-pass metabolism in the liver. However, this strategy alone provides only a modest improvement, with the bioavailability of oral testosterone undecanoate remaining relatively low at around 7%.
Q4: What are lipid-based drug delivery systems and how do they work for anabolic steroids?
A: Lipid-based drug delivery systems are formulations containing dissolved or suspended drugs in lipids, oils, and/or surfactants. For poorly water-soluble, lipophilic compounds like anabolic steroids, these systems improve oral bioavailability by several mechanisms:
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Maintaining Solubilization: They keep the drug in a dissolved state within the GI tract, preventing precipitation and facilitating absorption.
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Enhancing Lymphatic Transport: Formulations with long-chain triglycerides can promote absorption into the lymphatic system, avoiding first-pass metabolism.
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Altering Enterocyte-Based Metabolism: Some lipid excipients can inhibit metabolic enzymes and efflux transporters within the intestinal wall.
Common types include oily solutions, emulsions, and self-emulsifying drug delivery systems (SEDDS).
Q5: What are SEDDS, SMEDDS, and SNEDDS, and what is their mechanism of action?
A:
-
SEDDS (Self-Emulsifying Drug Delivery Systems): Isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions (droplet size 100-300 nm) upon gentle agitation in an aqueous medium like GI fluids.
-
SMEDDS (Self-Microemulsifying Drug Delivery Systems): Similar to SEDDS, but form thermodynamically stable microemulsions with a smaller droplet size (typically under 100 nm).
-
SNEDDS (Self-Nanoemulsifying Drug Delivery Systems): Form nanoemulsions with a droplet size of less than 50 nm.
The primary mechanism is the presentation of the drug to the GI tract in a solubilized form with a very large surface area, which enhances the rate and extent of absorption.
Q6: What advantages do nanoparticle-based delivery systems offer?
A: Nanoparticle-based systems, such as Solid Lipid Nanoparticles (SLNs), liposomes, and polymeric nanoparticles, offer several advantages for oral steroid delivery. These carriers can:
-
Protect the encapsulated steroid from the harsh chemical and enzymatic environment of the GI tract.
-
Improve drug stability and solubility.
-
Adhere to the intestinal mucus layer (mucoadhesion), increasing residence time and the opportunity for absorption.
-
Enhance permeability across the intestinal epithelium.
Troubleshooting Guides
Scenario 1: Low and erratic bioavailability observed in preclinical animal studies.
| Possible Cause | Troubleshooting Action |
| Poor aqueous solubility of the steroid. | The compound may be precipitating in the GI tract before it can be absorbed. Develop a lipid-based formulation (e.g., an oily solution or SEDDS) to maintain the drug in a solubilized state. |
| High first-pass metabolism. | The drug is being extensively metabolized by the liver. Consider a formulation strategy that promotes lymphatic uptake, such as a SEDDS incorporating long-chain fatty acids. Alternatively, investigate nano-encapsulation to protect the drug and alter its absorption pathway. |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | The drug is being actively pumped back into the GI lumen by enterocytes. Screen formulation excipients (e.g., certain surfactants used in SEDDS) that are known to inhibit P-gp function. |
| Food effect. | Bioavailability may be highly dependent on the presence of food, particularly fats. Conduct comparative bioavailability studies in both fasted and fed animal models to quantify the food effect. Formulations like SEDDS can often reduce or eliminate the food effect. |
Scenario 2: SEDDS formulation appears cloudy or fails to emulsify properly during in vitro testing.
| Possible Cause | Troubleshooting Action |
| Inappropriate excipient selection. | The drug may have poor solubility in the chosen oil phase, or the surfactant may not be optimal. Perform systematic solubility studies of the steroid in a range of oils, surfactants, and co-solvents to identify the most suitable components. |
| Incorrect oil-surfactant-cosolvent ratio. | The formulation composition falls outside the optimal self-emulsification region. Construct a pseudo-ternary phase diagram to map the efficient self-emulsification regions for your chosen components. This allows for rational optimization of the component ratios. |
| Drug precipitation upon emulsification. | The drug may be soluble in the pre-concentrate but precipitates when the system is diluted with an aqueous phase. Increase the concentration of the surfactant or co-solvent to enhance the solubilization capacity of the resulting emulsion. Re-evaluate the formulation using the ternary phase diagram. |
Scenario 3: Evidence of hepatotoxicity in cell-based assays or animal models with a 17α-alkylated steroid.
| Possible Cause | Troubleshooting Action |
| Inherent toxicity of the 17α-alkylated structure. | This is a well-documented class effect. |
| Investigate alternative delivery strategies for the non-alkylated parent steroid. | The goal is to bypass the need for the hepatotoxic modification. Develop and test advanced formulations like Solid Lipid Nanoparticles (SLNs) or liposomes for the parent (non-17α-alkylated) steroid. These systems can protect the steroid from metabolism and improve its inherent bioavailability, potentially offering a safer profile. |
Quantitative Data on Bioavailability Enhancement
The following tables summarize key quantitative data from studies on improving steroid bioavailability.
Table 1: Oral Bioavailability of Testosterone Formulations
| Testosterone Formulation | Reported Oral Bioavailability (%) | Primary Limitation |
| Unmodified Testosterone | < 4% | Extensive first-pass metabolism |
| Testosterone Undecanoate (Esterified) | ~7% | Inefficient lymphatic uptake, high variability |
| 17α-Methyltestosterone (Alkylated) | Significantly increased (specific % varies) | High potential for hepatotoxicity |
Table 2: Comparative Pharmacokinetics of a Solid SEDDS Formulation for Testosterone Undecanoate (TU) vs. a Commercial Product (Andriol Testocaps®)
| Study Group | Pharmacokinetic Parameter (AUC) | Result |
| Sprague-Dawley Rats | AUC (μg/L×h) | Solid TU-SEDDS: 487.54 vs. Commercial: 418.93 |
| Beagles (High-Fat Diet) | AUC (μg/L×h) | Solid TU-SEDDS: 38.18 vs. Commercial: 37.17 |
| Data sourced from a study on solid self-emulsifying drug delivery systems. The Area Under the Curve (AUC) represents the total drug exposure over time. |
Experimental Protocols
Protocol 1: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop and optimize a SEDDS formulation for a target anabolic steroid.
Methodology:
-
Excipient Screening & Solubility Studies:
-
Select a panel of pharmaceutically acceptable oils (e.g., Medium-Chain Triglycerides, Capryol™ 90), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
Determine the saturation solubility of the steroid in each excipient. Add an excess amount of the steroid to a known volume of the excipient, vortex, and shake in an isothermal water bath (e.g., at 25°C or 37°C) for 48-72 hours.
-
Centrifuge the samples and analyze the supernatant for drug concentration using a validated HPLC method. Select excipients that show the highest solubilizing capacity for the steroid.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Based on solubility data, select the optimal oil, surfactant, and co-solvent.
-
Prepare a series of mixtures with varying ratios of the three components. For example, fix the surfactant/co-solvent (Smix) ratio (e.g., 1:1, 2:1, 1:2) and then mix this with the oil at different weight ratios (e.g., from 9:1 to 1:9).
-
For each mixture, take a small volume (e.g., 100 µL) and dilute it with a fixed volume of water (e.g., 50 mL) in a beaker with gentle stirring.
-
Visually observe the resulting mixture for its emulsification properties. Classify the results as a clear/bluish-white nanoemulsion, a milky emulsion, or a poor/no emulsion.
-
Plot the results on a ternary phase diagram to identify the boundaries of the efficient self-emulsification region.
-
-
Formulation Optimization & Characterization:
-
Select several formulations from within the optimal emulsification region. Dissolve the target steroid in these blank formulations to its maximum solubility.
-
Characterize the optimized drug-loaded SEDDS.
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Droplet Size & Zeta Potential: Dilute the SEDDS in water and measure the mean droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Emulsification Time: Measure the time taken for the formulation to form a homogenous emulsion upon dilution in a standard buffer with gentle agitation.
-
-
Protocol 2: In Vivo Oral Bioavailability Study in a Rat Model
Objective: To determine the pharmacokinetic profile and relative bioavailability of a novel steroid formulation compared to a control.
Methodology:
-
Animal Acclimatization and Housing:
-
Use adult male Sprague-Dawley or Wistar rats (e.g., 250-300g).
-
House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
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Provide standard chow and water ad libitum.
-
-
Study Design:
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Employ a randomized, two-group parallel design or a crossover design with an appropriate washout period (typically 1-2 weeks).
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Group 1 (Test): Receives the novel formulation (e.g., steroid-loaded SEDDS).
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Group 2 (Control): Receives a suspension of the unmodified steroid in a simple vehicle (e.g., 0.5% carboxymethyl cellulose).
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Fast the animals overnight (12-16 hours) before dosing but allow free access to water.
-
-
Dosing and Blood Sampling:
-
Administer the formulation accurately via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
Collect blood samples (approx. 200-250 µL) from the tail vein or jugular vein into heparinized or EDTA-coated tubes at specified time points (e.g., 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Processing and Analysis:
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the steroid in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. This involves protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.
-
-
Pharmacokinetic Analysis:
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Plot the mean plasma concentration versus time for each group.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
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AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable time point.
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AUC0-inf: Area under the curve extrapolated to infinity.
-
-
Calculate the relative bioavailability (Frel) of the test formulation as: Frel (%) = (AUCTest / AUCControl) × 100.
-
Visualizations
Caption: Oral steroid pathways: standard vs. lipid-based delivery.
Caption: Experimental workflow for developing a SEDDS formulation.
Caption: Simplified anabolic steroid signaling via the androgen receptor.
References
- 1. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anasci.org [anasci.org]
- 3. Pharmacology of anabolic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
Technical Support Center: Long-Term Studies of Anabolic Steroid Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term studies of anabolic-androgenic steroid (AAS) effects.
Troubleshooting Guides
Issue: High Participant Attrition Rate
Problem: You are experiencing a high dropout rate in your longitudinal study on anabolic steroid users, jeopardizing the statistical power and validity of your findings.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Participant Distrust/Fear of Stigmatization | - Emphasize confidentiality and data protection protocols during the informed consent process and throughout the study. - Build rapport and a non-judgmental relationship between researchers and participants. - Offer services or referrals that benefit the participant, such as health screenings or counseling. |
| Burdensome Study Protocol | - Minimize the frequency and duration of follow-up visits. - Offer flexible scheduling, including evenings and weekends. - Provide financial compensation for time and travel. Increasing incentives for subsequent visits or offering a bonus for completion can be effective.[1] |
| Loss of Contact | - Collect multiple points of contact for each participant at baseline (e.g., phone numbers, email addresses, social media, and contact information for close relatives or friends who can reach them). - Maintain regular, brief contact between follow-up visits (e.g., newsletters, birthday cards) to keep participants engaged. |
| Withdrawal due to Adverse Effects or Life Events | - Have a clear protocol for managing and documenting adverse events. - Provide referrals to healthcare professionals for participants experiencing negative health consequences. - Be empathetic to life events that may temporarily prevent participation and work to reschedule. |
Issue: Confounding Variables Obscuring Results
Problem: It is difficult to isolate the long-term effects of anabolic steroids due to numerous confounding variables common in the user population.
Possible Causes & Solutions:
| Confounding Variable | Mitigation Strategy |
| Polysubstance Use | - Screen for and document the use of other substances (e.g., alcohol, opioids, stimulants) at each follow-up. - Use statistical methods to control for the effects of other substances in your analysis. - In some cases, it may be necessary to exclude participants with heavy polysubstance use, though this may limit generalizability. |
| Pre-existing Conditions | - Conduct a thorough baseline assessment of physical and mental health history. - Use matching techniques in case-control studies to balance groups based on pre-existing conditions. - Statistically adjust for baseline health status in your analyses. |
| Diet and Exercise Habits | - Collect detailed information on diet and exercise routines at each time point. - Include a control group of non-steroid-using athletes or weightlifters with similar training regimens. |
| Socioeconomic and Lifestyle Factors | - Gather data on socioeconomic status, education, and other relevant lifestyle factors. - Use multivariable regression models to account for the influence of these variables. |
Frequently Asked Questions (FAQs)
1. What are the primary ethical challenges in conducting long-term research on anabolic steroid users?
The primary ethical challenges include:
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Informed Consent: Ensuring participants fully understand the risks of disclosing their illicit drug use and the potential for social and legal repercussions.
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Confidentiality: Protecting the identity and sensitive data of participants is paramount. Breaches of confidentiality could have serious consequences for individuals.
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Beneficence and Non-maleficence: Researchers have a duty to maximize benefits and minimize harm. This includes providing referrals for treatment for adverse health effects and psychological distress observed during the study.[2][3]
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Duty to Report: In cases where a participant expresses intent to harm themselves or others, researchers may have a moral and legal obligation to report this, which should be clearly outlined in the informed consent process.[4]
2. How can I improve recruitment for a study on a hard-to-reach population like anabolic steroid users?
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Community-Based Recruitment: Engage with communities where potential participants are likely to be found, such as gyms and fitness centers.
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Peer-to-Peer Recruitment: Consider using a "snowball" sampling technique where current participants refer others.
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Online Platforms: Utilize online forums and social media groups dedicated to bodybuilding and fitness, while adhering to the platform's rules and ethical guidelines.
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Confidentiality Assurance: Clearly and repeatedly communicate the confidential nature of the study to potential recruits.
3. What are the most critical long-term health effects to monitor in a longitudinal study of anabolic steroid users?
The most critical health effects to monitor include:
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Cardiovascular Effects: This includes changes in heart structure and function, such as left ventricular hypertrophy, reduced ejection fraction, and atherosclerosis.[5]
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Psychiatric Effects: Monitor for depression, anxiety, aggression, and potential dependence on anabolic steroids or other substances.
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Endocrine and Reproductive Effects: Track changes in hormone levels, testicular function, and fertility.
-
Liver and Kidney Function: Regularly assess for signs of damage to these organs.
4. Are there validated instruments for assessing psychiatric symptoms in anabolic steroid users?
Yes, standard psychiatric assessment tools can be used. The Structured Clinical Interview for DSM-5 (SCID-5) is a valuable tool for diagnosing mood and psychotic disorders. Self-report questionnaires such as the Beck Depression Inventory (BDI) and the Beck Anxiety Inventory (BAI) can be used to track symptom severity over time.
Data Presentation
Table 1: Summary of Long-Term Cardiovascular Effects in Anabolic Steroid Users vs. Non-Users
| Parameter | Anabolic Steroid Users | Non-Users (Control) | Reference |
| Left Ventricular Ejection Fraction (LVEF) | Significantly lower (e.g., 50% vs. 54%) | Normal | |
| Left Ventricular Wall Thickness | Increased | Normal for athletes | |
| HDL Cholesterol | Significantly lower | Normal | |
| Coronary Artery Plaque | Higher prevalence and volume | Lower prevalence and volume |
Table 2: Prevalence of Psychiatric Symptoms in Anabolic Steroid Users vs. Non-Users
| Symptom/Disorder | Anabolic Steroid Users | Non-Users (Control) | Reference |
| Major Mood Syndromes (Mania, Hypomania, Depression) | 23% | Significantly lower | |
| Seeking Treatment for Depression | 13.3% | 5.0% | |
| Suicide Attempts | 30% | 10% |
Experimental Protocols
Protocol for Echocardiographic Assessment of Cardiac Function
This protocol provides a general framework for assessing cardiovascular changes in long-term anabolic steroid users.
Objective: To evaluate left ventricular (LV) structure and systolic and diastolic function.
Methodology:
-
Patient Preparation: Participants should rest for at least 10 minutes before the examination. A 12-lead electrocardiogram (ECG) should be performed.
-
Standard Echocardiography: A comprehensive transthoracic echocardiogram should be performed by a trained sonographer according to the guidelines of the American Society of Echocardiography.
-
Key Measurements:
-
LV Dimensions and Wall Thickness: Measure the interventricular septum and posterior wall thickness, and LV internal dimensions at end-diastole and end-systole from the parasternal long-axis view.
-
LV Mass: Calculate LV mass and index it to body surface area.
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LV Ejection Fraction (LVEF): Calculate LVEF using the biplane method of disks (modified Simpson's rule) from apical four- and two-chamber views.
-
Diastolic Function: Assess diastolic function using pulsed-wave Doppler of mitral inflow to measure E and A velocities and the E/A ratio. Use tissue Doppler imaging to measure early diastolic mitral annular velocities (e').
-
Global Longitudinal Strain (GLS): If available, use speckle-tracking echocardiography to measure GLS as a more sensitive marker of early LV dysfunction.
-
-
Data Analysis: Compare the measurements of the anabolic steroid user group to the non-user control group using appropriate statistical tests.
Protocol for Longitudinal Monitoring of Psychiatric Symptoms
Objective: To track changes in mood, anxiety, and other psychiatric symptoms over time.
Methodology:
-
Baseline Assessment:
-
Conduct a comprehensive psychiatric history.
-
Administer the Structured Clinical Interview for DSM-5 (SCID-5) to diagnose current and past psychiatric disorders.
-
Administer baseline self-report questionnaires such as the Beck Depression Inventory (BDI), Beck Anxiety Inventory (BAI), and an aggression scale.
-
-
Follow-up Assessments:
-
At each follow-up point (e.g., 6 months, 1 year, 2 years), re-administer the self-report questionnaires.
-
Conduct a brief clinical interview to inquire about any significant life events, changes in substance use, and the emergence of new psychiatric symptoms.
-
If significant changes are noted, a more in-depth clinical assessment may be warranted.
-
-
Data Analysis:
-
Use mixed-effects models or generalized estimating equations to analyze the trajectory of psychiatric symptoms over time, comparing the anabolic steroid user group to the control group and accounting for potential confounding variables.
-
Mandatory Visualization
References
Technical Support Center: Refining Analytical Techniques for Oxymetholone Metabolite Identification
Welcome to the technical support center for the analytical determination of oxymetholone and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of oxymetholone?
Oxymetholone undergoes extensive metabolism in the liver. The primary metabolic reactions include oxidation, reduction, and hydroxylation.[1] A significant biotransformation route involves the cleavage of the 2-hydroxymethylene group to form mestanolone (17α-methyl-dihydrotestosterone).[2] Further metabolism can lead to the formation of various hydroxylated and reduced metabolites, as well as unusual seco acidic metabolites resulting from the oxidative cleavage of the A-ring.[3] More than 40 metabolites have been identified, some of which are long-term markers of oxymetholone administration.[4]
Q2: Which analytical techniques are most suitable for identifying oxymetholone metabolites?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed and effective techniques for the identification and quantification of oxymetholone metabolites.[4] GC-MS, particularly when coupled with high-resolution mass spectrometry (GC-HRMS), is a powerful tool for characterizing metabolite structures, often following a derivatization step. LC-MS/MS is highly sensitive and suitable for analyzing conjugated metabolites with minimal sample preparation.
Q3: Why is derivatization necessary for the GC-MS analysis of oxymetholone metabolites?
Derivatization is a critical step in preparing oxymetholone metabolites for GC-MS analysis. It serves to:
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Increase Volatility: Steroids are often not volatile enough for gas chromatography. Derivatization converts polar functional groups (like hydroxyl and keto groups) into less polar, more volatile derivatives.
-
Enhance Thermal Stability: The high temperatures in the GC injector and column can cause degradation of underivatized steroids. Derivatization protects these functional groups, preventing thermal decomposition.
-
Improve Chromatographic Performance: Derivatized analytes generally exhibit better peak shapes and resolution on GC columns.
The most common derivatization method is trimethylsilylation, often using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with a catalyst.
Troubleshooting Guides
GC-MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Poor or No Derivatization | Incomplete reaction due to moisture, improper temperature, or insufficient reaction time. Steric hindrance of functional groups. | Ensure all glassware and solvents are anhydrous. Optimize derivatization temperature and time (e.g., 60-85°C for 20-60 minutes). Consider using a catalyst (e.g., NH4I, TMSI) with your silylating agent (e.g., MSTFA). For sterically hindered groups, a stronger silylating agent or microwave-assisted derivatization may be necessary. |
| Peak Tailing or Broadening | Active sites in the GC inlet liner or column. Incomplete derivatization. Co-elution with matrix components. | Use a deactivated inlet liner. Regularly condition your GC column. Clip the front end of the column if it becomes contaminated. Ensure complete derivatization by optimizing the reaction conditions. Improve sample cleanup to remove interfering matrix components. |
| Low Sensitivity/Poor Signal | Inefficient derivatization. Adsorption of the analyte in the GC system. Matrix effects suppressing the signal. | Optimize the derivatization procedure. Use a deactivated liner and column. Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to reduce matrix interference. |
| Inconsistent Retention Times | Fluctuations in oven temperature, carrier gas flow rate, or column degradation. | Verify the stability of your GC oven temperature and carrier gas flow. Condition the column regularly. If the problem persists, consider replacing the column. |
| Unidentified Peaks in Chromatogram | Contamination from solvents, reagents, or sample matrix. Side products from the derivatization reaction. | Run a blank analysis of your solvents and reagents to identify sources of contamination. Optimize derivatization to minimize side-product formation. Improve sample preparation to remove matrix interferences. |
LC-MS/MS Analysis
| Problem | Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement | Co-eluting matrix components competing for ionization in the MS source. | Optimize chromatographic separation to resolve analytes from interfering matrix components. Improve sample preparation using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove phospholipids and other interfering substances. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Low Sensitivity | Poor ionization efficiency of the analyte. Ion suppression. | Optimize MS source parameters (e.g., spray voltage, gas temperatures, and flow rates). Modify the mobile phase composition (e.g., adjust pH, add modifiers) to enhance ionization. Address ion suppression as described above. |
| In-source Fragmentation | High source temperatures or voltages causing the analyte to fragment before mass analysis. | Reduce the source temperature and/or cone voltage to minimize in-source fragmentation and maximize the abundance of the precursor ion. |
| Poor Peak Shape | Secondary interactions with the column stationary phase. Inappropriate mobile phase. | Use a high-quality, end-capped column suitable for steroid analysis. Adjust the mobile phase pH or organic solvent composition to improve peak shape. |
| Carryover | Adsorption of the analyte to surfaces in the autosampler or LC system. | Optimize the autosampler wash procedure, using a strong solvent to clean the needle and injection port between samples. |
Experimental Protocols
Sample Preparation from Urine for GC-MS Analysis
This protocol outlines a general procedure for the extraction and derivatization of oxymetholone metabolites from a urine matrix.
-
Enzymatic Hydrolysis:
-
To 2 mL of urine, add 1 mL of phosphate buffer (pH 7).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate at 55°C for 3 hours to cleave glucuronide conjugates.
-
-
Liquid-Liquid Extraction (LLE):
-
Cool the sample to room temperature.
-
Add 5 mL of a mixture of diethyl ether and n-pentane (1:1, v/v).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction step with another 5 mL of the organic solvent mixture.
-
Combine the organic extracts.
-
-
Evaporation:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dry residue, add 100 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and 1 µL of a catalyst mixture (e.g., ammonium iodide/ethanethiol).
-
Cap the vial tightly and heat at 65°C for 30 minutes.
-
Cool to room temperature before injection into the GC-MS.
-
Data Presentation
Table 1: GC-MS Parameters for Oxymetholone Metabolite Analysis
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial 150°C, hold for 1 min, ramp to 250°C at 20°C/min, then to 320°C at 10°C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | 50-650 m/z |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Studies on anabolic steroids--8. GC/MS characterization of unusual seco acidic metabolites of oxymetholone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometric description of novel oxymetholone and desoxymethyltestosterone metabolites identified in human urine and their importance for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of Oxymetholone in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate off-target effects of Oxymetholone in your cellular assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your cell culture experiments involving Oxymetholone.
Q1: My cells are showing unexpected levels of cell death or reduced viability that don't correlate with androgen receptor (AR) expression. What could be the cause?
A1: This is a common issue and could be due to several off-target effects of Oxymetholone, primarily hepatotoxicity and induction of oxidative stress.
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Hepatotoxicity: Oxymetholone is known to be hepatotoxic.[1][2] Even in non-liver cell lines, it can induce stress pathways that lead to apoptosis.
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Oxidative Stress: Oxymetholone can increase the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[3]
Troubleshooting Steps:
-
Assess Cell Viability with Multiple Assays: Use multiple methods to assess cell viability (e.g., MTT, LDH release, and a live/dead stain) to confirm the cytotoxic effect.
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Measure Oxidative Stress: Quantify ROS levels in your cells after Oxymetholone treatment.
-
Implement Mitigation Strategies:
-
Co-treatment with an Antioxidant: Use an antioxidant like N-acetylcysteine (NAC) to counteract oxidative stress.
-
Use Liver-Specific Cell Lines with Caution: If using hepatocyte-derived cell lines (e.g., HepG2), be aware of the heightened potential for toxicity.[4]
-
Q2: I'm observing effects that are more consistent with estrogenic signaling, even though Oxymetholone is an androgen. Why is this happening?
A2: While Oxymetholone is a derivative of dihydrotestosterone and does not get converted to estrogen by aromatase, it has been suggested to directly bind to and activate the estrogen receptor (ER). This can lead to confounding results in assays sensitive to estrogenic signaling.
Troubleshooting Steps:
-
Confirm Estrogenic Activity: Use an estrogen receptor antagonist, such as Fulvestrant (ICI 182,780), to see if the observed effect is blocked.
-
Use ER-Negative Cell Lines: If appropriate for your research question, use cell lines that do not express estrogen receptors to eliminate this confounding variable.
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Analyze ER-Target Gene Expression: Measure the expression of known estrogen-responsive genes (e.g., pS2/TFF1) to confirm ER pathway activation.
Q3: How can I be sure that the effects I'm seeing are due to Oxymetholone's interaction with the androgen receptor and not an off-target effect?
A3: This is a critical question for validating your results. A multi-pronged approach is recommended to confirm on-target activity.
Troubleshooting Steps:
-
Use an Androgen Receptor Antagonist: Co-treat your cells with an AR antagonist like Bicalutamide or Enzalutamide. If the effect of Oxymetholone is blocked, it is likely AR-mediated.
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AR Knockdown using siRNA: Use small interfering RNA (siRNA) to specifically knockdown the expression of the androgen receptor. If Oxymetholone no longer produces the effect in AR-knockdown cells, this strongly suggests the effect is on-target.
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Use AR-Negative Control Cells: If possible, use a cell line that does not express the androgen receptor as a negative control.
Data Presentation
Table 1: Reported IC50 Values for Oxymetholone and Related Compounds
| Compound | Effect | Cell Line/System | IC50 | Reference |
| Oxymetholone | T-Cell Proliferation Inhibition | Human PBMCs | 31.2 µg/mL | |
| Oxymetholone Metabolite 2 | T-Cell Proliferation Inhibition | Human PBMCs | 2.7 µg/mL | |
| Oxymetholone | ROS Inhibition | Whole Blood Phagocytes | ~2.3 µg/mL | |
| Oxymetholone Metabolite 2 | ROS Inhibition | Whole Blood Phagocytes | ~2.0 µg/mL | |
| Fulvestrant | Estrogen Receptor Antagonism | Cell-free assay | 9.4 nM | |
| Fulvestrant | Inhibition of MCF-7 cell growth | MCF-7 | 0.29 nM |
Experimental Protocols
Protocol 1: Mitigating Oxidative Stress with N-acetylcysteine (NAC)
Objective: To reduce Oxymetholone-induced reactive oxygen species (ROS) and its cytotoxic effects.
Materials:
-
N-acetylcysteine (NAC)
-
Cell culture medium
-
Oxymetholone
-
ROS detection reagent (e.g., DCFDA or DHE)
-
Plate reader or flow cytometer
-
Cell viability assay kit (e.g., MTT or LDH)
Methodology:
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
NAC Pre-treatment: Prepare a stock solution of NAC and dilute it in cell culture medium to the desired final concentration (a typical starting range is 1-10 mM). Remove the old medium from your cells and add the NAC-containing medium. Incubate for 1-2 hours.
-
Oxymetholone Treatment: Add Oxymetholone to the wells at your desired experimental concentration. Include appropriate controls: vehicle control, Oxymetholone only, and NAC only.
-
Incubation: Incubate the cells for the desired experimental duration.
-
ROS Measurement: At the end of the incubation, follow the manufacturer's protocol for your chosen ROS detection reagent. This typically involves a short incubation with the dye followed by measurement of fluorescence.
-
Cell Viability Assessment: In a parallel plate, perform a cell viability assay according to the manufacturer's instructions.
Protocol 2: Blocking Estrogenic Effects with Fulvestrant
Objective: To inhibit off-target estrogen receptor activation by Oxymetholone.
Materials:
-
Fulvestrant (ICI 182,780)
-
Cell culture medium
-
Oxymetholone
-
ER-positive cell line (e.g., MCF-7)
-
Assay for estrogenic activity (e.g., ERE-luciferase reporter assay, qPCR for estrogen-responsive genes)
Methodology:
-
Cell Seeding: Plate ER-positive cells in a multi-well plate.
-
Fulvestrant Pre-treatment: Prepare a stock solution of Fulvestrant and dilute it in cell culture medium. A common concentration to achieve complete ER antagonism is 100 nM to 1 µM. Add the Fulvestrant-containing medium to the cells and incubate for 1-2 hours.
-
Oxymetholone Treatment: Add Oxymetholone to the wells. Include controls: vehicle, Oxymetholone only, Fulvestrant only, and a positive control for estrogenic activity (e.g., 17β-estradiol).
-
Incubation: Incubate for the desired time to observe the estrogenic effect (e.g., 24-48 hours for gene expression changes).
-
Endpoint Analysis: Perform your chosen assay to measure estrogenic activity. For a reporter assay, lyse the cells and measure luciferase activity. For gene expression analysis, extract RNA and perform qPCR.
Protocol 3: Confirming On-Target Androgen Receptor Activity using siRNA
Objective: To verify that the observed effects of Oxymetholone are mediated by the androgen receptor.
Materials:
-
siRNA targeting the Androgen Receptor (AR)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Cell line expressing AR
-
Western blot reagents or qPCR reagents for AR
-
Oxymetholone
Methodology:
-
Cell Seeding: Plate cells so they will be 50-70% confluent at the time of transfection.
-
siRNA Transfection:
-
For each well to be transfected, dilute AR siRNA or control siRNA into serum-free medium.
-
In a separate tube, dilute the transfection reagent into serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent and incubate for 5-20 minutes at room temperature to allow complexes to form.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the AR protein.
-
Confirmation of Knockdown: Harvest a subset of the cells to confirm AR knockdown by Western blot or qPCR.
-
Oxymetholone Treatment: Treat the transfected cells with Oxymetholone or vehicle and incubate for your desired experimental duration.
-
Endpoint Analysis: Perform your assay of interest to determine if the effect of Oxymetholone is diminished or absent in the AR siRNA-treated cells compared to the control siRNA-treated cells.
Mandatory Visualizations
Caption: On- and off-target signaling pathways of Oxymetholone.
Caption: Troubleshooting workflow for Oxymetholone off-target effects.
Caption: Logical relationships for mitigating Oxymetholone off-target effects.
References
- 1. Review of oxymetholone: a 17alpha-alkylated anabolic-androgenic steroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro models for liver toxicity testing - Toxicology Research (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving the Translational Relevance of Preclinical Oxymetholone Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxymetholone in preclinical settings. Our goal is to help you design robust experiments, troubleshoot common issues, and improve the translational relevance of your findings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: I'm having trouble dissolving Oxymetholone for oral gavage in my rodent studies. What is a reliable method for preparation?
A1: Oxymetholone is practically insoluble in water, which presents a common challenge for oral administration in preclinical models.[1][2] A recommended approach is to first dissolve the Oxymetholone in an organic solvent before diluting it with an aqueous buffer or oil-based vehicle.
-
Method 1 (Ethanol/PBS): Dissolve Oxymetholone in ethanol (approximately 5 mg/mL solubility) and then dilute it with a phosphate-buffered saline (PBS) solution (pH 7.2). A 1:2 solution of ethanol to PBS can achieve a final concentration of about 0.3 mg/mL. It is important to note that aqueous solutions of Oxymetholone are not stable and should be prepared fresh daily.[1]
-
Method 2 (DMSO/PEG300/Tween-80/Saline): A common vehicle for oral gavage of hydrophobic compounds in mice consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For more sensitive animals, the DMSO concentration can be reduced.[3]
-
Method 3 (Corn Oil): For lower doses (≤1.14 mg/mL) and shorter-term studies, a suspension in 10% DMSO and 90% corn oil can be effective.[3]
Troubleshooting Tip: If you observe precipitation after dilution, try increasing the proportion of the organic solvent or using a different co-solvent system. Always ensure the final solution is homogenous before administration. For animal welfare, consider alternative, less stressful methods of oral administration, such as incorporating the compound into a palatable food pellet or gel.
Efficacy and Endpoint Assessment
Q2: I am not observing the expected erythropoietic effect in my mouse model of anemia after Oxymetholone treatment. What could be the issue?
A2: Several factors can contribute to a lack of erythropoietic response in preclinical models.
-
Mouse Model Selection: Ensure the chosen mouse model is appropriate for studying erythropoiesis and responsive to anabolic steroid stimulation. For example, some models of β-thalassemia have been shown to be useful. The age of the animals can also be a critical factor; for instance, aged Fancd2−/− mice have been shown to recapitulate key human Fanconi anemia phenotypes.
-
Dosage and Treatment Duration: The dose and duration of Oxymetholone administration are critical. Preclinical studies in rats have used doses ranging from 5 mg/kg to 150 mg/kg. The response to treatment may not be immediate, and a sufficiently long treatment period is necessary to observe changes in hematological parameters.
-
Underlying Pathology: In some models of anemia, the primary defect may not be responsive to androgen-stimulated erythropoiesis. For example, in certain genetic models, there may be an issue with the maturation of late-stage erythroblasts that is not overcome by Oxymetholone.
-
Ineffective Erythropoiesis: In conditions like β-thalassemia and myelodysplastic syndromes, anemia can be driven by ineffective erythropoiesis, where there is an expansion of early-stage erythroid precursors but apoptosis of late-stage precursors. Oxymetholone may not be sufficient to overcome this block in all models.
Troubleshooting Tip: Verify the dose and formulation of your Oxymetholone. Confirm the hematopoietic phenotype of your chosen animal model at baseline. Consider including a positive control group treated with a known erythropoietic agent, like erythropoietin, to validate the responsiveness of your model.
Q3: How can I accurately quantify changes in muscle mass in my preclinical mouse study?
A3: Several methods can be employed to assess changes in muscle mass in mice, each with its own advantages and limitations.
-
Dual-Energy X-ray Absorptiometry (DEXA): DEXA is a non-invasive method that can be used to quantify changes in muscle mass and composition over time in the same animal. It has been validated for use in mice and enhances the translational potential of preclinical studies.
-
Magnetic Resonance Imaging (MRI): MRI provides high-resolution anatomical images and can be used to monitor progressive muscle atrophy or hypertrophy. MRI-based volume measurements have been shown to correlate strongly with postmortem muscle mass.
-
Postmortem Muscle Weight: At the end of the study, specific muscles (e.g., gastrocnemius, tibialis anterior, soleus, and quadriceps) can be carefully dissected and weighed.
-
Histological Analysis: Muscle fiber cross-sectional area can be determined through histological analysis of muscle tissue sections. This provides information at the cellular level.
Troubleshooting Tip: For longitudinal studies, DEXA or MRI are preferable as they allow for repeated measurements in the same animal, reducing inter-animal variability. When collecting muscle weights postmortem, ensure consistent dissection techniques to minimize measurement error.
Toxicity and Safety Assessment
Q4: I am concerned about the potential for hepatotoxicity in my preclinical Oxymetholone study. What are the key biomarkers to monitor?
A4: Hepatotoxicity is a known adverse effect of 17α-alkylated anabolic-androgenic steroids like Oxymetholone. Monitoring liver function is crucial in preclinical studies.
-
Serum Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key biomarkers of liver injury. Elevated levels of these enzymes in the serum are indicative of hepatocellular damage.
-
Histopathological Examination: Histological analysis of liver tissue can reveal changes such as hepatocellular hypertrophy, necrosis, and inflammation.
-
Other Biomarkers: While ALT and AST are standard, other potential biomarkers for drug-induced liver injury include glutamate dehydrogenase (GLDH), which is more liver-specific, and microRNA-122.
Troubleshooting Tip: In rat studies, be aware that rats have been shown to be more sensitive to Oxymetholone-induced toxicity than mice. It is advisable to include multiple dose groups to assess the dose-dependent nature of any observed hepatotoxicity.
Data Presentation
Table 1: Preclinical Dose-Response Data for Oxymetholone in Rats
| Dose (mg/kg/day) | Duration | Animal Model | Key Findings | Reference |
| 10 | 8 weeks | Male Wistar Rats | Significant increase in ALT and AST levels. Histopathological evidence of liver injury. | |
| 20 | 8 weeks | Male Wistar Rats | Dose-dependent increase in ALT and AST levels. More severe liver histopathological changes compared to 10 mg/kg. | |
| 30 | 8 weeks | Male Wistar Rats | Further significant increase in ALT and AST. Pronounced liver injury observed in histopathology. | |
| 3, 30, 150 | 2 years | Male F344/N Rats | Increased incidence of hepatocellular adenoma and carcinoma at 150 mg/kg. |
Table 2: Clinical Efficacy of Oxymetholone in HIV-Associated Wasting
| Dose | Duration | Patient Population | Key Efficacy Endpoints | Adverse Events | Reference |
| 50 mg twice daily (100 mg/day) | 16 weeks | Eugonadal men and women with HIV wasting | Average weight gain of 3.5 ± 0.7 kg. Increase in body cell mass of 3.8 ± 0.4 kg. | 27% of patients had >5x baseline increase in ALT. | |
| 50 mg three times daily (150 mg/day) | 16 weeks | Eugonadal men and women with HIV wasting | Average weight gain of 3.0 ± 0.5 kg. Increase in body cell mass of 2.1 ± 0.6 kg. | 35% of patients had >5x baseline increase in ALT. | |
| Placebo | 16 weeks | Eugonadal men and women with HIV wasting | Average weight gain of 1.0 ± 0.7 kg. | No patients had >5x baseline increase in ALT. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Oxymetholone in Rodents
-
Preparation of Oxymetholone Suspension:
-
For an oil-based suspension, weigh the required amount of Oxymetholone powder.
-
Create a homogenous suspension in a suitable vehicle such as corn oil. A common approach is to use a vehicle containing 10% DMSO and 90% corn oil for low doses.
-
Ensure the suspension is well-mixed before each administration.
-
-
Animal Handling and Restraint:
-
Gently restrain the animal. For mice, this can be done by grasping the loose skin at the back of the neck.
-
-
Gavage Procedure:
-
Use a sterile, ball-tipped gavage needle of the appropriate size for the animal.
-
Measure the distance from the animal's mouth to the last rib to estimate the correct insertion depth.
-
Gently insert the needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the Oxymetholone suspension.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.
-
Protocol 2: Assessment of Hematological Parameters in Mice
-
Blood Collection:
-
Collect blood from a suitable site, such as the submandibular vein or saphenous vein, into an EDTA-coated microtainer tube to prevent coagulation.
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer to determine red blood cell (RBC) count, hemoglobin (Hgb), hematocrit (Hct), mean corpuscular volume (MCV), and other relevant parameters.
-
-
Reticulocyte Count:
-
Stain a blood smear with a supravital stain, such as new methylene blue, to identify and count reticulocytes. This provides an indication of the rate of red blood cell production.
-
-
Data Analysis:
-
Compare the hematological parameters between the treatment and control groups using appropriate statistical methods.
-
Protocol 3: Evaluation of Liver Function in Rats
-
Blood Collection:
-
Collect blood via cardiac puncture or from the caudal vena cava at the time of sacrifice.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
-
Serum Biochemistry:
-
Use a clinical chemistry analyzer to measure the levels of ALT and AST in the serum.
-
-
Liver Tissue Collection:
-
Euthanize the animal and perform a necropsy.
-
Excise the liver and weigh it.
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis.
-
-
Histopathology:
-
Process the fixed liver tissue, embed in paraffin, and section.
-
Stain the sections with hematoxylin and eosin (H&E).
-
Examine the slides under a microscope for evidence of liver injury, such as necrosis, inflammation, and changes in cellular morphology.
-
Mandatory Visualizations
Caption: Androgen Receptor Signaling Pathway of Oxymetholone.
Caption: Typical workflow for a preclinical Oxymetholone study.
References
Navigating the Labyrinth of Anabolic Steroid Research: A Technical Support Center for Scientists
For Immediate Release
Researchers, scientists, and drug development professionals often encounter a landscape of conflicting findings within anabolic-androgenic steroid (AAS) literature. To address this challenge, we have launched a comprehensive technical support center designed to provide clarity and guidance for those conducting experiments in this complex field. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data visualizations to help researchers navigate the inconsistencies and advance their work with greater confidence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common discrepancies and methodological challenges encountered in anabolic steroid research.
Q1: Why do studies on the same anabolic steroid report conflicting effects on muscle mass?
A1: The disparate findings on the effects of anabolic steroids on muscle mass can be attributed to several key factors that vary between studies:
-
Dosage and Administration Route: The dose of an anabolic steroid and its method of administration (e.g., intramuscular vs. transdermal) significantly influence its anabolic effects. A meta-analysis of testosterone replacement therapy revealed that intramuscular injections lead to more substantial increases in lean body mass and muscle strength compared to transdermal applications.[1] For instance, one study on nandrolone decanoate in bodybuilders showed a significant increase in fat-free mass with 200 mg/week intramuscularly for 8 weeks[2], while another study using a single 200 mg injection did not prevent muscle atrophy during a subsequent 7-day immobilization period.[3]
-
Study Duration: Short-term studies may not capture the full anabolic potential of a steroid. Many clinical trials are limited in duration due to ethical considerations, which may not reflect the chronic usage patterns often seen in real-world scenarios.
-
Subject Population: The age, sex, training status, and health of the study participants can all impact the response to anabolic steroids. For example, the effects of nandrolone decanoate on muscle mass have been studied in diverse populations, including elderly women with osteoporosis and patients on dialysis, with varying results.[4][5]
-
Concomitant Substance Use: A significant confounding factor in many studies is the use of other substances by participants, including other anabolic steroids, growth hormone, or insulin. These substances can have synergistic or antagonistic effects, making it difficult to isolate the impact of a single steroid.
-
Diet and Exercise: The anabolic effects of steroids are maximized when combined with a protein-rich diet and resistance training. Variations in these lifestyle factors among study participants can lead to different outcomes.
Troubleshooting Inconsistent Muscle Mass Findings:
-
Standardize Protocols: When designing your experiments, ensure that the dosage, administration route, and duration of treatment are consistent and clearly reported.
-
Characterize Subjects Thoroughly: Collect detailed information on your study population, including age, sex, training history, and health status.
-
Screen for Polysubstance Use: Implement rigorous screening methods to exclude or account for the use of other performance-enhancing drugs.
-
Control for Diet and Exercise: Provide standardized dietary and exercise guidelines to all participants to minimize variability.
Q2: What accounts for the contradictory findings regarding the impact of anabolic steroids on cholesterol levels?
A2: The literature presents a mixed picture of how anabolic steroids affect lipid profiles, with some studies reporting adverse changes and others showing neutral or even beneficial effects. These inconsistencies often stem from:
-
Type of Anabolic Steroid: Different anabolic steroids have varying effects on lipid metabolism. For example, some studies suggest that testosterone replacement therapy can lead to a decrease in HDL ("good") cholesterol, while others have found no significant change or even an increase. The impact can also be influenced by whether the steroid is aromatizable (can be converted to estrogen).
-
Aromatization and Estrogen Levels: The conversion of testosterone to estradiol via the enzyme aromatase plays a crucial role in lipid metabolism. Aromatase inhibitors, which block this conversion, can alter the effects of testosterone on cholesterol. One study found that the administration of anastrozole (an aromatase inhibitor) in elderly men with low testosterone did not adversely affect lipid profiles.
-
Dosage and Administration Route: Supraphysiological doses of anabolic steroids are more likely to have a negative impact on cholesterol levels than therapeutic doses. The route of administration can also be a factor, with some evidence suggesting that intramuscular injections may have a different effect on lipids compared to transdermal applications.
-
Baseline Lipid Profile: The effect of anabolic steroids on cholesterol may depend on the individual's baseline lipid levels.
Troubleshooting Inconsistent Lipid Profile Data:
-
Measure Hormone Levels: In addition to lipid profiles, measure serum levels of testosterone, estradiol, and other relevant hormones to better understand the metabolic context.
-
Consider Aromatase Activity: If studying an aromatizable steroid, consider including a study arm with an aromatase inhibitor to dissect the estrogen-mediated effects.
-
Dose-Response Studies: Conduct studies with a range of doses to determine if the effects on lipids are dose-dependent.
Q3: Why is there a lack of consensus on the effects of anabolic steroids on blood pressure?
A3: The relationship between anabolic steroid use and hypertension is another area of debate in the literature. Several factors contribute to these conflicting findings:
-
Study Design and Measurement Methods: Early studies often relied on single time-point blood pressure measurements, which can be less reliable than 24-hour ambulatory blood pressure monitoring (ABPM). A study using ABPM found that ongoing AAS abusers had significantly higher daytime and nighttime blood pressure compared to former users and non-users.
-
Type and Dose of Steroid: Different anabolic steroids may have different effects on blood pressure. The dose is also a critical factor, with higher doses more likely to induce hypertension.
-
Concomitant Use of Other Drugs: The use of other substances, such as stimulants, can independently affect blood pressure and confound the results of studies on anabolic steroids.
-
Individual Predisposition: Genetic and lifestyle factors can influence an individual's susceptibility to developing hypertension.
Troubleshooting Inconsistent Blood Pressure Findings:
-
Utilize Ambulatory Blood Pressure Monitoring (ABPM): For a more accurate assessment of blood pressure, use 24-hour ABPM in your studies.
-
Document All Substance Use: Collect comprehensive data on all substances used by participants.
-
Assess for Predisposing Factors: Evaluate participants for pre-existing risk factors for hypertension.
Data Presentation: Summarized Quantitative Findings
To facilitate a clearer understanding of the conflicting data, the following tables summarize quantitative results from various studies on the effects of Nandrolone Decanoate and Testosterone on muscle mass and lipid profiles.
Table 1: Conflicting Findings on the Effect of Nandrolone Decanoate on Muscle Mass
| Study Population | Dosage and Duration | Change in Lean/Muscle Mass | Reference |
| Male Bodybuilders | 200 mg/week IM for 8 weeks | +2.6 kg Fat-Free Mass | |
| Healthy Young Men | 200 mg single IM injection | No attenuation of muscle atrophy during 7 days of immobilization | |
| Patients on Dialysis | 100 mg/week IM for 6 months | +4.5 kg Lean Body Mass | |
| Patients with Critical Illness | 100-200 mg/week IM for up to 3 weeks | No significant difference in grip strength improvement vs. placebo | |
| Patients with Chronic Kidney Disease | 50-200 mg/week IM for 24 weeks | Dose-responsive increase in appendicular lean mass (0.8 to 2.1 kg) |
Table 2: Conflicting Findings on the Effect of Testosterone on HDL Cholesterol
| Study Population | Testosterone Formulation & Duration | Change in HDL Cholesterol | Reference |
| Hypogonadal Men | Transdermal or Intramuscular (Meta-analysis) | Lowered HDL-c | |
| Hypogonadal Men with T2DM | Supplementation therapy (Meta-analysis) | Conflicting results (decrease or no change) | |
| Frail Elderly Men | Replacement therapy | No increased cardiovascular risk, inconsistent HDL-c changes | |
| Healthy Men | Not specified | Negative association with HDL-c | |
| Older Women | Observational study | Higher testosterone associated with higher HDL-c |
Experimental Protocols
To promote reproducibility and standardization, we provide detailed methodologies for key experiments commonly used in anabolic steroid research.
Protocol 1: Quantification of Testosterone in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To accurately and sensitively quantify total testosterone levels in human serum.
Materials:
-
Serum samples
-
Testosterone-d3 (internal standard)
-
Acetonitrile
-
Ethyl acetate
-
Hexane
-
Acidic and basic buffers
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: a. To 100 µL of serum, add a known amount of testosterone-d3 internal standard. b. Release testosterone from binding proteins by adding an acidic buffer. c. Perform a liquid-liquid extraction with ethyl acetate and hexane to isolate the lipid fraction. d. Evaporate the organic phase to dryness. e. Reconstitute the residue in a basic buffer. f. Perform a second liquid-liquid extraction with hexane to remove phospholipids. g. Evaporate the organic phase to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the prepared sample onto a C18 column. b. Use a gradient elution to separate testosterone from other components. c. Detect and quantify testosterone and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Data Analysis: a. Calculate the ratio of the peak area of testosterone to the peak area of the internal standard. b. Determine the concentration of testosterone in the sample by comparing this ratio to a standard curve generated with known concentrations of testosterone.
Troubleshooting:
-
Low Signal: Check for proper sample extraction and instrument sensitivity. Ensure the internal standard is added correctly.
-
High Background: Optimize the extraction procedure to remove interfering substances. Check for contamination in the LC-MS/MS system.
-
Poor Peak Shape: Adjust the mobile phase composition and gradient. Ensure the column is not degraded.
Protocol 2: Androgen Receptor (AR) Western Blot Analysis
Objective: To determine the protein expression levels of the androgen receptor in skeletal muscle tissue or cultured cells.
Materials:
-
Skeletal muscle tissue or cell lysate
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Androgen Receptor
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Protein Extraction: a. Homogenize muscle tissue or lyse cells in ice-cold RIPA buffer containing protease inhibitors. b. Centrifuge to pellet cellular debris and collect the supernatant. c. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Prepare protein samples by adding Laemmli buffer and heating. b. Load equal amounts of protein per lane on an SDS-PAGE gel. c. Separate proteins by electrophoresis. d. Transfer proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-AR antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection and Analysis: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Troubleshooting:
-
No Bands: Ensure efficient protein extraction and transfer. Check the activity of the primary and secondary antibodies.
-
High Background: Increase the number and duration of washing steps. Optimize antibody concentrations. Use a fresh blocking buffer.
-
Non-specific Bands: Use a more specific primary antibody. Optimize blocking and antibody incubation conditions.
Protocol 3: RT-qPCR for Androgen-Responsive Gene Expression (e.g., IGF-1)
Objective: To quantify the messenger RNA (mRNA) expression of androgen-responsive genes, such as Insulin-like Growth Factor 1 (IGF-1), in muscle cells or tissue.
Materials:
-
Muscle tissue or cultured cells
-
TRIzol or other RNA extraction reagent
-
High-Capacity cDNA Reverse Transcription Kit
-
TaqMan Gene Expression Master Mix
-
TaqMan gene expression assay for IGF-1 and a reference gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: a. Homogenize muscle tissue or lyse cells in TRIzol reagent. b. Extract total RNA according to the manufacturer's protocol. c. Assess RNA quality and quantity using spectrophotometry.
-
Reverse Transcription: a. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-time PCR (qPCR): a. Prepare the qPCR reaction mix containing TaqMan Gene Expression Master Mix, the specific TaqMan assay for IGF-1, and the cDNA template. b. Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol. c. Include a no-template control to check for contamination.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for both IGF-1 and the reference gene. b. Calculate the relative expression of IGF-1 using the ΔΔCt method, normalizing to the reference gene and a control group.
Troubleshooting:
-
No Amplification: Check the integrity of the RNA and the efficiency of the reverse transcription step. Ensure primers and probes are correctly designed and stored.
-
High Ct Values: The target gene may have low expression. Increase the amount of cDNA in the reaction.
-
Inconsistent Replicates: Ensure accurate pipetting and a homogenous reaction mix.
Mandatory Visualizations
To further clarify complex concepts, the following diagrams have been generated using Graphviz.
References
- 1. Muscular responses to testosterone replacement vary by administration route: a systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bodybuilders' body composition: effect of nandrolone decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nandrolone decanoate administration does not attenuate muscle atrophy during a short period of disuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Muscle Growth and Anabolism in Intensive Care Survivors (GAINS) trial: a pilot randomised controlled trial [accjournal.org]
Validation & Comparative
Validating the Efficacy of Oxymetholone in Treating Anemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oxymetholone and its alternatives for the treatment of anemia, with a focus on experimental data and detailed methodologies. The information is intended to support research, scientific evaluation, and drug development efforts in hematology.
Comparative Efficacy of Treatments for Anemia
The following tables summarize the quantitative data on the efficacy of Oxymetholone and its alternatives in treating various forms of anemia. It is important to note that direct head-to-head clinical trials comparing Oxymetholone with newer agents like Luspatercept and JAK inhibitors are limited. The data presented is compiled from individual studies and systematic reviews.
Table 1: Efficacy of Oxymetholone in Anemia
| Anemia Type | Study/Patient Population | Oxymetholone Dosage | Key Efficacy Endpoint(s) | Response Rate | Citation(s) |
| Acquired Aplastic Anemia (Severe/Very Severe) | Retrospective cohort | 150 mg/day (median) | Overall Response (OR) at 1 year | 13.5% | [1] |
| Acquired Aplastic Anemia (Non-Severe) | Retrospective cohort | 100 mg/day (median) | Overall Response (OR) at 1 year | 54.1% | [1] |
| Acquired Aplastic Anemia | Prospective, randomized trial with ATG and methylprednisolone | Not specified | Complete, partial, or minimal response | 36-48% | [2] |
| Myelofibrosis | Post-hoc analysis of JUMP trial (in combination with ruxolitinib) | Not specified | Spleen length response at 12 weeks | 41.6% (Hb <12 g/dL), 42.3% (Hb <10 g/dL) | [2] |
Table 2: Efficacy of Alternative Treatments for Anemia
| Treatment | Anemia Type | Study/Patient Population | Key Efficacy Endpoint(s) | Response Rate | Citation(s) |
| Danazol | Myelodysplastic Syndromes (MDS) | Systematic review | Major response in platelet count | 23.17% | [3] |
| Myelodysplastic Syndromes (MDS) | Systematic review | Major response in hemoglobin level | 6.10% | ||
| Myelofibrosis (in combination with ruxolitinib) | Post-hoc analysis of JUMP trial | Spleen length response at 12 weeks | Similar to overall population (39.1%) | ||
| Erythropoiesis-Stimulating Agents (ESAs) | Anemia of Chronic Kidney Disease | Systematic review | Lower cardiovascular mortality vs. no ESA | Relative Risk 0.15 | |
| Myelofibrosis (in combination with ruxolitinib) | Post-hoc analysis of JUMP trial | Spleen length response at 12 weeks | Similar to overall population (39.1%) | ||
| Luspatercept | Myelofibrosis (Transfusion-dependent, with ruxolitinib) | ACE-536-MF-001 Phase 2 Trial | Transfusion independence for ≥12 weeks | 26% | |
| Myelofibrosis (Non-transfusion-dependent, with ruxolitinib) | ACE-536-MF-001 Phase 2 Trial | ≥1.5 g/dL hemoglobin increase for ≥12 weeks | 14% | ||
| Ruxolitinib | Myelofibrosis with Anemia | REALISE Phase 2 Study | ≥50% reduction in palpable spleen length | 70% |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.
Oxymetholone for Acquired Aplastic Anemia
-
Study Design: A retrospective cohort study of adult patients with acquired aplastic anemia treated with Oxymetholone alone.
-
Patient Population: 110 adult patients with a diagnosis of aplastic anemia who received Oxymetholone for at least 30 days.
-
Intervention:
-
Initial dose of Oxymetholone was 150 mg/day.
-
Patients with a glomerular filtration rate (GFR) below 60 ml/min/m² or liver disease received a reduced starting dose of 50–100 mg/day.
-
The dose could be increased if no side effects were observed within one month.
-
If no response was observed after 6 months, patients were switched to alternative treatments.
-
-
Efficacy Evaluation:
-
Treatment response was evaluated at 6 months.
-
Response criteria were based on the RACE study.
-
Overall response rate (ORR) was observed in 56.4% of patients at 6 months.
-
Luspatercept for Anemia in Myelofibrosis (ACE-536-MF-001 Trial)
-
Study Design: A phase 2, open-label, multicenter study.
-
Patient Population: 95 patients with myelofibrosis and anemia, categorized into four cohorts based on transfusion dependence and concurrent ruxolitinib treatment.
-
Intervention:
-
Luspatercept was administered subcutaneously at a starting dose of 1.0 mg/kg (with a 1.33 mg/kg starting dose for an expansion cohort).
-
The dose could be titrated up to 1.75 mg/kg every 21 days.
-
-
Efficacy Evaluation:
-
The primary endpoint was the anemia response rate over any 12-week period within the first 24 weeks.
-
For non-transfusion dependent (NTD) patients, the response was defined as a ≥1.5 g/dL hemoglobin increase from baseline.
-
For transfusion-dependent (TD) patients, the response was defined as transfusion independence.
-
Ruxolitinib for Myelofibrosis with Anemia (REALISE Study)
-
Study Design: A phase 2 study evaluating a novel dosing strategy.
-
Patient Population: 51 patients with myelofibrosis, palpable splenomegaly, and hemoglobin <10 g/dl.
-
Intervention:
-
Patients received 10 mg of ruxolitinib twice daily (b.i.d.) for the first 12 weeks.
-
After 12 weeks, dose up-titrations of up to 25 mg b.i.d. were permitted based on efficacy and platelet counts.
-
-
Efficacy Evaluation:
-
The primary efficacy endpoint was the proportion of patients achieving a ≥50% reduction in palpable spleen length from baseline.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of Oxymetholone and a typical experimental workflow for evaluating its efficacy.
Caption: Proposed mechanism of Oxymetholone on hematopoiesis.
Caption: Generalized workflow for a clinical trial evaluating anemia treatments.
References
Comparative Analysis of Oxymetholone and Other Anabolic Steroids: A Guide for Researchers
A comprehensive review of the experimental data comparing the anabolic, androgenic, erythropoietic, and hepatotoxic effects of Oxymetholone with other common anabolic-androgenic steroids (AAS) such as testosterone, nandrolone, and stanozolol.
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of Oxymetholone's performance against other anabolic agents. The information is presented through summarized data tables, detailed experimental protocols, and visualizations of key biological pathways to facilitate a deeper understanding of the comparative pharmacology of these compounds.
I. Comparative Anabolic and Androgenic Properties
The anabolic-to-androgenic ratio is a critical metric for evaluating the therapeutic potential and risk profile of anabolic steroids. The Hershberger assay is the standard in vivo method for assessing these properties.
Experimental Protocol: The Hershberger Assay
The Hershberger assay is a standardized in vivo bioassay used to determine the anabolic and androgenic activity of a substance. The protocol involves the following key steps:
-
Animal Model: Immature, castrated male rats are used as the model. Castration removes the primary source of endogenous androgens, making the accessory sex tissues highly sensitive to exogenous androgens.
-
Dosing: The test substance is administered daily for a period of 10 consecutive days. A reference androgen, typically testosterone propionate, is used as a positive control.
-
Tissue Collection and Analysis: At the end of the dosing period, the animals are euthanized, and specific tissues are dissected and weighed. The anabolic activity is determined by the change in weight of the levator ani muscle, while the androgenic activity is assessed by the weight changes in the seminal vesicles and ventral prostate.
-
Data Interpretation: The anabolic and androgenic effects of the test substance are compared to those of the reference androgen to determine its relative potency.
Data Summary: Anabolic and Androgenic Activity
| Anabolic Steroid | Anabolic Rating (Approximate) | Androgenic Rating (Approximate) | Anabolic-to-Androgenic Ratio |
| Testosterone | 100 | 100 | 1:1 |
| Nandrolone | 125 | 37 | ~3.4:1 |
| Stanozolol | 320 | 30 | ~10.7:1 |
| Oxymetholone | 320 | 45 | ~7.1:1 |
Note: These values are estimations based on various sources and may not be directly comparable due to different experimental conditions. The anabolic and androgenic ratings are relative to testosterone.
One study in castrated male rats compared the effects of stanozolol, oxymetholone, and testosterone cypionate on sex accessory tissues.[1] The results indicated that testosterone cypionate was the most potent in maintaining the weight of these tissues, while stanozolol and oxymetholone showed similar, lower potency.[1]
II. Androgen Receptor Binding Affinity
The biological effects of most anabolic steroids are mediated through their interaction with the androgen receptor (AR). The binding affinity of a steroid for the AR is a key determinant of its potency.
Data Summary: Relative Binding Affinity to the Androgen Receptor
A significant challenge in the comparative analysis of Oxymetholone is the difficulty in determining its relative binding affinity (RBA) for the androgen receptor. Multiple studies have reported that the RBA of Oxymetholone is too low to be accurately measured in competitive binding assays.[2][3][4] This suggests that Oxymetholone may exert its anabolic effects through mechanisms that are not solely dependent on high-affinity binding to the AR.
In contrast, other anabolic steroids show a range of binding affinities:
| Anabolic Steroid | Relative Binding Affinity (RBA) for Androgen Receptor* |
| Methyltrienolone (MT) | 100 |
| Nandrolone | > Methyltrienolone |
| Testosterone | < Methenolone |
| Stanozolol | Weak (RBA < 0.05) |
| Oxymetholone | Too low to be determined |
Relative to Methyltrienolone (a potent synthetic androgen). Data from Saartok et al. (1984)
A molecular docking study assessed the binding affinity of several oral anabolic steroids to the human androgen receptor ligand-binding domain (hARLBD). The study found that methandrostenolone had the highest binding energy, with molecular properties most similar to testosterone. Oxymetholone was also shown to be able to bind to the hARLBD.
III. Erythropoietic Effects
One of the primary clinical applications of certain anabolic steroids is the treatment of anemia due to their ability to stimulate the production of red blood cells (erythropoiesis).
Comparative Clinical Trial Data
A randomized clinical trial compared the erythropoietic effects of nandrolone decanoate, testosterone enanthate, oxymetholone, and fluoxymesterone in patients with anemia who were on maintenance hemodialysis.
| Anabolic Steroid | Route of Administration | Patient Response (Increase in Hematocrit of at least 5 percentage points) |
| Nandrolone Decanoate | Intramuscular | Superior response |
| Testosterone Enanthate | Intramuscular | Superior response |
| Oxymetholone | Oral | Inferior response |
| Fluoxymesterone | Oral | Inferior response |
The study concluded that the injectable androgens, nandrolone and testosterone enanthate, were clearly superior to the oral agents, oxymetholone and fluoxymesterone, in terms of the percentage of patients responding and the mean rise in hematocrit.
Another study reported that in the treatment of acquired aplastic anemia, the one-year overall response rate to oxymetholone was 54.1% in patients with nonsevere anemia and 13.5% in those with severe or very severe anemia.
IV. Hepatotoxicity of 17-Alpha-Alkylated Steroids
A significant concern with the use of orally active, 17-alpha-alkylated anabolic steroids is their potential for liver toxicity. This class of steroids, which includes Oxymetholone, methyltestosterone, and stanozolol, is known to cause elevations in liver enzymes and, in some cases, more severe liver damage.
Experimental Protocol: Assessment of Hepatotoxicity in a Rat Model
A common experimental design to assess the hepatotoxicity of oral anabolic steroids involves the following:
-
Animal Model: Adult male rats are typically used.
-
Groups: The study includes a control group receiving a vehicle (e.g., normal saline) and multiple experimental groups receiving different doses of the test steroid.
-
Administration: The steroids are administered orally via gavage daily for a specified period (e.g., 8 weeks).
-
Biochemical Analysis: At the end of the study, blood samples are collected to measure the levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological Examination: The livers are excised, and tissue samples are examined under a microscope for signs of cellular damage.
Data Summary: Comparative Hepatotoxicity
A study investigating the effects of Anadrol (Oxymetholone) overdose on liver function in male rats demonstrated a dose-dependent increase in liver enzymes.
| Treatment Group | Dose | Mean ALT Level (U/L) | Mean AST Level (U/L) |
| Control | - | 35.5 | 88.0 |
| Anadrol | 10 mg/kg | 55.0 | 115.5 |
| Anadrol | 20 mg/kg | 68.0 | 135.0 |
| Anadrol | 30 mg/kg | 85.5 | 155.0 |
Data from a study in male rats after 8 weeks of oral administration.
Histopathological examination in the same study revealed significant injurious changes in the hepatic tissue of the Anadrol-treated groups compared to the control group. While this study provides valuable data on Oxymetholone's hepatotoxicity, a direct comparative study with other 17-alpha-alkylated steroids under the same experimental conditions is needed for a more definitive comparison.
V. Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
The primary mechanism of action for most anabolic steroids involves binding to and activating the androgen receptor, which leads to changes in gene expression that promote muscle growth and other androgenic effects.
Caption: Androgen Receptor Signaling Pathway.
Experimental Workflow: Hershberger Assay
The following diagram illustrates the typical workflow for conducting a Hershberger assay to assess the anabolic and androgenic properties of a test compound.
Caption: Hershberger Assay Experimental Workflow.
References
- 1. Comparison of the effects of stanozolol, oxymetholone, and testosterone cypionate on the sexual behavior of castrated male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]
A Comparative In Vivo Analysis of Oxymetholone and Testosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of Oxymetholone and Testosterone, two potent anabolic-androgenic steroids (AAS). The information presented is synthesized from experimental data to assist in research and development.
Overview and Mechanism of Action
Both Testosterone and Oxymetholone are agonists of the androgen receptor (AR). Testosterone is the primary endogenous androgen, while Oxymetholone is a synthetic derivative of dihydrotestosterone (DHT). Their physiological effects are mediated through the same primary signaling pathway.
Upon entering the cell, the steroid binds to the AR in the cytoplasm, causing the dissociation of heat shock proteins. The activated steroid-receptor complex then dimerizes and translocates to the nucleus. Inside the nucleus, it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating gene transcription to produce their anabolic and androgenic effects.
Caption: General signaling pathway for Testosterone and Oxymetholone via the Androgen Receptor.
Comparative Data on In Vivo Effects
The following tables summarize quantitative data from various experimental studies, comparing the key in vivo effects of Oxymetholone and Testosterone.
Table 1: Anabolic and Androgenic Effects
| Parameter | Oxymetholone | Testosterone | Key Findings | Species | Citation |
| Anabolic:Androgenic Ratio | 1:2 to 1:9 | ~1:1 | Oxymetholone shows a higher ratio of anabolic to androgenic activity. | Rodents | [1] |
| Body Weight Gain | Higher increase | Lower increase | Oxymetholone induced greater body weight gain and carcass weight. | Turkey Chicks | [2] |
| Lean Body Mass (LBM) | +3.3 kg (50mg/day)+4.2 kg (100mg/day) | Not directly compared | Oxymetholone significantly increases LBM in older men. | Human | [3][4] |
| Sexual Behavior (Ejaculation) | Generally failed to maintain | Sustained at all doses tested | Testosterone is significantly more potent in maintaining male sexual behavior. | Rat | [1] |
| Sex Accessory Tissues | Low potency | High potency | Testosterone cypionate showed the highest potency in stimulating seminal vesicle and prostate growth. | Rat |
Table 2: Erythropoietic Effects
| Parameter | Oxymetholone | Testosterone | Key Findings | Species | Citation |
| 59Fe Incorporation in RBCs | Higher incorporation | Lower incorporation | Oxymetholone demonstrated a greater erythropoietic response in fasted rats and mice on a protein-free diet. | Rat, Mouse | |
| Hematocrit (HCT) & Hemoglobin (HGB) | Significant Increase | Not directly compared | Oral administration of 5 mg/kg for 60 days significantly increased HCT and HGB. | Rat | |
| Mechanism | EPO-independent suggested | EPO-dependent and independent mechanisms proposed | The erythropoietic activities appear to be independent of virilizing and anabolic effects. | General |
Table 3: Hepatotoxicity and Lipid Profile
| Parameter | Oxymetholone | Testosterone | Key Findings | Species | Citation |
| Hepatotoxicity | High (oral, 17α-alkylated) | Low (injectable esters) | Oxymetholone is associated with cholestasis, peliosis hepatis, and elevated liver enzymes. | Human, Rat | |
| Alanine Aminotransferase (ALT) | Significant increase (+72 U/L at 100mg/day) | Not directly compared | Oral Oxymetholone administration is linked to significant elevations in liver enzymes. | Human | |
| HDL Cholesterol | Significant decrease (-19 to -23 mg/dL) | Variable effects reported | Oxymetholone consistently shows a negative impact on HDL levels. | Human | |
| LDL Cholesterol | No significant change reported | Variable effects reported | Effects on LDL appear less consistent for both compounds in the studies reviewed. | Human | |
| Triglycerides & Total Cholesterol | Can cause marked hyperlipidemia | Can decrease levels | Oxymetholone has been linked to hypertriglyceridemia and hypercholesterolemia. Long-term testosterone therapy may improve lipid profiles. | Human |
Key Experimental Protocols
Detailed methodologies from key comparative studies are provided below to allow for replication and further investigation.
Protocol 1: Assessment of Anabolic and Androgenic Activity in Rats
This protocol is based on the methodology described by Clark et al. (1997) for comparing the effects of various AAS on sexual behavior and accessory sex glands.
Caption: Experimental workflow for comparing anabolic and androgenic effects in castrated rats.
-
Animal Model: Adult male Long-Evans rats.
-
Procedure:
-
Orchiectomy: Animals are castrated to remove endogenous testosterone production and establish a baseline.
-
Grouping and Administration: Post-recovery, rats are divided into groups and receive daily subcutaneous injections for 6 weeks. Groups typically include a vehicle control (e.g., sesame oil), Testosterone Cypionate (e.g., at doses of 0.5, 2.0, 7.5 mg/kg), and Oxymetholone (e.g., at doses of 0.5, 2.0, 7.5 mg/kg).
-
Behavioral Assessment: Sexual behavior is tested weekly by placing the male rat with a sexually receptive female. Key metrics such as ejaculation frequency are recorded.
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized. Androgen-sensitive tissues, such as the seminal vesicles and prostate gland, are dissected and weighed to assess the anabolic/androgenic effect on tissue growth.
-
Protocol 2: Assessment of Erythropoietic Activity in Mice
This protocol outlines the use of radio-labeled iron (59Fe) to quantify the rate of red blood cell production, a key measure of erythropoiesis.
-
Animal Model: Female Swiss mice.
-
Procedure:
-
Dietary Stress: To suppress baseline erythropoiesis, mice may be placed on a protein-free diet.
-
Grouping and Administration: Animals are divided into groups and treated with Testosterone, Oxymetholone, or a control vehicle for a set period (e.g., 7-10 days).
-
Isotope Injection: A tracer dose of 59Fe (e.g., 0.5 µCi) is injected intravenously or intraperitoneally.
-
Blood Sampling: After a specified time (e.g., 24-72 hours) to allow for incorporation of the iron into new red blood cells, blood samples are collected via cardiac puncture.
-
Radioactivity Measurement: The radioactivity of the blood sample is measured using a gamma counter. The percentage of the injected 59Fe dose that is incorporated into circulating red blood cells is calculated, providing a direct measure of erythropoietic rate.
-
Protocol 3: Assessment of Hepatotoxicity in Rats
This protocol describes a general method for evaluating liver damage following the administration of AAS.
-
Animal Model: Adult male Wistar rats.
-
Procedure:
-
Grouping and Administration: Rats are divided into a control group (receiving vehicle, e.g., normal saline) and treatment groups receiving daily oral gavage of Oxymetholone at various doses (e.g., 10, 20, 30 mg/kg) for an extended period (e.g., 8 weeks).
-
Blood Collection: At the end of the study, animals are anesthetized, and blood is collected via cardiac puncture.
-
Biochemical Analysis: Serum is separated and analyzed for liver function enzymes, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). Significant elevations in these enzymes are indicative of hepatocellular injury.
-
Histopathology: Immediately following blood collection, the liver is excised, weighed, and fixed in 10% formalin. Tissue samples are then processed, sectioned, stained with Hematoxylin and Eosin (H&E), and examined under a microscope for pathological changes such as inflammation, necrosis, cholestasis, or steatosis.
-
Summary and Conclusion
-
Anabolic vs. Androgenic Potency: Experimental data strongly support that Oxymetholone possesses a higher anabolic-to-androgenic ratio compared to Testosterone. It is more effective at promoting gains in body weight and muscle mass, while Testosterone is more potent in its effects on androgen-dependent tissues and behaviors, such as sexual function.
-
Erythropoiesis: Oxymetholone demonstrates a superior ability to stimulate red blood cell production in rodent models compared to Testosterone. This effect may be mediated through mechanisms independent of erythropoietin.
-
Safety and Side Effect Profile: The primary and most significant difference lies in hepatotoxicity. As an oral, 17-alpha-alkylated steroid, Oxymetholone carries a substantial risk of liver damage. Injectable Testosterone esters are considered significantly less hepatotoxic. Furthermore, Oxymetholone has a more pronounced negative impact on lipid profiles, particularly by decreasing HDL cholesterol.
References
- 1. Comparison of the effects of stanozolol, oxymetholone, and testosterone cypionate on the sexual behavior of castrated male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Effects of an oral androgen on muscle and metabolism in older, community-dwelling men - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Examination of Oxymetholone: Metabolism and Effects
A Comparative Guide for Researchers and Drug Development Professionals
Oxymetholone, a potent synthetic anabolic-androgenic steroid (AAS), has been a subject of interest for both its therapeutic applications and its use in performance enhancement. Understanding its metabolic fate and physiological effects across different species is crucial for preclinical research, toxicological assessment, and the development of new therapeutic agents. This guide provides a comprehensive cross-species comparison of Oxymetholone metabolism and effects, with a focus on humans, rats, and mice, supported by experimental data and detailed methodologies.
Comparative Metabolism of Oxymetholone
The biotransformation of Oxymetholone is complex and varies between species, influencing both its efficacy and toxicity profile. The primary site of metabolism is the liver, where it undergoes a series of enzymatic reactions.
In humans , Oxymetholone is extensively metabolized prior to excretion. Key metabolic pathways include the reduction of the A-ring, hydroxylation, and the formation of various polar metabolites.[1][2][3][4] A significant metabolite identified is mestanolone (17α-methylandrostan-17β-ol-3-one).[2] Furthermore, unusual seco acidic metabolites, resulting from the cleavage of the A-ring, have been characterized in human urine. Long-term metabolites have also been identified, which are crucial for doping control analysis. In vitro studies using human liver S9 fractions have been instrumental in identifying various metabolites, including hydroxylated and reduced derivatives.
In rats , studies on the disposition of Oxymetholone have shown that it is well-absorbed after oral administration. The primary routes of excretion are via feces and urine. While specific metabolite structures are not as extensively detailed as in humans, the data suggests significant biliary excretion of metabolites.
For mice , detailed metabolic pathways of Oxymetholone are less characterized in the available literature. However, toxicology studies in B6C3F1 mice provide insights into its overall effects and disposition.
Table 1: Key Metabolites of Oxymetholone Identified in Different Species
| Metabolite Class | Human | Rat | Mouse |
| A-Ring Reduced Metabolites | Present | Likely | Likely |
| Hydroxylated Metabolites | Present | Likely | Likely |
| Mestanolone | Present | Not explicitly reported | Not explicitly reported |
| Seco Acidic Metabolites | Present | Not reported | Not reported |
| Long-term Metabolites | Present | Not reported | Not reported |
Note: "Likely" indicates that based on general steroid metabolism patterns, these metabolites are expected to be formed, though not explicitly identified in the cited literature for that species. "Not reported" signifies that no specific literature was found identifying these metabolites in that species.
Metabolic Pathways Overview
The following diagram illustrates the generalized metabolic pathways of Oxymetholone.
Caption: Generalized metabolic pathways of Oxymetholone.
Cross-Species Effects of Oxymetholone
The physiological and toxicological effects of Oxymetholone are primarily mediated through its interaction with the androgen receptor (AR). However, the magnitude of its anabolic (muscle-building) and androgenic (masculinizing) effects can differ across species.
In humans , Oxymetholone is known for its strong anabolic properties and is used clinically to treat anemia and muscle wasting. However, it also exhibits significant androgenic side effects and carries a risk of hepatotoxicity.
In rats , the anabolic and androgenic effects of Oxymetholone have been evaluated using the Hershberger assay. This assay measures the weight changes in androgen-dependent tissues, such as the ventral prostate, seminal vesicles, and the levator ani muscle, in castrated male rats. The levator ani muscle is particularly responsive to the anabolic effects of steroids.
In mice , studies have focused on the toxicological effects of Oxymetholone, including its impact on the immune system and organ weights.
Table 2: Comparative Effects of Oxymetholone Across Species
| Effect | Human | Rat | Mouse |
| Anabolic Activity | High | High | Assumed High |
| Androgenic Activity | Moderate to High | High | Assumed High |
| Hepatotoxicity | High | Observed | Observed |
| Immune Modulation | Not extensively studied | Not extensively studied | Observed |
Androgen Receptor Signaling Pathway
The anabolic and androgenic effects of Oxymetholone are initiated by its binding to the androgen receptor, leading to a cascade of cellular events.
Caption: Simplified androgen receptor signaling pathway.
Experimental Protocols
In Vitro Metabolism using Liver Microsomes
This protocol is a general guideline for studying the in vitro metabolism of Oxymetholone using liver microsomes from different species.
Objective: To identify and characterize the metabolites of Oxymetholone formed by liver microsomal enzymes.
Materials:
-
Liver microsomes (human, rat, mouse)
-
Oxymetholone
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for extraction
-
LC-MS/MS or GC-MS system for analysis
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5-1.0 mg/mL), phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding Oxymetholone (at a desired concentration, e.g., 1-10 µM).
-
Incubate the reaction mixture at 37°C for a specified time period (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for the presence of metabolites using LC-MS/MS or GC-MS.
Hershberger Assay for Anabolic and Androgenic Activity
The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance in castrated male rats.
Objective: To determine the anabolic and androgenic activity of Oxymetholone.
Animals: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar).
Procedure:
-
Rats are castrated at approximately 21 days of age.
-
After a post-operative recovery period (e.g., 7 days), the animals are randomly assigned to treatment groups (vehicle control, positive control like testosterone propionate, and different doses of Oxymetholone).
-
The test substance is administered daily for a set period (e.g., 10 days) via oral gavage or subcutaneous injection.
-
At the end of the treatment period, the animals are euthanized.
-
The following tissues are carefully dissected and weighed:
-
Ventral prostate (androgenic)
-
Seminal vesicles (androgenic)
-
Levator ani muscle (anabolic)
-
Glans penis (androgenic)
-
Cowper's glands (androgenic)
-
-
The weights of these tissues are compared between the treatment groups and the control group to assess anabolic and androgenic activity.
Experimental Workflow for Cross-Species Comparison
The following diagram outlines a typical workflow for a cross-species comparison study of Oxymetholone.
Caption: Workflow for a cross-species comparison study.
Conclusion
This guide highlights the current understanding of the cross-species differences in Oxymetholone metabolism and effects. While significant data exists for humans and rats, further research is needed to fully elucidate the metabolic pathways in mice and to directly compare quantitative pharmacokinetic parameters across these species. The provided experimental protocols offer a foundation for conducting such comparative studies, which are essential for advancing our knowledge of this potent anabolic steroid and for the development of safer and more effective therapeutic alternatives.
References
- 1. Oxymetholone: pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
- 2. Oxymetholone - Wikipedia [en.wikipedia.org]
- 3. Mass spectrometric description of novel oxymetholone and desoxymethyltestosterone metabolites identified in human urine and their importance for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on anabolic steroids--8. GC/MS characterization of unusual seco acidic metabolites of oxymetholone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Spectrum of Anabolic Steroid Side Effects: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of the side effect profiles of various anabolic-androgenic steroids (AAS) is critical for advancing therapeutic applications while ensuring patient safety. This guide provides a comparative analysis of the side effect profiles of commonly used AAS, supported by experimental data and detailed methodologies.
Anabolic-androgenic steroids are synthetic derivatives of testosterone, and while they have therapeutic applications, their non-medical use is associated with a wide range of adverse effects. These side effects can impact multiple organ systems, including the cardiovascular, hepatic, endocrine, and psychological domains. The severity and manifestation of these effects are dependent on the specific steroid, dosage, duration of use, and individual genetic predispositions. This guide will delve into a comparative analysis of these side effects, with a focus on quantitative data from clinical studies.
Cardiovascular Effects: A Comparative Look at Lipid Profiles and Cardiac Health
Anabolic steroid use is widely associated with adverse cardiovascular events, primarily through the alteration of lipid profiles, which contributes to an atherogenic state.
Comparative Analysis of Anabolic Steroid Effects on Lipid Profiles
| Anabolic Steroid | Type | Dosage | Duration | Effect on HDL Cholesterol | Effect on LDL Cholesterol | Citation |
| Testosterone Enanthate | Injectable | 200 mg/week | 6 weeks | -9% | -16% | [1] |
| Nandrolone Decanoate | Injectable | 200 mg/week | 4 weeks | No significant change | No significant change | |
| Stanozolol | Oral (17-alpha-alkylated) | 6 mg/day | 6 weeks | -33% (HDL), -71% (HDL2) | +29% | [1] |
| Oxymetholone | Oral (17-alpha-alkylated) | Not specified | Not specified | Significant decrease | Significant increase | [2] |
| Methandienone | Oral (17-alpha-alkylated) | Not specified | Not specified | Significant decrease | Significant increase | [3] |
Experimental Protocols: Assessing Cardiovascular Side Effects
A comprehensive assessment of the cardiovascular side effects of anabolic steroids typically involves a multi-faceted approach:
-
Lipid Profile Analysis: This is a fundamental blood test performed after an 8-12 hour fast. Standard enzymatic colorimetric assays are used to measure total cholesterol, high-density lipoprotein (HDL) cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides. Baseline and periodic monitoring are crucial to assess the impact of the AAS.
-
Echocardiography: Transthoracic echocardiography (TTE) is a non-invasive imaging technique used to assess cardiac structure and function. Key parameters measured include left ventricular ejection fraction (LVEF), left ventricular mass, and diastolic function.[4] Transesophageal echocardiography (TEE) can provide more detailed imaging.
-
Cardiac Magnetic Resonance Imaging (CMR): CMR is another advanced imaging modality that can provide detailed information on cardiac morphology, function, and tissue characterization, including the detection of myocardial fibrosis.
-
Blood Pressure Monitoring: Regular monitoring of blood pressure is essential, as AAS use can lead to hypertension.
-
Biomarker Analysis: Blood tests for cardiac biomarkers such as troponin and B-type natriuretic peptide (BNP) can help detect cardiac muscle damage and heart failure, respectively.
Experimental Workflow for Assessing Cardiovascular Side Effects of Anabolic Steroids.
Hepatic Effects: The Impact of 17-Alpha-Alkylation
The liver is a primary site for steroid metabolism, and hepatotoxicity is a significant concern, particularly with orally administered 17-alpha-alkylated (17-aa) anabolic steroids. This modification, while enhancing oral bioavailability, also increases the potential for liver damage.
Comparative Analysis of Anabolic Steroid Effects on Liver Enzymes
| Anabolic Steroid | Type | Common Hepatic Side Effects | Citation |
| Testosterone (injectable) | Non-17-aa | Generally low risk of hepatotoxicity | |
| Nandrolone (injectable) | Non-17-aa | Low risk of hepatotoxicity | |
| Stanozolol | Oral (17-aa) | Cholestatic jaundice, peliosis hepatis, hepatic adenomas, elevated liver enzymes | |
| Oxymetholone | Oral (17-aa) | Frequently linked to hepatocellular carcinoma, cholestatic liver injury | |
| Methandienone | Oral (17-aa) | Elevated liver enzymes, cholestasis | |
| Oxandrolone | Oral (17-aa) | Considered to have lower hepatotoxicity compared to other 17-aa steroids |
Experimental Protocols: Assessing Hepatic Side Effects
The assessment of anabolic steroid-induced hepatotoxicity primarily relies on the following methods:
-
Liver Function Tests (LFTs): A panel of blood tests that measure the levels of key liver enzymes and proteins. This includes:
-
Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST): Elevated levels of these enzymes are indicative of hepatocellular injury.
-
Alkaline phosphatase (ALP) and Gamma-glutamyl transferase (GGT): Elevations in these enzymes often suggest cholestasis.
-
Bilirubin: Increased levels can indicate impaired liver function and cholestasis.
-
-
Hepatic Imaging: In cases of significant LFT abnormalities or suspected liver tumors, imaging studies such as ultrasound, computed tomography (CT), or magnetic resonance imaging (MRI) may be employed to visualize the liver structure.
-
Liver Biopsy: In severe or unclear cases, a liver biopsy may be performed to obtain a tissue sample for histological examination to determine the extent and nature of liver damage.
Androgen Receptor Signaling Pathway in Hepatocytes.
Endocrine and Psychological Effects: A Complex Interplay
Exogenous anabolic steroid administration significantly impacts the endocrine system and can lead to a range of psychological side effects.
Comparative Analysis of Endocrine and Psychological Side Effects
| Side Effect Category | Manifestations | Steroids Commonly Associated | Citation |
| Endocrine | Suppression of endogenous testosterone production, testicular atrophy, gynecomastia (in males), menstrual irregularities and virilization (in females), infertility. | All anabolic steroids | |
| Psychological | Mood swings, irritability, aggression ("roid rage"), mania, depression, anxiety, dependence, and withdrawal symptoms. | All anabolic steroids, with higher doses increasing severity. |
A study by Pope and Katz found that 23% of steroid users reported major mood syndromes, including mania, hypomania, or major depression, in association with steroid use.
Experimental Protocols: Assessing Endocrine and Psychological Side Effects
The evaluation of endocrine and psychological effects requires specific methodologies:
-
Hormonal Assays: Blood tests are used to measure levels of:
-
Total and free testosterone
-
Luteinizing hormone (LH)
-
Follicle-stimulating hormone (FSH)
-
Estradiol (to assess aromatization)
-
-
Psychiatric Assessment: Standardized clinical interviews and questionnaires are used to assess psychological symptoms. The Structured Clinical Interview for DSM-III-R (SCID) is a valuable tool for diagnosing psychiatric syndromes. Self-reported questionnaires can also be used to track mood and behavioral changes over time.
Conclusion
The side effect profiles of anabolic steroids are complex and vary significantly between different compounds, dosages, and routes of administration. Oral 17-alpha-alkylated steroids generally exhibit greater hepatotoxicity and more pronounced negative effects on lipid profiles compared to their injectable counterparts. All anabolic steroids have the potential to suppress the endocrine system and induce a range of psychological disturbances. For researchers and drug development professionals, a thorough understanding of these comparative side effect profiles is essential for designing safer therapeutic agents and for providing accurate information to mitigate the health risks associated with the non-medical use of these substances. Further research with well-controlled, comparative clinical trials is needed to provide more definitive quantitative data on the side effect profiles of various anabolic steroids.
References
A Comparative Guide to Validating Biomarkers for the Anabolic Response to Oxymetholone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers used to measure the anabolic response to Oxymetholone and other anabolic androgenic steroids (AAS). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to aid in the design and interpretation of research in this area.
Introduction to Anabolic Response Biomarkers
The anabolic effects of drugs like Oxymetholone are primarily characterized by an increase in protein synthesis, leading to muscle hypertrophy. Validating the anabolic response requires sensitive and specific biomarkers that can quantitatively measure these physiological changes. This guide focuses on key biomarkers and methodologies for their assessment, providing a comparative framework for Oxymetholone and other commonly studied anabolic agents such as Testosterone and Nandrolone.
Key Biomarkers of Anabolic Response
The primary biomarkers for assessing the anabolic response to AAS can be categorized as follows:
-
Body Composition and Muscle Strength: Direct measures of phenotypic changes.
-
Muscle Protein Synthesis (MPS): A direct measure of the rate of muscle protein creation.
-
Hormonal and Growth Factors: Circulating factors that mediate or are indicative of an anabolic state.
Comparison of Anabolic Agents on Key Biomarkers
The following tables summarize quantitative data from various studies on the effects of Oxymetholone, Testosterone, and Nandrolone on key anabolic biomarkers. It is important to note that direct head-to-head comparative studies for all biomarkers are limited.
Table 1: Effects of Oxymetholone on Lean Body Mass and Muscle Strength
| Dose | Duration | Change in Lean Body Mass (LBM) | Change in 1-Repetition Maximum (1-RM) Strength | Study Population |
| 50 mg/day | 12 weeks | +3.3 ± 1.2 kg[1] | Biaxial Chest Press: +8.2 ± 9.2% Lat Pulldown: +8.8 ± 15.1%[1] | Older Men (65-80 years) |
| 100 mg/day | 12 weeks | +4.2 ± 2.4 kg[1] | Biaxial Chest Press: +13.9 ± 8.1% Lat Pulldown: +18.4 ± 21.0%[1] | Older Men (65-80 years) |
| 100 mg/day | 24 weeks | +2.59 kg (significantly greater than placebo)[2] | Handgrip Strength: +2.61 kg (significantly greater than placebo) | Hemodialysis Patients |
Table 2: Effects of Testosterone Enanthate on Muscle Protein Synthesis, Lean Body Mass, and IGF-1
| Dose | Duration | Change in Muscle Protein Synthesis (MPS) | Change in Lean Body Mass (LBM) | Change in Serum IGF-1 | Study Population |
| 200 mg/week | 5 days | ~2-fold increase in Fractional Synthesis Rate (FSR) | Not Reported | Not Reported | Healthy Men |
| 200 mg/week | 28 days (during energy deficit) | No significant difference from placebo during energy deficit | Greater muscle mass during recovery compared to placebo | Not Reported | Healthy Men |
| 300 mg/week | 6 weeks | Not Reported | Not Reported | Significant increase | Normal Men |
Table 3: Effects of Nandrolone Decanoate on IGF-1 mRNA
| Dose | Duration | Change in IGF-1 mRNA | Study Population |
| 1.5 mg/kg/week (low dose) | 5 weeks | +58% (in females) | Rats |
| 7.5 mg/kg/week (high dose) | 5 weeks | +73% (in males), +96% (in females) | Rats |
Note: Data on Nandrolone's direct effect on muscle protein synthesis and circulating IGF-1 protein levels in direct comparison to Oxymetholone is limited in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Measurement of Muscle Protein Synthesis (MPS) via Fractional Synthetic Rate (FSR)
Objective: To determine the rate of new protein synthesis in skeletal muscle.
Methodology: Stable Isotope Tracer Infusion and Muscle Biopsy
-
Tracer Infusion: A primed-constant infusion of a stable isotope-labeled amino acid, typically L-[ring-¹³C₆]phenylalanine or L-[1-¹³C]leucine, is administered intravenously.
-
Blood Sampling: Arterialized venous blood samples are collected at baseline and at regular intervals during the infusion to determine the isotopic enrichment of the tracer in the plasma, which serves as a proxy for the precursor pool enrichment.
-
Muscle Biopsy: Muscle tissue samples are obtained from a suitable muscle, such as the vastus lateralis, using a percutaneous needle biopsy technique (e.g., modified Bergström technique) at two time points during the infusion.
-
Sample Processing:
-
The muscle tissue is immediately frozen in liquid nitrogen and stored at -80°C.
-
Muscle proteins are precipitated and hydrolyzed to their constituent amino acids.
-
Amino acids from both the muscle protein hydrolysate and plasma samples are derivatized for analysis.
-
-
Isotopic Analysis: The isotopic enrichment of the tracer amino acid is measured in the muscle protein and the plasma precursor pool using gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).
-
FSR Calculation: The FSR is calculated using the formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where:
-
E_p1 and E_p2 are the isotopic enrichments of the tracer in muscle protein at two time points.
-
E_precursor is the average isotopic enrichment of the tracer in the precursor pool (plasma) over the time interval.
-
t is the time interval between the two muscle biopsies in hours.
-
Quantification of Serum IGF-1 and IGFBP-3 by ELISA
Objective: To measure the circulating levels of Insulin-like Growth Factor-1 (IGF-1) and its primary binding protein, IGF-Binding Protein-3 (IGFBP-3).
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection and Preparation:
-
Whole blood is collected via venipuncture.
-
Serum is separated by centrifugation and stored at -80°C until analysis.
-
To accurately measure total IGF-1, it must be dissociated from its binding proteins. This is typically achieved by an acidification step followed by the addition of a binding protein blocking agent provided in the ELISA kit.
-
-
ELISA Procedure (General Steps for a Sandwich ELISA):
-
Coating: A microplate is pre-coated with a capture antibody specific for either IGF-1 or IGFBP-3.
-
Sample Incubation: Prepared standards, controls, and samples are added to the wells and incubated to allow the target protein to bind to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody: A biotinylated detection antibody specific for the target protein is added to the wells and incubated.
-
Washing: The plate is washed again.
-
Enzyme Conjugate: Streptavidin conjugated to horseradish peroxidase (HRP) is added and incubated. This binds to the biotinylated detection antibody.
-
Washing: A final wash step is performed.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a colored product.
-
Stopping Reaction: The reaction is stopped by the addition of an acid, which changes the color.
-
Absorbance Measurement: The optical density of each well is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentrations of IGF-1 or IGFBP-3 in the samples are then determined by interpolating their absorbance values on the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the anabolic response to Oxymetholone and a typical experimental workflow for assessing anabolic biomarkers.
Caption: Anabolic signaling pathway of Oxymetholone in a muscle cell.
Caption: Experimental workflow for assessing anabolic biomarkers.
Conclusion
Validating the anabolic response to Oxymetholone and other AAS requires a multi-faceted approach utilizing a combination of biomarkers. While direct measures of muscle mass and strength provide crucial phenotypic data, molecular and hormonal markers such as muscle protein synthesis rates and circulating levels of IGF-1 offer deeper mechanistic insights. The choice of biomarkers and methodologies should be guided by the specific research question and the need for sensitive and quantitative endpoints. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field of anabolic drug development and evaluation.
References
Oxymetholone: A Comparative Analysis of its Genomic and Non-Genomic Effects
For Researchers, Scientists, and Drug Development Professionals
Oxymetholone, a synthetic 17α-alkylated anabolic-androgenic steroid (AAS), is a potent derivative of testosterone. While its primary clinical applications have been in the treatment of various forms of anemia due to its erythropoietic effects, it is also recognized for its profound impact on muscle mass and strength.[1][2][3] The biological activities of Oxymetholone, like other steroid hormones, are mediated through two distinct pathways: the well-characterized genomic pathway and the less understood non-genomic pathway. This guide provides a comparative analysis of these two mechanisms, supported by available experimental data and methodologies.
Genomic Effects of Oxymetholone: Transcriptional Regulation of Target Genes
The genomic effects of Oxymetholone are primarily mediated by its interaction with the intracellular androgen receptor (AR).[1][4] As an agonist of the AR, Oxymetholone binds to this receptor in the cytoplasm of target cells. This binding induces a conformational change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the Oxymetholone-AR complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription. This process ultimately results in the synthesis of new proteins that are responsible for the anabolic and androgenic effects of the drug.
Key Genomic Effects and Supporting Experimental Data
The genomic actions of Oxymetholone have been demonstrated in various tissues, most notably in skeletal muscle and hematopoietic stem cells.
Table 1: Summary of Quantitative Data on the Genomic Effects of Oxymetholone
| Target Tissue | Experiment | Key Finding | Experimental Model | Reference |
| Skeletal Muscle | Quantitative Real-Time PCR (qRT-PCR) | Significant increase in mRNA levels of Myosin Heavy Chain 2x (MyHC 2x), Insulin-like Growth Factor-I Receptor (IGF-IR), and Insulin-like Growth Factor-II Receptor (IGF-IIR). | Muscle biopsies from hemodialysis patients treated with Oxymetholone. | |
| Hematopoietic Stem and Progenitor Cells (HSPCs) | RNA Sequencing (RNA-Seq) | Significant downregulation of Osteopontin (Spp1) mRNA, a known inhibitor of HSC proliferation. | Aged Fancd2-/- mice, a model for Fanconi anemia. |
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for Muscle Gene Expression:
-
Objective: To quantify the change in mRNA levels of specific genes in skeletal muscle following Oxymetholone treatment.
-
Methodology:
-
Total RNA is extracted from muscle biopsy samples.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA).
-
qRT-PCR is carried out using gene-specific primers for MyHC 2x, IGF-IR, IGF-IIR, and a reference gene (e.g., GAPDH).
-
The relative change in gene expression is calculated using the ΔΔCt method.
-
RNA Sequencing (RNA-Seq) for Hematopoietic Stem and Progenitor Cells:
-
Objective: To obtain a comprehensive profile of gene expression changes in HSPCs in response to Oxymetholone.
-
Methodology:
-
HSPCs are isolated from the bone marrow of control and Oxymetholone-treated subjects.
-
Total RNA is extracted and its quality is assessed.
-
A cDNA library is prepared from the RNA samples.
-
High-throughput sequencing of the cDNA library is performed.
-
The resulting sequence reads are aligned to a reference genome, and differential gene expression analysis is conducted to identify genes that are significantly up- or downregulated.
-
Signaling Pathway Diagram
Caption: Classical genomic signaling pathway of Oxymetholone.
Non-Genomic Effects of Oxymetholone: A Realm of Scientific Inquiry
In contrast to the well-established genomic actions, the non-genomic effects of Oxymetholone are not well-documented in scientific literature. Non-genomic actions of steroids are characterized by their rapid onset (within seconds to minutes), independence from gene transcription and protein synthesis, and are often initiated at the cell membrane. For androgens like testosterone, these effects can involve the activation of signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, and modulation of intracellular calcium levels.
It is crucial to note that to date, there is a lack of direct experimental evidence specifically demonstrating the non-genomic effects of Oxymetholone.
Hypothesized Non-Genomic Pathways (by analogy with other androgens)
Based on the known non-genomic actions of other androgens, it is plausible that Oxymetholone could exert rapid effects through similar mechanisms. These may include:
-
Interaction with Membrane-Associated Androgen Receptors (mARs): A subpopulation of ARs may be localized to the cell membrane, where they can initiate rapid signaling cascades upon ligand binding.
-
Activation of G-Protein Coupled Receptors (GPCRs): Some studies suggest that steroids can interact with GPCRs to trigger downstream signaling.
-
Modulation of Ion Channels: Rapid changes in ion flux, particularly calcium, have been observed in response to some androgens.
Proposed Non-Genomic Signaling Diagram (Hypothetical)
The following diagram illustrates a potential non-genomic signaling pathway for an androgen, which is hypothesized and not yet demonstrated for Oxymetholone.
Caption: Hypothesized non-genomic signaling pathway for androgens.
Comparison Summary
| Feature | Genomic Effects | Non-Genomic Effects (Hypothesized for Oxymetholone) |
| Primary Receptor | Intracellular Androgen Receptor (AR) | Membrane-associated Androgen Receptors (mARs), G-Protein Coupled Receptors (GPCRs) |
| Location of Action | Nucleus | Cell Membrane and Cytoplasm |
| Time to Onset | Hours to days | Seconds to minutes |
| Mechanism | Modulation of gene transcription and protein synthesis | Activation of intracellular signaling cascades, modulation of ion channels |
| Key Mediators | Hormone Response Elements (HREs) | Second messengers (e.g., Ca2+, cAMP), protein kinases (e.g., MAPK) |
| Experimental Evidence for Oxymetholone | Documented changes in mRNA levels of specific genes. | Currently lacking direct experimental evidence. |
Conclusion
The genomic effects of Oxymetholone, mediated through the classical androgen receptor signaling pathway, are well-supported by experimental evidence, leading to significant alterations in gene expression that underpin its anabolic and erythropoietic properties. In contrast, the non-genomic effects of Oxymetholone remain a largely unexplored area of research. While it is plausible that Oxymetholone may elicit rapid, non-transcriptional responses similar to other androgens, dedicated experimental studies are required to validate these hypotheses. Future research in this area will be critical for a more complete understanding of the multifaceted pharmacological profile of Oxymetholone and for the development of more selective and safer anabolic agents.
References
A Head-to-Head Comparison of Oxymetholone and Other Erythropoiesis-Stimulating Agents in the Treatment of Anemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of oxymetholone and other erythropoiesis-stimulating agents (ESAs) for the treatment of anemia, primarily in the context of chronic kidney disease (CKD) and other related disorders. Due to a scarcity of recent, direct head-to-head clinical trials between oxymetholone and modern ESAs like epoetin alfa and darbepoetin alfa, this comparison synthesizes data from a variety of studies, including older clinical trials, combination therapy studies, and trials involving similar androgenic agents.
Executive Summary
Oxymetholone, a synthetic anabolic-androgenic steroid, has historically been used to treat various forms of anemia by stimulating red blood cell production. Its mechanism is primarily mediated through the androgen receptor. Modern ESAs, such as recombinant human erythropoietin (epoetin alfa) and its longer-acting analogue (darbepoetin alfa), directly stimulate the erythropoietin receptor (EPOR) to promote erythropoiesis. While both classes of drugs aim to increase hemoglobin and hematocrit levels, their distinct mechanisms of action, efficacy profiles, and safety considerations warrant a detailed comparison for research and drug development purposes.
Data Presentation: Efficacy and Safety of Oxymetholone and Other ESAs
The following tables summarize quantitative data from various clinical trials. It is crucial to note the differences in study design, patient populations, and treatment eras when interpreting these data.
Table 1: Efficacy of Oxymetholone in Anemia of Chronic Renal Failure (Hemodialysis Patients)
| Treatment Group | N | Duration | Mean Hematocrit Increase (%) | Percentage of Responders |
| Oxymetholone | 14 | 6 months | Not specified | ~20% |
| Nandrolone Decanoate | 21 | 6 months | Not specified | ~50% |
| Testosterone Enanthate | 18 | 6 months | Not specified | ~50% |
Data from a 1981 randomized clinical trial comparing various androgens. Response was defined as an increase of at least 5 percentage points in hematocrit.[1][2]
Table 2: Efficacy of Nandrolone Decanoate (an Androgen) vs. Erythropoietin (EPO) in Anemia of Chronic Kidney Disease
| Outcome | Androgen (Nandrolone) | Erythropoietin (EPO) | Mean Difference (95% CI) |
| Hemoglobin (g/dL) | - | - | -0.11 (-0.80 to 0.58) |
Data from a meta-analysis of four randomized controlled trials involving 114 participants, primarily males over 50 years of age.[3]
Table 3: Efficacy of Oxymetholone in Combination with Recombinant Human Erythropoietin (rHuEPO) in Continuous Ambulatory Peritoneal Dialysis (CAPD) Patients
| Parameter | Oxymetholone + rHuEPO (n=11) | Placebo + rHuEPO (n=13) | p-value |
| Hematocrit (%) at 6 months | 38.1 ± 1.0 | 32.8 ± 0.9 | 0.001 |
| Hemoglobin (g/dL) at 6 months | 12.9 ± 0.3 | 11.0 ± 0.3 | 0.001 |
| Change in Lean Body Mass (kg) | +3.2 | Not significant | <0.05 |
Data from a 6-month, double-blind, placebo-controlled trial.[4]
Table 4: Efficacy of Low-Dose rHuEPO with and without Nandrolone Decanoate in Hemodialysis Patients
| Parameter | rHuEPO alone (n=10) | rHuEPO + Nandrolone (n=9) | p-value |
| Mean Hematocrit Increase (%) | 3.5 ± 2.8 | 8.2 ± 4.4 | 0.012 |
Data from a 6-month prospective, randomized trial.[5]
Experimental Protocols
1. Randomized Clinical Trial of Androgens in Anemia of Hemodialysis (1981)
-
Objective: To compare the erythropoietic effects of nandrolone decanoate, testosterone enanthate, oxymetholone, and fluoxymesterone.
-
Study Design: A randomized clinical trial.
-
Participants: Patients with anemia undergoing maintenance hemodialysis.
-
Intervention: Patients received one of the androgens for six months, followed by a control period. A second and third drug were administered in a similar crossover fashion.
-
Key Parameters Measured: Hematocrit levels.
2. Oxymetholone in Combination with rHuEPO in CAPD Patients
-
Objective: To determine the efficacy of oxymetholone in combination with rHuEPO on hematologic parameters and muscle mass.
-
Study Design: A 6-month, double-blind, placebo-controlled experimental study.
-
Participants: 24 CAPD patients.
-
Intervention: The treatment group (n=11) received rHuEPO plus oral oxymetholone (50 mg twice daily). The placebo group (n=13) received rHuEPO plus a placebo.
-
Key Parameters Measured: Hematocrit, hemoglobin, anthropometric parameters, albumin, protein, and lean body mass levels.
3. Low-Dose rHuEPO with and without Nandrolone Decanoate in Hemodialysis Patients
-
Objective: To compare the efficacy of low-dose rHuEPO alone and in combination with nandrolone decanoate.
-
Study Design: A 6-month, prospective, randomized trial.
-
Participants: 19 anemic chronic hemodialysis patients.
-
Intervention: Group A (n=10) received 1,500 U rHuEPO intravenously three times a week. Group B (n=9) received the same dose of rHuEPO plus nandrolone decanoate 100 mg intramuscularly weekly.
-
Key Parameters Measured: Hematocrit, transferrin saturation, serum ferritin, intact serum parathyroid hormone, and plasma aluminum levels.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Oxymetholone
Oxymetholone, as a synthetic androgen, primarily functions by binding to and activating the androgen receptor (AR). This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes involved in erythropoiesis.
Caption: Oxymetholone signaling pathway.
Signaling Pathway of Erythropoiesis-Stimulating Agents (ESAs)
ESAs, such as epoetin alfa, bind to the erythropoietin receptor (EPOR) on the surface of erythroid progenitor cells. This binding induces a conformational change in the receptor, leading to the activation of the Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates various intracellular proteins, including the Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 dimerizes, translocates to the nucleus, and activates the transcription of genes that promote the survival, proliferation, and differentiation of red blood cell precursors.
Caption: ESA signaling via the JAK-STAT pathway.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a generalized workflow for a randomized controlled trial comparing an oral agent like oxymetholone with an injectable ESA.
References
- 1. A comparison of androgens for anemia in patients on hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Meta-analysis of randomized controlled trials on androgens versus erythropoietin for anaemia of chronic kidney disease: implications for developing countries - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The efficacy of oxymetholone in combination with erythropoietin on hematologic parameters and muscle mass in CAPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 6-month study of low-dose recombinant human erythropoietin alone and in combination with androgens for the treatment of anemia in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oxymetholone and Its Alternatives in Clinical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oxymetholone with its alternatives, focusing on their clinical applications in treating anemia and muscle wasting conditions. The information is based on systematic reviews and meta-analyses of clinical trials to ensure an objective evaluation supported by experimental data.
Mechanism of Action
Oxymetholone is a synthetic anabolic-androgenic steroid (AAS) that functions as an agonist of the androgen receptor.[1] Its primary mechanism involves stimulating the production of erythropoietin, a hormone crucial for red blood cell formation.[1][2] This leads to an increase in hemoglobin and hematocrit levels, making it effective in treating various forms of anemia.[2] Additionally, Oxymetholone promotes protein synthesis and nitrogen retention, contributing to its anabolic effects on muscle growth.[3]
Alternatives to Oxymetholone, such as other AAS and erythropoiesis-stimulating agents (ESAs), operate through similar or distinct pathways to achieve their therapeutic effects.
Signaling Pathway of Androgen Action
The following diagram illustrates the general signaling pathway for androgens like Oxymetholone.
Clinical Applications and Comparative Efficacy
This section details the clinical use of Oxymetholone and its alternatives in treating anemia and HIV-associated wasting, presenting comparative data from relevant clinical trials.
Treatment of Anemia
Oxymetholone is approved for treating anemias caused by deficient red blood cell production. Clinical studies have demonstrated its efficacy in various types of anemia, including those associated with chronic kidney disease and bone marrow failure syndromes.
A randomized clinical trial compared the erythropoietic effects of several androgens in patients with anemia undergoing maintenance hemodialysis. The results indicated that injectable androgens, nandrolone decanoate and testosterone enanthate, were superior to oral androgens, Oxymetholone and fluoxymesterone, in terms of the percentage of patients responding and the mean rise in hematocrit.
Table 1: Comparison of Androgens for Anemia in Hemodialysis Patients
| Drug | Administration | Responder Rate | Mean Hematocrit Increase |
| Nandrolone Decanoate | Injectable | Superior to oral agents | Superior to oral agents |
| Testosterone Enanthate | Injectable | Superior to oral agents | Superior to oral agents |
| Oxymetholone | Oral | Inferior to injectable agents | Inferior to injectable agents |
| Fluoxymesterone | Oral | Inferior to injectable agents | Inferior to injectable agents |
| Data from a randomized clinical trial in hemodialysis patients. "Superior" and "Inferior" are based on the study's conclusion without specific numerical data in the abstract. |
Erythropoiesis-stimulating agents (ESAs) are another class of drugs used to treat anemia, particularly in chronic kidney disease. Systematic reviews and network meta-analyses have shown that ESAs, such as epoetin alfa and darbepoetin alfa, are effective in reducing the need for blood transfusions compared to placebo.
Treatment of HIV-Associated Wasting
Oxymetholone has been studied for its anabolic properties in combating HIV-associated wasting. A double-blind, randomized, placebo-controlled phase III trial investigated the efficacy of Oxymetholone in eugonadal men and women with AIDS-associated wasting.
Table 2: Efficacy of Oxymetholone in HIV-Associated Wasting (16 weeks)
| Treatment Group | Mean Weight Gain (kg) | Mean Body Cell Mass Increase (kg) |
| Oxymetholone (100 mg/day) | 3.5 ± 0.7 | 3.8 ± 0.4 |
| Oxymetholone (150 mg/day) | 3.0 ± 0.5 | 2.1 ± 0.6 |
| Placebo | 1.0 ± 0.7 | - |
| Data from a phase III trial by Hengge et al. |
Other androgens, such as testosterone enanthate and nandrolone decanoate, have also been evaluated for HIV wasting. A randomized, double-blind, placebo-controlled study of testosterone enanthate in androgen-deficient men with AIDS wasting showed significant increases in lean body mass. Another study comparing nandrolone decanoate to placebo and testosterone found that nandrolone was superior in increasing weight.
Table 3: Comparison of Different Androgens for HIV-Associated Wasting
| Drug | Dosage | Duration | Key Efficacy Outcomes |
| Oxymetholone | 100-150 mg/day | 16 weeks | Significant increase in weight and body cell mass vs. placebo |
| Testosterone Enanthate | 300 mg every 3 weeks | 6 months | Increased fat-free mass (2.0 kg) and lean body mass (1.9 kg) vs. placebo |
| Nandrolone Decanoate | 150 mg biweekly | 12 weeks | Greater increase in weight compared to testosterone |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of clinical trial data. Below are summaries of the experimental protocols for key studies cited.
Oxymetholone for HIV Wasting (Hengge et al.)
-
Study Design: Double-blind, randomized, placebo-controlled phase III trial.
-
Participants: 89 HIV-positive eugonadal men and women with wasting.
-
Intervention: Patients were assigned to receive Oxymetholone (50 mg twice or three times daily) or a placebo for 16 weeks.
-
Primary Endpoints: Body weight and bioimpedance measurements.
-
Secondary Endpoints: Quality of life parameters and appetite.
Workflow of a Randomized Controlled Trial
The following diagram outlines the typical workflow of a randomized controlled trial (RCT).
Safety and Tolerability
The use of Oxymetholone and other androgens is associated with a range of potential side effects. The most significant concern with Oxymetholone is hepatotoxicity.
Table 4: Common Adverse Events Associated with Oxymetholone and Alternatives
| Drug | Common Adverse Events |
| Oxymetholone | Liver toxicity (elevated liver enzymes), fluid retention, acne, hirsutism, changes in libido. |
| Testosterone Enanthate | Injection site reactions, acne, gynecomastia, mood changes. |
| Nandrolone Decanoate | Generally well-tolerated; potential for injection site reactions and androgenic side effects. |
| Danazol | Weight gain, acne, muscle cramps, liver function abnormalities. |
In the Hengge et al. trial of Oxymetholone for HIV wasting, liver-associated toxicity was the most important adverse event. In the high-dose group (150 mg/day), 35% of patients experienced a greater than five times baseline increase in alanine aminotransferase, compared to 27% in the 100 mg/day group and none in the placebo group.
Conclusion
Oxymetholone is an effective oral anabolic steroid for treating certain types of anemia and promoting weight gain in wasting syndromes. However, its use is associated with a significant risk of hepatotoxicity. Clinical evidence suggests that for anemia in hemodialysis patients, injectable androgens like nandrolone decanoate and testosterone enanthate may offer superior efficacy. In the context of HIV-associated wasting, Oxymetholone has demonstrated significant benefits in weight and body cell mass gain, though other androgens also show efficacy. The choice of agent should be based on a careful consideration of the patient's clinical condition, the desired therapeutic outcome, and the risk-benefit profile of each drug. Further direct comparative studies are needed to establish a definitive hierarchy of these agents for specific indications.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Xilmenolone
Disclaimer: As "Xilmenolone" is not a publicly documented chemical entity, this guide is based on best practices for handling potent, novel, or uncharacterized pharmaceutical compounds, with a focus on steroidal or hormonal substances. A compound-specific risk assessment by qualified environmental, health, and safety (EHS) professionals is mandatory before any handling of this compound. The information provided herein should be used as a starting point for developing comprehensive safety protocols.
Core Safety and Personal Protective Equipment (PPE)
The primary goal when handling potent compounds like this compound is to minimize all potential routes of exposure, including inhalation, dermal contact, and ingestion.[1] A robust personal protective equipment (PPE) plan is a critical component of a comprehensive safety strategy.
Data Presentation: Recommended PPE for Handling this compound
The following table summarizes the recommended personal protective equipment for handling this compound. Given the unknown specific properties of this compound, a conservative approach is recommended.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for all procedures involving solid this compound or when aerosols may be generated. A PAPR with a full facepiece, hood, or helmet and P100/FFP3 filters offers a high assigned protection factor.[2] |
| Half- or Full-Facepiece Respirator | For lower-risk activities with solutions in a well-ventilated area or as a secondary option if a PAPR is not available. Must be used with P100/FFP3 particulate filters and be properly fit-tested.[2] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or every 30-60 minutes.[1][2] Nitrile gloves offer good resistance to a range of chemicals. |
| Body Protection | Disposable Coveralls | Impervious coveralls, such as those made from Tyvek® or similar materials, should be worn to protect against splashes and dust. Consider coveralls with integrated shoe covers and a hood for complete protection. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat may be sufficient for low-risk solution handling within a fume hood, but coveralls are preferred. | |
| Eye Protection | Chemical Splash Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A full face shield should be worn over the goggles during procedures with a high risk of splashing. |
| Foot Protection | Disposable Shoe Covers | Worn over regular footwear in the designated handling area and removed before exiting to prevent the spread of contamination. |
Experimental Protocols: Procedural Step-by-Step Guidance
1. Donning PPE:
-
Preparation: Before entering the designated handling area, inspect all PPE for damage or defects.
-
Shoe Covers: Put on the first pair of shoe covers if required by your facility's protocols.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Coverall/Gown: Put on the disposable coverall or lab gown. Ensure it is fully fastened.
-
Respiratory Protection: Don the PAPR or respirator. Perform a user seal check to ensure a proper fit.
-
Goggles/Face Shield: Put on chemical splash goggles, followed by a face shield if necessary.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the coverall or gown.
2. Doffing PPE (to be performed in a designated doffing area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.
-
Coverall/Gown and Shoe Covers: Remove the coverall or gown by rolling it down and away from the body, turning it inside out. Remove shoe covers at the same time if they are integrated. Dispose of them in the hazardous waste container.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front. Place in a designated area for decontamination or disposal.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves. Dispose of them in the hazardous waste container.
-
Respirator: Remove the respirator without touching the front. Place it in a designated area for cleaning and storage.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.
Operational and Disposal Plan
Operational Plan:
-
Designated Area: All handling of this compound should occur in a designated, restricted-access area with a dedicated and calibrated chemical fume hood or glove box.
-
Spill Kit: A spill kit specifically for potent compounds must be readily available in the handling area.
-
Decontamination: All surfaces and non-disposable equipment that come into contact with this compound must be decontaminated with a validated cleaning agent.
-
Waste Segregation: Establish clearly labeled, sealed waste containers for different types of hazardous waste (e.g., solid, liquid, sharps).
Disposal Plan:
-
Solid Waste: All disposable PPE, contaminated wipes, and other solid materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquids should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
-
Waste Management: All waste must be handled and disposed of in accordance with federal, state, and local regulations for hazardous waste.
Mandatory Visualization
Caption: PPE Selection Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
